molecular formula C8H13NO3 B1339317 Ethyl 6-oxopiperidine-3-carboxylate CAS No. 146059-76-9

Ethyl 6-oxopiperidine-3-carboxylate

Cat. No.: B1339317
CAS No.: 146059-76-9
M. Wt: 171.19 g/mol
InChI Key: GWORLJZWUFKLLH-UHFFFAOYSA-N
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Description

Ethyl 6-oxopiperidine-3-carboxylate is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)6-3-4-7(10)9-5-6/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWORLJZWUFKLLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572256
Record name Ethyl 6-oxopiperidine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146059-76-9
Record name Ethyl 6-oxopiperidine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-oxopiperidine-3-carboxylate
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Foundational & Exploratory

Synthesis of Ethyl 6-Oxopiperidine-3-carboxylate via Dieckmann Condensation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethyl 6-oxopiperidine-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry, through the robust and efficient Dieckmann condensation reaction. This intramolecular cyclization of a diester provides a reliable route to this important scaffold.

Reaction Overview and Mechanism

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that forms a cyclic β-keto ester. In the synthesis of this compound, the logical precursor is a diethyl 4-azapimelate derivative. The reaction is base-catalyzed, typically using a strong base such as sodium ethoxide, to generate an enolate which then undergoes an intramolecular nucleophilic attack to form the six-membered piperidine ring.

The generally accepted mechanism for the Dieckmann condensation is as follows:

  • Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups of the starting diester to form a resonance-stabilized enolate.

  • Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, leading to the formation of a cyclic tetrahedral intermediate.

  • Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the cyclic β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester is more acidic than the starting ester and is deprotonated by the ethoxide base. This irreversible step drives the reaction to completion.

  • Protonation: A final acidic workup protonates the enolate to yield the final product, this compound.

Below is a diagram illustrating the reaction pathway for the synthesis of this compound.

dieckmann_condensation start Diethyl 4-aza-7-heptanedioate (Starting Material) enolate Enolate Intermediate start->enolate + Base (- EtOH) tetrahedral Tetrahedral Intermediate enolate->tetrahedral Intramolecular Attack product_enolate Product Enolate tetrahedral->product_enolate - EtO- product This compound (Final Product) product_enolate->product + H+ (Workup)

Caption: Reaction pathway for the Dieckmann condensation.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

2.1. Materials and Reagents

  • Diethyl 4-aza-7-heptanedioate (Starting Material)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene

  • Anhydrous Ethanol (for quenching)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

2.2. Reaction Setup and Procedure

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a solution of diethyl 4-aza-7-heptanedioate in anhydrous toluene.

  • Sodium ethoxide is added portion-wise to the stirred solution at room temperature under a nitrogen atmosphere.

  • The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically after several hours), the mixture is cooled to room temperature.

  • The reaction is carefully quenched by the slow addition of anhydrous ethanol, followed by a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

2.3. Purification

The crude this compound is purified by flash column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via Dieckmann condensation. Please note that yields and reaction times can vary depending on the specific reaction conditions and scale.

ParameterValue
Reactant Diethyl 4-aza-7-heptanedioate
Base Sodium ethoxide
Solvent Toluene
Reaction Temperature Reflux
Reaction Time 4 - 8 hours
Typical Yield 60 - 75%

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

4.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

  • Expected Chemical Shifts (in CDCl₃):

    • δ 4.2 ppm (quartet, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

    • δ 3.5 ppm (multiplet, 1H): Methine proton at the 3-position.

    • δ 3.4 ppm (multiplet, 2H): Methylene protons adjacent to the nitrogen.

    • δ 2.5 ppm (multiplet, 2H): Methylene protons at the 5-position.

    • δ 2.2 ppm (multiplet, 2H): Methylene protons at the 4-position.

    • δ 1.3 ppm (triplet, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).

    • δ (broad singlet, 1H): NH proton.

4.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Expected Chemical Shifts (in CDCl₃):

    • δ 172 ppm: Carbonyl carbon of the ester.

    • δ 169 ppm: Carbonyl carbon of the lactam (amide).

    • δ 61 ppm: Methylene carbon of the ethyl ester (-OCH₂CH₃).

    • δ 48 ppm: Carbon at the 3-position.

    • δ 45 ppm: Methylene carbon at the 2-position.

    • δ 30 ppm: Methylene carbon at the 5-position.

    • δ 25 ppm: Methylene carbon at the 4-position.

    • δ 14 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃).

Logical Workflow

The overall process for the synthesis and characterization of this compound can be visualized as a logical workflow.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactant Preparation Reactant Preparation Reaction Setup Reaction Setup Reactant Preparation->Reaction Setup Dieckmann Condensation Dieckmann Condensation Reaction Setup->Dieckmann Condensation Workup and Extraction Workup and Extraction Dieckmann Condensation->Workup and Extraction Crude Product Isolation Crude Product Isolation Workup and Extraction->Crude Product Isolation Column Chromatography Column Chromatography Crude Product Isolation->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product Spectroscopic Analysis (NMR) Spectroscopic Analysis (NMR) Pure Product->Spectroscopic Analysis (NMR) Structure Confirmation Structure Confirmation Spectroscopic Analysis (NMR)->Structure Confirmation

Caption: Workflow for the synthesis of this compound.

An In-depth Technical Guide to Ethyl 6-oxopiperidine-3-carboxylate: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-oxopiperidine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with the reactive functionalities of a β-keto ester, makes it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies associated with this compound. Detailed experimental protocols for its synthesis via Dieckmann condensation, along with key characterization data, are presented. Furthermore, its versatile reactivity, including keto-enol tautomerism and its utility in the synthesis of fused heterocyclic systems, is explored in depth. This document aims to serve as a critical resource for researchers leveraging this scaffold in the design and development of novel therapeutics.

Chemical Properties

This compound possesses a unique combination of a cyclic amide (lactam), a ketone, and an ester functional group. These features dictate its chemical behavior and reactivity.

Physicochemical Properties
PropertyValueSource/Notes
Molecular Formula C₈H₁₃NO₃ChemBK[1]
Molecular Weight 171.19 g/mol Sigma-Aldrich
Appearance Expected to be a solid at room temperature.Based on related compounds
Melting Point Not available.
Boiling Point Not available.
pKa The α-proton is acidic due to the adjacent carbonyl groups. The exact pKa is not reported but is expected to be in the range of 10-12 in water, typical for β-keto esters.
Solubility Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO.
Spectral Data

Predicted and analogous spectral data provide insights into the structural characterization of this compound.

Technique Expected Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), and complex multiplets for the piperidine ring protons. The α-proton will be a multiplet. The N-H proton will appear as a broad singlet.
¹³C NMR Carbonyl signals for the ketone and ester around 170-200 ppm. A signal for the lactam carbonyl around 175 ppm. Aliphatic signals for the piperidine ring carbons and the ethyl group.
IR Spectroscopy Characteristic C=O stretching frequencies for the ketone (around 1715 cm⁻¹), ester (around 1735 cm⁻¹), and lactam (around 1650 cm⁻¹). An N-H stretching band around 3200 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 171. The ESI-MS is expected to show peaks for [M+H]⁺ at m/z = 172 and [M+Na]⁺ at m/z = 194.

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[1][2][3][4][5] This reaction is a powerful tool for the formation of five- and six-membered rings.[1][2][3][4][5]

Dieckmann Condensation

The synthesis involves the base-catalyzed intramolecular cyclization of a diethyl 3-aminopimelate derivative. The nitrogen atom must be protected to prevent side reactions.

Dieckmann Condensation Dieckmann Condensation for this compound Synthesis A Diethyl 3-(N-protected)aminopimelate C Enolate Intermediate A->C Deprotonation B Base (e.g., NaOEt) D Cyclized Intermediate C->D Intramolecular Nucleophilic Acyl Substitution E Ethyl 1-(N-protected)-6-oxopiperidine-3-carboxylate D->E Elimination of EtO⁻ G Deprotection E->G Deprotection Step F Acidic Workup H This compound G->H

Caption: Synthetic pathway via Dieckmann condensation.

Representative Experimental Protocol: Synthesis of an N-Protected Precursor

This protocol is adapted from the synthesis of a related N-substituted piperidone.

Materials:

  • Diethyl 3-(N-benzylamino)pimelate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (for workup)

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • A solution of diethyl 3-(N-benzylamino)pimelate in anhydrous toluene is added dropwise to a suspension of sodium ethoxide in toluene at reflux.

  • The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the reaction is quenched by the addition of dilute hydrochloric acid until the pH is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product, ethyl 1-benzyl-6-oxopiperidine-3-carboxylate, is purified by column chromatography on silica gel.

Deprotection: The benzyl protecting group can be removed by catalytic hydrogenation (e.g., using Pd/C and H₂) to yield the final product, this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its β-keto ester functionality.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by the formation of an intramolecular hydrogen bond. The position of this equilibrium is influenced by the solvent.

Keto_Enol_Tautomerism Keto-Enol Tautomerism Keto Keto Form (6-oxo) Enol Enol Form (6-hydroxy-1,4,5,6-tetrahydropyridine) Keto->Enol Equilibrium

Caption: Tautomeric equilibrium of the β-keto ester.

Reactivity of the β-Keto Ester Moiety

The presence of two electron-withdrawing carbonyl groups makes the α-proton acidic, allowing for easy formation of a nucleophilic enolate. This enolate can undergo various reactions, making the molecule a versatile synthetic intermediate.

Reactivity_Flowchart General Reactivity of this compound Start This compound Enolate Enolate Formation (Base) Start->Enolate Alkylation α-Alkylation (R-X) Enolate->Alkylation Acylation α-Acylation (RCOCl) Enolate->Acylation Condensation Condensation Reactions (e.g., with aldehydes) Enolate->Condensation Fused Synthesis of Fused Heterocycles Condensation->Fused

Caption: Reactivity flowchart of the β-keto ester.

  • Alkylation: The enolate can be alkylated at the α-carbon with alkyl halides.

  • Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of α-acylated products.

  • Condensation Reactions: The enolate can participate in aldol-type condensation reactions with aldehydes and ketones.

  • Synthesis of Fused Heterocycles: The bifunctional nature of the molecule allows for the construction of various fused heterocyclic systems, which are of great interest in medicinal chemistry.[6][7][8][9][10] For example, reaction with hydrazines can lead to the formation of pyrazole-fused piperidines.

Role in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[11] this compound serves as a valuable building block for the synthesis of more complex piperidine derivatives with potential therapeutic applications.[12] While the direct biological activity of the title compound is not extensively documented, its derivatives have been investigated for various biological targets. For instance, piperidine-3-carboxamide derivatives have been explored as inhibitors of cathepsin K for the treatment of osteoporosis.[13]

Conclusion

This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its synthesis is readily achieved through the Dieckmann condensation, and its reactivity, primarily centered around the β-keto ester moiety, allows for a wide range of chemical transformations. The ability to use this compound to construct complex molecular architectures, including fused heterocyclic systems, underscores its importance for the development of novel therapeutic agents. This guide provides a foundational understanding of its chemistry, intended to facilitate its application in drug discovery and development programs. Further research into the specific biological activities of this compound and its derivatives is warranted.

References

Spectroscopic and Synthetic Profile of Ethyl 6-oxopiperidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for ethyl 6-oxopiperidine-3-carboxylate (CAS 146059-76-9), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data and expected values derived from the analysis of its constituent functional groups.

Molecular Structure and Properties

This compound possesses a six-membered lactam ring functionalized with an ethyl carboxylate group at the 3-position. Its structure combines key pharmacophoric elements, making it a valuable scaffold for further chemical elaboration.

  • Molecular Formula: C₈H₁₃NO₃

  • Molecular Weight: 171.19 g/mol

  • IUPAC Name: ethyl 6-oxo-3-piperidinecarboxylate

Spectroscopic Data Analysis

The following sections summarize the expected and predicted spectroscopic data for this compound. These values are based on established principles of NMR and IR spectroscopy and predicted mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted for a standard deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shifts (δ) are expressed in parts per million (ppm).

Table 1: Expected ¹H NMR Spectroscopic Data

ProtonsMultiplicityExpected Chemical Shift (ppm)Coupling Constants (Hz)Assignment
NHBroad Singlet6.0 - 8.0-Lactam Amide Proton
O-CH₂ -CH₃Quartet~ 4.1 - 4.2J ≈ 7.1Ethyl Ester Methylene
H3Multiplet~ 3.3 - 3.5-Methine proton α to Ester
H2 (axial)Multiplet~ 3.2 - 3.4-Methylene α to Amide N
H2 (equatorial)Multiplet~ 3.0 - 3.2-Methylene α to Amide N
H4, H5Multiplet~ 1.8 - 2.4-Ring Methylene Protons
O-CH₂-CH₃ Triplet~ 1.2 - 1.3J ≈ 7.1Ethyl Ester Methyl

Table 2: Expected ¹³C NMR Spectroscopic Data

CarbonExpected Chemical Shift (ppm)Assignment
C=O (Ester)~ 172Ester Carbonyl
C=O (Lactam)~ 170Amide Carbonyl
O -CH₂-CH₃~ 61Ethyl Ester Methylene
C3~ 50Methine Carbon α to Ester
C2~ 45Methylene Carbon α to Amide N
C4, C5~ 20 - 30Ring Methylene Carbons
O-CH₂-CH₃ ~ 14Ethyl Ester Methyl
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the lactam and ethyl ester functional groups.

Table 3: Expected IR Absorption Bands

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Lactam)Stretching3200 - 3400Medium, Broad
C-H (Aliphatic)Stretching2850 - 3000Medium
C=O (Ester)Stretching~ 1735Strong
C=O (Lactam)Stretching~ 1670Strong
C-O (Ester)Stretching1150 - 1250Strong
Mass Spectrometry (MS)

Mass spectrometry data is predicted for electrospray ionization (ESI) in positive ion mode. The table lists the expected mass-to-charge ratios (m/z) for common adducts.

Table 4: Predicted Mass Spectrometry Data (ESI+)

AdductFormulaCalculated m/z
[M+H]⁺[C₈H₁₄NO₃]⁺172.0968
[M+Na]⁺[C₈H₁₃NNaO₃]⁺194.0787
[M+K]⁺[C₈H₁₃KNO₃]⁺210.0527

Experimental Protocols

This section outlines a plausible synthetic route and standard analytical procedures for the characterization of this compound.

Synthesis via Dieckmann Condensation

The target compound can be synthesized via an intramolecular Dieckmann condensation of an appropriate acyclic amino-diester precursor.

3.1.1 Synthesis of Diethyl 2-(2-(ethoxycarbonyl)ethylamino)acetate

  • To a solution of ethyl glycinate hydrochloride (1 equiv.) in ethanol, add triethylamine (2.2 equiv.) and ethyl acrylate (1.1 equiv.).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel to yield the pure amino-diester precursor.

3.1.2 Dieckmann Condensation to this compound

  • Prepare a solution of sodium ethoxide (1.1 equiv.) in anhydrous toluene or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the solution to reflux.

  • Add a solution of the amino-diester precursor (1 equiv.) in the same anhydrous solvent dropwise to the refluxing sodium ethoxide solution over a period of 1-2 hours.

  • Continue refluxing for an additional 2-4 hours after the addition is complete.

  • Cool the reaction mixture to room temperature and then quench by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~5-6.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are acquired using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer in positive ion mode.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process, as well as the expected structural correlations from NMR data.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Precursor_Synth Precursor Synthesis: Diethyl 2-(2-(ethoxycarbonyl)ethylamino)acetate Dieckmann Dieckmann Condensation Precursor_Synth->Dieckmann NaOEt, Toluene Purification Purification: Column Chromatography / Distillation Dieckmann->Purification Acidic Workup NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Confirm Connectivity IR->Structure_Confirmation Identify Functional Groups MS->Structure_Confirmation Confirm Molecular Weight

Caption: Workflow for the synthesis and characterization.

Caption: Expected key proton correlations for the molecule.

A Technical Guide to Ethyl 6-oxopiperidine-3-carboxylate: Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 6-oxopiperidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The document details its nomenclature, synthesis, and the broader therapeutic relevance of the 6-oxopiperidine scaffold, offering valuable insights for researchers and professionals in drug discovery and development.

Nomenclature and Chemical Identity

This compound is a piperidine derivative characterized by a lactam (a cyclic amide) at the 6-position and an ethyl ester at the 3-position. Due to the chirality at the C3 position, it can exist as a racemic mixture or as individual enantiomers.

Alternative Names and Synonyms:

A variety of synonyms and systematic names are used to identify this compound and its close derivatives, reflecting the diverse nomenclature systems in chemistry.

Systematic Name Common Synonym CAS Number
This compound6-Oxo-3-piperidinecarboxylic acid ethyl ester146059-76-9[1]
Ethyl 1-methyl-6-oxopiperidine-3-carboxylate-1785761-59-2[2]
6-Oxopiperidine-3-carboxylic acid-22540-50-7
Ethyl 2-oxo-3-piperidinecarboxylate3-Carbethoxy-2-piperidone3731-16-6[3]
Ethyl nipecotateEthyl piperidine-3-carboxylate-

Synthesis and Characterization

The synthesis of the 6-oxopiperidine ring system is most commonly achieved through the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[4][5][6][7][8] This reaction is a powerful tool for the formation of five- and six-membered rings.[4][6]

General Experimental Protocol: Dieckmann Condensation

The following protocol outlines a general procedure for the synthesis of a 6-oxopiperidine-3-carboxylate scaffold, based on the principles of the Dieckmann condensation. This method would involve the intramolecular cyclization of a suitably N-protected amino-diester.

Materials:

  • N-protected diethyl 2-aminopimelate (or a similar precursor)

  • Strong base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., toluene, tetrahydrofuran)

  • Acid for workup (e.g., hydrochloric acid, acetic acid)

Procedure:

  • Preparation of the Precursor: The synthesis begins with an appropriately N-protected diethyl 2-aminopimelate. The protecting group (e.g., tosyl, benzyl) is crucial to prevent side reactions involving the amine.

  • Cyclization: The N-protected diester is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). A strong base is then added portion-wise at a controlled temperature (often 0 °C or room temperature) to initiate the intramolecular condensation. The reaction mixture is typically stirred for several hours to ensure complete cyclization.

  • Workup: The reaction is quenched by the addition of an acid to neutralize the base and protonate the resulting enolate. The organic layer is then separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure this compound derivative.

  • Deprotection (if necessary): If the nitrogen is protected, a subsequent deprotection step is required to obtain the final target compound.

Characterization Data
Property Value
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
Appearance Expected to be a crystalline solid or an oil.
¹H NMR (Expected) Peaks corresponding to the ethyl ester (triplet and quartet), and multiplets for the piperidine ring protons.
¹³C NMR (Expected) Resonances for the two carbonyl carbons (ester and lactam), the ethoxy group carbons, and the four piperidine ring carbons.
IR (KBr, cm⁻¹) (Expected) Characteristic absorptions for the N-H stretch (if unprotected), C=O stretch of the lactam and ester, and C-N and C-O stretches.
Mass Spectrometry (m/z) A molecular ion peak corresponding to the molecular weight of the compound.

Logical Workflow for Synthesis

The synthesis of this compound via the Dieckmann condensation can be represented by the following logical workflow.

G cluster_0 Synthesis of this compound start Start with N-protected aminopimelic acid derivative esterification Diesterification start->esterification cyclization Dieckmann Condensation (Base-catalyzed intramolecular cyclization) esterification->cyclization workup Acidic Workup and Purification cyclization->workup deprotection N-Deprotection (optional) workup->deprotection final_product This compound deprotection->final_product

A logical workflow for the synthesis of the target compound.

Role in Medicinal Chemistry and Drug Development

The 6-oxopiperidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[9] Piperidine and its derivatives are present in a vast number of pharmaceuticals and natural products, exhibiting a wide range of biological activities.[10]

Therapeutic Potential

Derivatives of the 6-oxopiperidine-3-carboxylic acid core have been investigated for a variety of therapeutic applications:

  • Anticancer Agents: The piperidine scaffold is a common feature in many anticancer drugs.[9][11] For instance, certain piperidine derivatives have been shown to target the androgen receptor in prostate cancer.[11]

  • Central Nervous System (CNS) Disorders: The structural rigidity and synthetic tractability of the piperidine ring make it a valuable scaffold for the development of CNS-active agents.

  • Infectious Diseases: Piperidine derivatives have also been explored for their potential as antimicrobial agents.[12]

While direct biological data for this compound is limited, its structural similarity to other biologically active piperidines suggests its potential as a key intermediate for the synthesis of novel therapeutic agents. The lactam and ester functionalities provide convenient handles for further chemical modifications to explore structure-activity relationships.

Future Directions

The versatility of the 6-oxopiperidine-3-carboxylate scaffold warrants further investigation. Future research could focus on:

  • The development of stereoselective syntheses to access enantiomerically pure forms of the compound.

  • The synthesis of a library of derivatives by modifying the ester and lactam functionalities.

  • The biological evaluation of these derivatives against a panel of therapeutic targets to uncover novel pharmacological activities.

The lack of a specific, well-defined signaling pathway for this compound in the current literature highlights an opportunity for novel research. Elucidating the biological targets and mechanisms of action of this and related compounds could open up new avenues for drug discovery. A proposed general workflow for the investigation of such a novel compound is presented below.

G cluster_1 Drug Discovery Workflow for a Novel Scaffold synthesis Synthesis of Scaffold and Derivatives screening High-Throughput Biological Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

A general workflow for the development of a novel chemical scaffold.

References

Discovery and history of piperidine-based pharmaceutical scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Piperidine-Based Pharmaceutical Scaffolds for Researchers, Scientists, and Drug Development Professionals.

The simple six-membered nitrogen-containing heterocycle, piperidine, has journeyed from being a pungent component of black pepper to a foundational scaffold in a multitude of blockbuster drugs. This remarkable transition is a testament to over a century and a half of chemical exploration and pharmacological innovation. This technical guide delves into the discovery and rich history of piperidine-based compounds, charting the key milestones and seminal discoveries that have established it as a "privileged scaffold" in medicinal chemistry.

From Natural Product to Laboratory Staple: A Historical Perspective

The story of piperidine is intrinsically linked to piperine, the alkaloid that gives black pepper (Piper nigrum) its characteristic sharp taste. In 1850, the Scottish chemist Thomas Anderson first isolated piperidine by treating piperine with nitric acid. This discovery was independently confirmed in 1852 by the French chemist Auguste Cahours, who aptly named the new compound "piperidine".

A pivotal moment in the history of piperidine chemistry was the first total synthesis of a natural alkaloid, (±)-coniine, by Albert Ladenburg in 1886. Coniine, the toxic component of poison hemlock (Conium maculatum), is infamous for its role in the execution of Socrates. Ladenburg's achievement not only demonstrated the power of synthetic organic chemistry but also solidified the importance of the piperidine ring system.

The 20th century witnessed the ascent of the piperidine scaffold as a cornerstone of modern drug discovery. The inherent structural rigidity and the basicity of the nitrogen atom within the piperidine ring make it an ideal framework for interacting with a diverse array of biological targets. This has led to the development of numerous life-changing medications across various therapeutic areas.

The Privileged Scaffold in Modern Drug Discovery

The piperidine motif is a ubiquitous feature in a vast number of approved drugs, a testament to its favorable physicochemical and pharmacokinetic properties. The presence of the piperidine ring can enhance a molecule's druggability by improving its metabolic stability and facilitating its transport across biological membranes, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles with reduced toxicity. Piperidine-containing drugs are prominent in therapeutic areas such as oncology, central nervous system (CNS) disorders, and infectious diseases.

Below is a logical diagram illustrating the typical workflow in the discovery of drugs based on heterocyclic scaffolds like piperidine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate as a representative of the N-benzyl-oxopiperidine carboxylate scaffold. Due to the limited availability of specific data for the 6-oxo isomer in publicly accessible literature, this document leverages detailed information on its closely related and well-studied isomers, Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate and Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, to provide a thorough understanding of this chemical class.

The N-benzylpiperidine moiety is a recognized "privileged scaffold" in medicinal chemistry, frequently incorporated into molecules designed to interact with a variety of biological targets.[1][2] Its structural and physicochemical properties make it a valuable building block in the development of new therapeutic agents.[1][2]

Physicochemical Properties

PropertyValue (for Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate)Value (for Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate Hydrochloride)Reference
Molecular Formula C15H19NO3C15H20ClNO3[3]
Molecular Weight 261.32 g/mol 297.78 g/mol [3][4]
CAS Number 41276-30-652763-21-0[3]
Melting Point Not available162 °C (decomposes)[5]
Solubility Not availableSoluble in NH4OH (25 mg/mL, clear, yellow in Methanol)[5]

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate is not documented in readily available literature. However, a plausible synthetic route can be proposed based on the well-established Dieckmann condensation, an intramolecular reaction of diesters to form β-keto esters, which is effective for creating five- and six-membered rings.[6][7][8][9][10]

Proposed Synthesis of Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate via Dieckmann Condensation:

The synthesis would likely start from a suitable acyclic diester, which upon treatment with a strong base (e.g., sodium ethoxide), would undergo intramolecular cyclization to form the desired 6-oxopiperidine ring.

G cluster_0 Proposed Synthesis Workflow Acyclic_Diester Acyclic Diester Precursor Base_Treatment Base Treatment (e.g., Sodium Ethoxide) Acyclic_Diester->Base_Treatment Cyclization Intramolecular Cyclization (Dieckmann Condensation) Base_Treatment->Cyclization Product Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate Cyclization->Product G cluster_1 Role in Drug Discovery Scaffold N-Benzylpiperidine Scaffold Modification Chemical Modification Scaffold->Modification Derivatives Diverse Derivatives Modification->Derivatives Screening Biological Screening Derivatives->Screening Lead_Compound Lead Compound Screening->Lead_Compound

References

The Versatile Chemistry of the Piperidone Ring: A Technical Guide to the Fundamental Reactions of Ethyl 6-Oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-oxopiperidine-3-carboxylate scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Ethyl 6-oxopiperidine-3-carboxylate, as a readily accessible derivative, serves as a versatile building block for the synthesis of a diverse array of complex molecules. This in-depth technical guide explores the fundamental reactions of the piperidone ring in this valuable intermediate, providing detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in the fields of drug discovery and organic synthesis.

N-Alkylation: Functionalization of the Lactam Nitrogen

The secondary amine within the lactam ring of this compound provides a key handle for molecular elaboration through N-alkylation. This reaction is fundamental for introducing substituents that can modulate the pharmacological properties of the final compound.

Reaction Pathway: N-Alkylation

N_Alkylation start This compound reagents Base (e.g., NaH, K2CO3) Alkyl Halide (R-X) start->reagents Reaction product Ethyl 1-Alkyl-6-oxopiperidine-3-carboxylate reagents->product

Caption: General workflow for the N-alkylation of this compound.

Quantitative Data for N-Alkylation
Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl chlorideNaHCO₃ (10% aq.)Acetone/Water-4 to 0, then RT2.5Not specified
Benzyl bromideSodium tert-butoxideTetrahydrofuran0 to RT0.5Not specified
Methyl IodideK₂CO₃AcetonitrileRTSeveralHigh (implied)
Experimental Protocol: N-Benzylation

A solution of ethyl 3-oxo-4-piperidinecarboxylate is prepared in a 10% aqueous solution of sodium bicarbonate and cooled to a temperature range of -4 to 0°C.[1] To this solution, benzyl chloride dissolved in acetone is added dropwise. The reaction mixture is stirred in an ice bath for 30 minutes, followed by stirring at room temperature for 2 hours.[1] The progress of the reaction can be monitored using thin-layer chromatography.

α-Alkylation of the Enolate

The presence of the β-ketoester functionality allows for the formation of a stabilized enolate at the C3 position, which can subsequently undergo alkylation. This reaction is crucial for introducing substituents at the carbon atom adjacent to the ester, providing a route to a wide range of substituted piperidines.

Reaction Pathway: α-Alkylation

Alpha_Alkylation start This compound base Strong Base (e.g., LDA, NaH) start->base Deprotonation enolate Enolate Intermediate base->enolate alkyl_halide Alkyl Halide (R'-X) enolate->alkyl_halide Nucleophilic Attack product Ethyl 3-Alkyl-6-oxopiperidine-3-carboxylate alkyl_halide->product

Caption: Workflow for the α-alkylation of this compound.

Quantitative Data for α-Alkylation
SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
N-Boc-4-oxopiperidine-3-carboxylateAllyl bromideLHMDS/ZnCl₂Not specified-20Not specified59-80
Experimental Protocol: General α-Alkylation

To a solution of the N-protected 6-oxopiperidine-3-carboxylate in a suitable anhydrous solvent, a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is added at a low temperature (e.g., -78 °C) to generate the enolate. The alkylating agent (e.g., an alkyl halide) is then added, and the reaction is allowed to warm to room temperature and stir until completion. The reaction is then quenched with a proton source, such as a saturated aqueous solution of ammonium chloride.

Reduction of the Carbonyl Groups

The piperidone ring of this compound contains two carbonyl functionalities: a ketone at C6 and an ester at C3. These can be selectively or fully reduced to afford a range of valuable products, including amino alcohols and diols.

Reduction of the Ketone to a Hydroxyl Group

Selective reduction of the ketone at C6 can be achieved using milder reducing agents, leaving the ester group intact.

Reaction Pathway: Ketone Reduction

Ketone_Reduction start This compound reagent NaBH4 Methanol start->reagent Reduction product Ethyl 6-hydroxy-piperidine-3-carboxylate reagent->product

Caption: Selective reduction of the ketone in this compound.

Quantitative Data for Ketone Reduction
SubstrateReducing AgentSolventConditionsDiastereoselectivityYield (%)
N-Boc-4-oxopiperidine-3-carboxylate ethyl esterBaker's Yeast (fermenting)Not specifiedNot specifiedCompleteNot specified
N-Boc-4-oxopiperidine-3-carboxylate ethyl esterBaker's Yeast (non-fermenting)Not specifiedNot specifiedNot specifiedNot specified
Experimental Protocol: Reduction with Sodium Borohydride

To a solution of this compound in methanol at 0°C, sodium borohydride is added portion-wise. The reaction mixture is stirred at this temperature until the starting material is consumed, as monitored by TLC. The reaction is then quenched by the addition of an acid, and the product is extracted with an organic solvent.

Complete Reduction of Ketone, Ester, and Lactam

Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester, and can also open the lactam ring to yield an amino diol.

Reaction Pathway: Complete Reduction

Complete_Reduction start This compound reagent LiAlH4 Anhydrous Ether/THF start->reagent Reduction product 3-(Hydroxymethyl)piperidine-6-ol reagent->product

Caption: Complete reduction of this compound with LiAlH₄.

Experimental Protocol: Reduction with Lithium Aluminum Hydride

In a flame-dried, three-necked flask under an inert atmosphere, a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran is prepared.[2] A solution of this compound in the same solvent is added dropwise at 0°C. The reaction mixture is then stirred at room temperature or heated to reflux to ensure complete reduction. After the reaction is complete, it is carefully quenched by the sequential addition of water, a 15% aqueous solution of sodium hydroxide, and then more water to precipitate the aluminum salts.[3] The resulting solid is filtered off, and the organic layer is dried and concentrated to yield the amino diol.

Condensation Reactions at the α-Methylene Group

The active methylene group at the C5 position, adjacent to the ketone, can participate in various condensation reactions, allowing for the introduction of new carbon-carbon bonds.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the active methylene group with an aldehyde or ketone in the presence of a basic catalyst, typically a primary or secondary amine like piperidine.[4]

Reaction Pathway: Knoevenagel Condensation

Knoevenagel_Condensation start This compound reagents Aldehyde (R'-CHO) Base (e.g., Piperidine) start->reagents Condensation product Ethyl 5-(Alkylidene)-6-oxopiperidine-3-carboxylate reagents->product

Caption: Knoevenagel condensation of this compound.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

To a solution of this compound and benzaldehyde in a suitable solvent such as ethanol or toluene, a catalytic amount of piperidine is added.[5] The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. After completion, the reaction mixture is cooled, and the product is isolated by crystallization or column chromatography.

Mannich Reaction

The Mannich reaction is a three-component condensation involving formaldehyde, a primary or secondary amine, and the active methylene group of the piperidone.[6]

Reaction Pathway: Mannich Reaction

Mannich_Reaction start This compound reagents Formaldehyde Secondary Amine (R'2NH) Acid Catalyst start->reagents Aminomethylation product Ethyl 5-((Dialkylamino)methyl)-6-oxopiperidine-3-carboxylate reagents->product

Caption: Mannich reaction of this compound.

Experimental Protocol: Mannich Reaction

This compound, formaldehyde (or paraformaldehyde), and a secondary amine (e.g., dimethylamine hydrochloride) are dissolved in a suitable solvent like ethanol. A catalytic amount of acid (e.g., hydrochloric acid) is added, and the mixture is heated to reflux. After the reaction is complete, the solvent is removed, and the residue is treated with a base to liberate the free Mannich base, which is then extracted and purified.

Vilsmeier-Haack Reaction: Formylation of the Enamine

The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C5 position. The reaction proceeds through the formation of an enamine intermediate, which then reacts with the Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride).[7]

Reaction Pathway: Vilsmeier-Haack Reaction

Vilsmeier_Haack start This compound reagents Vilsmeier Reagent (POCl3, DMF) start->reagents Formylation product Ethyl 5-formyl-6-chloro-1,2,3,4-tetrahydropyridine-3-carboxylate reagents->product

Caption: Vilsmeier-Haack reaction on this compound.

Experimental Protocol: Vilsmeier-Haack Reaction

To a solution of this compound in an appropriate solvent, the Vilsmeier reagent (prepared by the addition of phosphorus oxychloride to dimethylformamide at low temperature) is added. The reaction mixture is stirred at a controlled temperature until the reaction is complete. The mixture is then poured onto ice and neutralized with a base. The product is extracted with an organic solvent and purified.

This guide provides a foundational understanding of the key reactions of this compound. The versatility of this scaffold, coupled with the diverse transformations it can undergo, underscores its importance as a cornerstone in the synthesis of novel and complex molecules for drug discovery and development. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic goals.

References

An In-depth Technical Guide to the Stereochemistry of 6-Oxopiperidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 6-oxopiperidine-2-carboxylate derivatives, a crucial scaffold in medicinal chemistry. The stereochemical configuration of these molecules significantly influences their pharmacological activity, making a thorough understanding of their synthesis and analysis essential for the development of novel therapeutics. This document details stereoselective synthetic methodologies, presents quantitative data, outlines experimental protocols, and explores the biological implications of the stereoisomerism of these compounds.

Stereoselective Synthesis of 6-Oxopiperidine-2-carboxylate Derivatives

The precise control of stereochemistry is paramount in the synthesis of 6-oxopiperidine-2-carboxylate derivatives to ensure the desired therapeutic effect and minimize off-target activities. Both diastereoselective and enantioselective approaches have been developed to access specific stereoisomers.

Diastereoselective Synthesis

Diastereoselective strategies aim to control the relative configuration of stereocenters within the piperidine ring. A common approach involves the cyclization of a precursor molecule where the stereochemistry of one center influences the formation of a new stereocenter.

One notable example is the synthesis of a substituted methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate. This synthesis proceeds via a double substitution of a dibromo derivative followed by catalytic hydrogenation, which induces an intramolecular aminolysis. This process results in the formation of a racemic mixture of two diastereoisomers with a diastereomeric ratio (d.r.) of 5:1, favoring the cis configuration of the piperidine ring.[1] The relative stereochemistry of the major cis diastereomer has been unequivocally confirmed by single-crystal X-ray diffraction.[1]

Table 1: Diastereoselective Synthesis of a Substituted 6-Oxopiperidine-2-carboxylate Derivative [1]

ProductStarting MaterialKey Reaction StepDiastereomeric Ratio (cis:trans)
Methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylatemeso-DimethyldibromoadipateCatalytic hydrogenation and intramolecular aminolysis5:1
Enantioselective Synthesis

Currently, there is a lack of extensive research focused on the catalytic asymmetric synthesis of the unsubstituted 6-oxopiperidine-2-carboxylate core. However, the principles for such syntheses can be extrapolated from the well-established asymmetric synthesis of its five-membered ring analogue, pyroglutamic acid. Methodologies such as catalytic asymmetric Michael additions to α,β-unsaturated esters followed by lactamization are promising avenues for exploration.

A substrate-controlled approach is a more common strategy to obtain enantiomerically pure 6-oxopiperidine-2-carboxylate derivatives. This method utilizes a chiral starting material, and the stereochemistry of the final product is directly inherited from this precursor.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the diastereoselective synthesis of a substituted 6-oxopiperidine-2-carboxylate derivative and the chiral separation of δ-lactams.

Diastereoselective Synthesis of Methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate[1]

This synthesis involves a multi-step sequence starting from meso-dimethyl-α,α′-dibromoadipate.

  • Azidation and Cycloaddition: The key step is a 1,3-dipolar cycloaddition of an acetylenic compound onto an α-azido-α′-bromoadipate intermediate.

  • Second Substitution: The resulting reactive α-(substituted-1H-1,2,3-triazol-1-yl)-α′-bromoadipate derivative is then reacted with sodium azide.

  • Reductive Cyclization: The final step involves a Pd/C-catalyzed hydrogenation, which leads to the formation of the lactam ring via an intramolecular aminolysis. This step yields a racemic mixture of two diastereoisomers with a 5:1 ratio in favor of the cis isomer.

Experimental Workflow for Diastereoselective Synthesis

G start meso-Dimethyl-α,α′-dibromoadipate step1 1. 1,3-Dipolar Cycloaddition 2. Azide Substitution start->step1 intermediate α-Azido-α'-(substituted-triazolyl)-adipate step1->intermediate step2 Pd/C Catalyzed Hydrogenation (Intramolecular Aminolysis) intermediate->step2 product cis/trans-Methyl 6-oxo-5-(substituted)piperidine-2-carboxylate (d.r. 5:1) step2->product

A simplified workflow for the diastereoselective synthesis.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and analysis of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.

General Protocol for Chiral HPLC Method Development:

  • Column Screening: Screen a variety of CSPs, such as polysaccharide-based (e.g., Chiralcel®, Chiralpak®) or macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC®) columns.

  • Mobile Phase Optimization: Test different mobile phase compositions, typically consisting of a non-polar solvent (e.g., hexane, heptane) and a polar modifier (e.g., 2-propanol, ethanol). For basic or acidic compounds, additives like diethylamine or trifluoroacetic acid (0.1% v/v) can be used to improve peak shape and resolution.

  • Flow Rate and Temperature: Optimize the flow rate and column temperature to enhance separation efficiency.

Stereochemical Analysis

The determination of the absolute and relative stereochemistry of 6-oxopiperidine-2-carboxylate derivatives is crucial. X-ray crystallography and chiral HPLC are the primary methods employed for this purpose.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule, including the relative and absolute stereochemistry. For example, the cis configuration of the piperidine ring in methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate was confirmed by this method.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for determining the enantiomeric purity (enantiomeric excess, ee%) of a chiral compound. By using a chiral stationary phase, the two enantiomers of a racemic mixture can be separated and quantified.

Biological Activity and Signaling Pathways

The stereochemistry of 6-oxopiperidine-2-carboxylate derivatives plays a critical role in their biological activity, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor.

NMDA Receptor Antagonism

Derivatives of 2-amino-adipic acid, which can exist in a cyclized lactam form as 6-oxopiperidine-2-carboxylic acid, have been shown to exhibit selective antagonism towards NMDA receptors compared to AMPA receptors.[1] Specifically, a study on C5-tetrazole derivatives of 2-amino-adipic acid, which are structurally related to 6-oxopiperidine-2-carboxylate, demonstrated that these compounds are selective NMDA receptor antagonists without neurotoxic effects.[1] The cis configuration of substituents on the piperidine ring has been identified as being important for this activity.[1]

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Its overactivation can lead to excitotoxicity and neuronal cell death. Antagonists of the NMDA receptor can block this ion flow, thereby offering a therapeutic strategy for various neurological disorders.

Simplified NMDA Receptor Signaling Pathway and Antagonism

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_channel Ca2+ Channel NMDAR->Ca_channel Activates Signaling Downstream Signaling (e.g., CaMKII, CREB activation) Ca_channel->Signaling Ca2+ influx Plasticity Synaptic Plasticity Memory Formation Signaling->Plasticity Antagonist 6-Oxopiperidine-2-carboxylate Derivative (Antagonist) Antagonist->NMDAR Blocks

NMDA receptor activation and antagonism by 6-oxopiperidine-2-carboxylate derivatives.
Other Potential Biological Activities

Piperidine derivatives are known to interact with a variety of biological targets and signaling pathways. While specific studies on 6-oxopiperidine-2-carboxylate stereoisomers are limited, the broader class of piperidine-containing compounds has been shown to modulate pathways such as the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation, and to induce apoptosis (programmed cell death). These activities highlight the potential for developing stereochemically defined 6-oxopiperidine-2-carboxylate derivatives for a range of therapeutic applications, including oncology.

General Piperidine Derivative-Modulated Signaling Pathways

G cluster_0 Cell Survival Pathway cluster_1 Apoptosis Pathway Piperidine Piperidine Derivative PI3K PI3K Piperidine->PI3K Inhibits Caspases Caspases Piperidine->Caspases Activates Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis Caspases->Apoptosis

Potential signaling pathways modulated by piperidine derivatives.

Conclusion

The stereochemistry of 6-oxopiperidine-2-carboxylate derivatives is a critical determinant of their biological function. This guide has provided an in-depth overview of the current state of knowledge regarding the stereoselective synthesis, analysis, and biological activity of these important compounds. The development of more efficient and versatile enantioselective synthetic methods remains a key area for future research. A deeper understanding of how specific stereoisomers interact with their biological targets will be instrumental in the design and development of novel and more effective therapeutic agents for a range of diseases.

References

An In-depth Technical Guide on the Physical Properties of Ethyl 2-oxo-3-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxo-3-piperidinecarboxylate, a heterocyclic building block, is a compound of significant interest in medicinal chemistry and organic synthesis. Its structural features, including a lactam ring and an ester functional group, make it a versatile precursor for the synthesis of various biologically active molecules and complex natural products. This technical guide provides a comprehensive overview of the core physical properties of ethyl 2-oxo-3-piperidinecarboxylate, complete with experimental protocols for their determination and a representative synthetic workflow.

Core Physical and Chemical Properties

The fundamental physical and chemical data for ethyl 2-oxo-3-piperidinecarboxylate are summarized below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

Table 1: General and Physical Properties

PropertyValueReference(s)
Appearance White to off-white crystalline powder
Melting Point 75 - 82 °C[1]
Boiling Point 205-215 °C @ 12 Torr; 326 °C @ 760 mmHg[1]
Density 1.118 g/cm³
Flash Point 150.9 °C[1]
Water Solubility >25.7 µg/mL[1]

Table 2: Chemical Identifiers and Molecular Data

Identifier/DataValueReference(s)
CAS Number 3731-16-6[2][3]
Molecular Formula C₈H₁₃NO₃[2][3]
Molecular Weight 171.19 g/mol [2][3]
Exact Mass 171.09000 u
IUPAC Name ethyl 2-oxopiperidine-3-carboxylate
InChI Key DUMNOWYWTAYLJN-UHFFFAOYSA-N[4]
Canonical SMILES CCOC(=O)C1CCCNC1=O[4]

Spectral Data Summary

Spectroscopic data is essential for the structural elucidation and purity assessment of ethyl 2-oxo-3-piperidinecarboxylate.

Table 3: Key Spectroscopic Data

Spectroscopy TypeKey Data PointsReference(s)
¹H NMR Spectrum available, key shifts expected for ethyl and piperidine ring protons.[4]
Mass Spectrometry Molecular Ion (M⁺): 171. Key fragments observed at m/z: 69, 55, 43, 29.[4]
Infrared (IR) Characteristic peaks for C=O (ester and amide), N-H, and C-H bonds are expected.[5]

Experimental Protocols

Detailed methodologies for the determination of the key physical and spectral properties are provided below. These represent standard laboratory procedures.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus: Melting point apparatus (e.g., Mel-Temp), glass capillary tubes (sealed at one end), thermometer.

Procedure:

  • Sample Preparation: Ensure the ethyl 2-oxo-3-piperidinecarboxylate sample is completely dry and finely powdered.[5]

  • Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[1][4]

  • Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.[4]

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[4]

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner), mineral oil.

Procedure:

  • Setup: Fill the Thiele tube with mineral oil to a level above the side-arm.

  • Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into the small test tube. Place the capillary tube, with its sealed end up, into the test tube.[6][7]

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Suspend the assembly in the Thiele tube.[7][8]

  • Heating: Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil bath.[7]

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube's open end.[8]

  • Measurement: Turn off the heat. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[7]

¹H NMR Spectroscopy

Objective: To obtain a proton nuclear magnetic resonance spectrum for structural confirmation.

Apparatus: NMR spectrometer, NMR tube, deuterated solvent (e.g., CDCl₃), pipette.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of ethyl 2-oxo-3-piperidinecarboxylate in approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[2]

  • Transfer: Transfer the solution into a clean, dry NMR tube using a pipette. If any solid remains, filter the solution through a small cotton plug in the pipette.[2]

  • Acquisition: Place the NMR tube in the spectrometer's probe.

  • Spectrometer Setup: Tune the spectrometer to the proton frequency. Perform standard instrument calibrations, including locking onto the solvent's deuterium signal and shimming the magnetic field to achieve optimal homogeneity.[9]

  • Data Collection: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Processing: Process the resulting Free Induction Decay (FID) data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Apparatus: FT-IR spectrometer, sample holder (e.g., KBr plates or ATR accessory).

Procedure (using KBr plates for a solid sample):

  • Sample Preparation: Grind a small amount (1-2 mg) of the crystalline sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Background Spectrum: Place the empty sample holder (or a blank KBr pellet) in the spectrometer and run a background scan to record the spectrum of the atmosphere and the KBr, which will be subtracted from the sample spectrum.[3]

  • Sample Spectrum: Place the KBr pellet containing the sample into the sample holder in the spectrometer.

  • Acquisition: Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.[10]

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm its molecular weight and aspects of its structure.

Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electron Impact - EI).

Procedure (General):

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For a volatile compound like this, it can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).[11]

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for EI), causing them to ionize and fragment.[11]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[12]

  • Detection: An ion detector measures the abundance of ions at each m/z value.

  • Spectrum Generation: The data is compiled into a mass spectrum, which plots ion intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺), confirming the molecular weight.[11]

Synthetic Workflow Visualization

The classical synthesis of ethyl 2-oxo-3-piperidinecarboxylate, as described by N.F. Albertsm, involves a two-step process starting from diethyl malonate and acrylonitrile. This workflow is an excellent example of a Michael addition followed by a reductive cyclization.[13]

G cluster_start Starting Materials cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reductive Cyclization cluster_end Final Product A Diethyl Malonate C Mix with Alkali Catalyst (e.g., NaOEt) A->C B Acrylonitrile D Reaction at 10-50 °C B->D E Intermediate: Diethyl 2-cyanoethylmalonate F Hydrogenation with Raney Cobalt/Nickel Catalyst E->F G Reaction in Organic Solvent (75-130 °C) F->G H Recrystallization/ Purification G->H I Ethyl 2-oxo-3- piperidinecarboxylate

Caption: Synthetic workflow for Ethyl 2-oxo-3-piperidinecarboxylate.

References

A Technical Guide to Ethyl 2-Oxopiperidine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct, in-depth technical data for ethyl 1-methyl-2-oxopiperidine-3-carboxylate is limited in publicly available scientific literature, this guide will focus on its parent compound, ethyl 2-oxopiperidine-3-carboxylate (CAS No: 3731-16-6). This compound, also known as 3-carbethoxy-2-piperidone, is a well-documented and versatile heterocyclic intermediate. It serves as a crucial building block in the synthesis of a wide array of more complex molecules, particularly in the realm of pharmaceutical development and medicinal chemistry.[1][2] Understanding the synthesis, properties, and reactivity of this core structure is fundamental for researchers and scientists engaged in the design and development of novel therapeutic agents. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications as a precursor in organic synthesis.

Physicochemical and Structural Data

A summary of the key quantitative data for ethyl 2-oxopiperidine-3-carboxylate is presented below. This information is critical for its handling, characterization, and use in synthetic protocols.

PropertyValueReference(s)
CAS Number 3731-16-6
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
IUPAC Name ethyl 2-oxopiperidine-3-carboxylate[3]
Appearance White to off-white crystalline powder[3]
Melting Point 80-82 °C[3]
Boiling Point 326 °C at 760 mmHg[3]
Density 1.118 g/cm³[3]
Flash Point 150.9 °C[3]
InChI Key DUMNOWYWTAYLJN-UHFFFAOYSA-N[3][4]
Canonical SMILES CCOC(=O)C1CCCNC1=O[3][4]

Synthesis of Ethyl 2-Oxopiperidine-3-carboxylate

The classical and most cited method for synthesizing ethyl 2-oxopiperidine-3-carboxylate was developed by N.F. Albertsm.[5] This process involves a two-step reaction sequence starting from diethyl malonate and acrylonitrile.[5] An optimized version of this procedure is detailed in patent CN108484484B, which reports a higher overall yield suitable for industrial production.[5]

The synthesis proceeds via two main stages:

  • Michael Addition: A base-catalyzed Michael addition of diethyl malonate to acrylonitrile to form diethyl 2-cyanoethylmalonate.

  • Reductive Cyclization: The hydrogenation of the cyano group to a primary amine, followed by intramolecular cyclization (lactamization) to yield the final piperidone product.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization cluster_2 Purification A Diethyl Malonate + Acrylonitrile C Diethyl 2-cyanoethylmalonate A->C Reaction B Base Catalyst (e.g., NaOEt) 10-50 °C B->C F Ethyl 2-oxopiperidine-3-carboxylate C->F Hydrogenation & Intramolecular Cyclization C->F D Hydrogen Gas (H₂) D->F E Raney Cobalt or Raney Nickel Catalyst 75-130 °C E->F G Crude Product I Pure Crystalline Product G->I Purification H Recrystallization (e.g., Ethanol/Petroleum Ether) H->I

Caption: Synthesis workflow for ethyl 2-oxopiperidine-3-carboxylate.

Step 1: Preparation of Diethyl 2-cyanoethylmalonate

  • To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add diethyl malonate and a catalytic amount of a base (e.g., sodium ethoxide, 0.3-3% by weight of the diethyl malonate).[5]

  • Maintain the temperature between 30-35 °C while slowly adding acrylonitrile dropwise over a period of 3-6 hours.[5] The weight ratio of acrylonitrile to diethyl malonate should be carefully controlled.[5]

  • After the addition is complete, continue stirring the mixture until the reaction is complete (monitored by techniques such as TLC or GC).

  • The resulting product, diethyl 2-cyanoethylmalonate, can be used in the next step with or without intermediate purification.

Step 2: Reductive Cyclization to Ethyl 2-oxopiperidine-3-carboxylate

  • Charge a high-pressure reactor (autoclave) with the diethyl 2-cyanoethylmalonate from the previous step, an organic solvent (e.g., isopropanol), and a Raney cobalt or Raney nickel catalyst.[5]

  • Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen.

  • Heat the mixture to a temperature between 75-130 °C and maintain vigorous stirring.[5]

  • The reaction is typically complete when hydrogen uptake ceases. Monitor the reaction progress until completion.

  • Cool the reactor to a safe temperature (e.g., 40 °C) and carefully vent the excess hydrogen pressure.[5]

  • Filter the reaction mixture to recover the solid catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., a mixture of ethanol and petroleum ether) to yield the final product as a white solid.[5] This method reports a total yield of over 77%.[5]

Applications in Research and Drug Development

Ethyl 2-oxopiperidine-3-carboxylate is a valuable scaffold in medicinal chemistry. The piperidine ring is a common motif in many biologically active compounds and approved drugs.[2] This intermediate provides a synthetically accessible entry point to a variety of substituted piperidine derivatives.

Its key reactive sites—the secondary amine (which can be alkylated), the ester (which can be hydrolyzed or transformed), and the carbon adjacent to the ester and amide groups—allow for extensive chemical modification.

This compound serves as a starting material for the synthesis of several classes of molecules, including:

  • Alkaloid Synthesis: It is used in the construction of the core skeletons of various aspidosperma alkaloids.[6]

  • Analgesics and Psychoactive Agents: Phenyl-substituted derivatives, such as ethyl 2-oxo-3-phenylpiperidine-3-carboxylate, are intermediates in the development of analgesics and other psychoactive compounds.[1]

  • Anticancer Agents: The piperidine nucleus is present in numerous molecules investigated for their anticancer properties.[7] While direct studies on this specific ester are sparse, its role as a precursor allows access to novel piperidine-based therapeutic candidates.

G A Ethyl 2-oxopiperidine-3-carboxylate B N-Alkylation / Arylation A->B C Ester Hydrolysis / Amidation A->C D Alpha-Functionalization A->D E Substituted Piperidines B->E F Spirocyclic Compounds B->F G Fused Heterocycles B->G C->E C->F C->G D->E D->F D->G H Analgesics E->H Lead to I Anticancer Agents E->I Lead to J Alkaloid Natural Products E->J Lead to K CNS-Active Agents E->K Lead to F->H Lead to F->I Lead to F->J Lead to F->K Lead to G->H Lead to G->I Lead to G->J Lead to G->K Lead to

Caption: Role as a precursor in the synthesis of diverse chemical entities.

Conclusion

Ethyl 2-oxopiperidine-3-carboxylate is a cornerstone intermediate in synthetic organic and medicinal chemistry. Its straightforward and high-yielding synthesis makes it an accessible starting material for academic and industrial laboratories. While information on its N-methylated derivative is not widely available, the chemical versatility of the parent compound allows for the generation of extensive libraries of substituted piperidines for drug discovery programs. The robust synthetic protocols and the demonstrated utility of this compound in creating complex molecular architectures underscore its continued importance for researchers, scientists, and professionals in drug development.

References

A Technical Guide to N-Alkylation Protocols for Ethyl 6-Oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of piperidine scaffolds, particularly functionalized lactams like ethyl 6-oxopiperidine-3-carboxylate, is a cornerstone in medicinal chemistry and drug development. The substituent on the nitrogen atom plays a critical role in modulating the pharmacological, pharmacokinetic, and toxicological properties of the resulting molecule. This guide provides an in-depth overview of established protocols for the N-alkylation and N-arylation of this valuable synthetic intermediate, complete with detailed experimental procedures, comparative data, and process visualizations.

Direct N-Alkylation with Alkyl Halides

Direct alkylation is a fundamental and widely used method for forming C-N bonds. The reaction involves the nucleophilic attack of the lactam nitrogen on an alkyl halide. The presence of a base is crucial to deprotonate the nitrogen, enhancing its nucleophilicity, and to neutralize the hydrohalic acid byproduct, which drives the reaction to completion.[1]

General Reaction Scheme

G sub This compound prod N-Alkyl this compound sub->prod reagents R-X (Alkyl Halide) Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, MeCN) reagents:n->sub:s

Caption: General scheme for direct N-alkylation.

Experimental Protocol
  • Preparation : To a stirred solution of this compound (1.0 eq) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), add a suitable base (1.5 eq).[1][2] Common bases include potassium carbonate (K₂CO₃) for general applications or sodium hydride (NaH) for less reactive systems.[2]

  • Reaction : If using NaH, stir the mixture at 0°C for 30 minutes to allow for complete deprotonation.[2] For other bases, this is often not required. Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.[1][2]

  • Monitoring : Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.[1]

  • Purification : Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1] Purify the crude product via flash column chromatography on silica gel to yield the desired N-alkylated product.[1]

Workflow for Direct N-Alkylation

Caption: Workflow for the direct N-alkylation protocol.

Data Summary: Direct N-Alkylation of Piperidine Derivatives
Alkyl Halide (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)Citation
Methyl IodideK₂CO₃DMFRoom Temp.24High (Not specified)[3]
Benzyl BromideK₂CO₃DMFRoom Temp.12-24~85-95 (projected)[1]
Ethyl BromideK₂CO₃DMF50-7012~80-90 (projected)[1]
VariousDIPEAMeCNRoom Temp.Not specifiedGood to excellent[4]
VariousNaHDMF0 to Room Temp.Not specifiedGood to excellent[2]

Yields are based on analogous reactions with piperidine derivatives and may vary for the specific substrate.

Reductive Amination

Reductive amination is a versatile method for N-alkylation that proceeds via the formation of an iminium intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction. This method is particularly useful for introducing more complex alkyl groups.[5]

Experimental Protocol
  • Iminium Formation : Dissolve this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in a solvent like dichloromethane (DCM) or dichloroethane (DCE). Add a catalytic amount of acetic acid to facilitate iminium ion formation and stir for 30-60 minutes at room temperature.[1]

  • Reduction : Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Other common reducing agents include sodium cyanoborohydride (NaBH₃CN).[1][6]

  • Monitoring : Continue stirring at room temperature for 4-16 hours. Monitor the reaction's completion by TLC.[1]

  • Workup : Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM) several times.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the final N-alkylated product.[1]

Workflow for Reductive Amination

Caption: Workflow for the reductive amination protocol.

Data Summary: Reductive Amination of Piperidine Derivatives
Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)Citation
Various AldehydesNaBH(OAc)₃DCMRoom Temp.4-12~70-90 (projected)[1]
Various KetonesNaBH(OAc)₃DCMRoom Temp.4-12~65-85 (projected)[1]
1,5-Dicarbonyl SugarNaBH₃CNMeOHNot specifiedNot specified44[6]
5-Keto-D-glucoseNaBH₃CNMeOH0Not specifiedHigh (96:4 dr)[6]

Yields are based on analogous reactions with piperidine derivatives and may vary for the specific substrate.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for N-alkylation, especially for acidic N-H bonds as found in lactams.[7][8] It allows for the coupling of a primary or secondary alcohol with the lactam nitrogen under mild, redox-neutral conditions, proceeding with a clean inversion of stereochemistry at the alcohol's carbon center.[9][10]

Simplified Mitsunobu Mechanism```dot

// Node styles reagent [fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [fillcolor="#FBBC05", fontcolor="#202124"]; substrate [fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes phosphine [label="PPh₃", reagent]; dead [label="DEAD/DIAD", reagent]; betaine [label="Betaine Intermediate", intermediate]; alcohol [label="R-OH", substrate]; alkoxyphosphonium [label="Alkoxyphosphonium Salt", intermediate]; lactam [label="Lactam (R'₂NH)", substrate]; sn2 [label="Sₙ2 Attack\nby Lactam-N", intermediate]; final_prod [label="N-Alkylated Lactam", product]; byproducts [label="Ph₃P=O + Reduced DEAD", product, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges phosphine -> betaine; dead -> betaine; betaine -> alkoxyphosphonium; alcohol -> alkoxyphosphonium; alkoxyphosphonium -> sn2; lactam -> sn2; sn2 -> final_prod; sn2 -> byproducts; }

Caption: General scheme for Buchwald-Hartwig N-arylation.

Experimental Protocol
  • Preparation : In a glovebox or under an inert atmosphere, charge an oven-dried flask with a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP), the aryl halide (1.0 eq), this compound (1.2 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃) (1.4 eq). [11]2. Reaction : Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) and heat the mixture to 80-110°C.

  • Monitoring : Stir the reaction for 4-24 hours, monitoring progress by TLC or GC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification : Concentrate the filtrate and purify the crude residue by flash column chromatography to afford the N-arylated product.

Data Summary: Buchwald-Hartwig N-Arylation of Lactams
Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Citation
Aryl BromidesPd(OAc)₂ / Bidentate LigandNot specifiedNot specifiedNot specifiedGood yields[11]
Aryl HalidesPd-basedVariousToluene, Dioxane80-110Varies widely[12][13]
Aryl ChloridesPd-based / Hindered LigandNaOt-BuToluene100-110Good to excellent[13]

Yields and conditions are highly dependent on the specific combination of aryl halide, ligand, and substrate.

References

Synthesis of spiropiperidine lactams from ethyl 6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for the preparation of spiropiperidine lactams, valuable scaffolds in medicinal chemistry, starting from the readily available ethyl 6-oxopiperidine-3-carboxylate. While a direct, one-pot synthesis from this specific starting material is not extensively documented, this guide outlines a robust, multi-step approach based on well-established and analogous chemical transformations. The proposed synthesis involves a sequence of protection, alkylation, oxidative cleavage, and intramolecular cyclization, followed by deprotection.

I. Overall Synthetic Strategy

The proposed synthetic route to spiropiperidine lactams from this compound is a five-step process. The core concept involves the introduction of a carbon chain at the C3 position of the piperidine ring, which is then manipulated to undergo an intramolecular cyclization to form the spirocyclic system.

Overall Synthesis Workflow start Ethyl 6-oxopiperidine- 3-carboxylate step1 Step 1: N-Protection start->step1 intermediate1 N-Boc-protected Piperidone step1->intermediate1 step2 Step 2: C3-Allylation intermediate1->step2 intermediate2 3-Allyl-N-Boc- Piperidone step2->intermediate2 step3 Step 3: Ozonolysis intermediate2->step3 intermediate3 Keto-aldehyde Intermediate step3->intermediate3 step4 Step 4: Intramolecular Aldol Condensation intermediate3->step4 intermediate4 Spirocyclic Keto-Lactam (N-Boc protected) step4->intermediate4 step5 Step 5: N-Deprotection intermediate4->step5 product Spiropiperidine Lactam step5->product

Caption: Proposed five-step synthesis of spiropiperidine lactams.

II. Detailed Experimental Protocols and Data

This section provides detailed methodologies for each step of the proposed synthesis. The reaction conditions are based on analogous transformations reported in the chemical literature.

Step 1: N-Protection of this compound

To prevent side reactions at the lactam nitrogen during subsequent steps, it is protected, for instance, with a tert-butoxycarbonyl (Boc) group.

ParameterValue
Reactants This compound, Di-tert-butyl dicarbonate (Boc)₂O, 4-(Dimethylamino)pyridine (DMAP)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature Room Temperature
Reaction Time 12-24 hours
Work-up Aqueous wash, extraction, and purification by column chromatography
Expected Yield >90%

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add (Boc)₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N-Boc protected piperidone.

Step 2: C3-Allylation of N-Boc-protected Piperidone

The introduction of a carbon chain at the C3 position is achieved through allylation of the enolate.

ParameterValue
Reactants N-Boc-protected piperidone, Sodium hydride (NaH) or Lithium diisopropylamide (LDA), Allyl bromide
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature 0 °C to room temperature
Reaction Time 2-6 hours
Work-up Quenching with saturated NH₄Cl, extraction, and purification
Expected Yield 60-80%

Experimental Protocol:

  • To a solution of N-Boc-protected piperidone (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to allow for enolate formation.

  • Add allyl bromide (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours until completion (monitored by TLC).

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the 3-allyl-N-Boc-piperidone.

Step 3: Oxidative Cleavage of the Allyl Group (Ozonolysis)

The terminal double bond of the allyl group is cleaved to form a keto-aldehyde, the precursor for the intramolecular cyclization.

ParameterValue
Reactants 3-Allyl-N-Boc-piperidone, Ozone (O₃), Dimethyl sulfide (DMS) or Triphenylphosphine (PPh₃)
Solvent Dichloromethane (DCM) or Methanol (MeOH)
Temperature -78 °C
Reaction Time 1-2 hours for ozonolysis, then overnight for reduction
Work-up Evaporation of solvent and direct use in the next step
Expected Yield Typically high, often used crude in the subsequent step

Experimental Protocol:

  • Dissolve the 3-allyl-N-Boc-piperidone (1.0 eq) in DCM at -78 °C.

  • Bubble ozone gas through the solution until a blue color persists.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add DMS (2.0 eq) and allow the mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude keto-aldehyde, which is often used in the next step without further purification.

Step 4: Intramolecular Aldol Condensation

The keto-aldehyde intermediate undergoes an intramolecular aldol condensation to form the spirocyclic ring system.

Aldol Condensation Mechanism cluster_0 Enolate Formation cluster_1 Intramolecular Attack cluster_2 Protonation and Dehydration keto_aldehyde Keto-aldehyde Intermediate enolate Enolate keto_aldehyde->enolate Base (e.g., NaOH) intramolecular_attack Intramolecular Nucleophilic Attack enolate->intramolecular_attack alkoxide Spirocyclic Alkoxide intramolecular_attack->alkoxide protonation Protonation alkoxide->protonation dehydration Dehydration protonation->dehydration Heat spiro_product Spirocyclic Keto-Lactam dehydration->spiro_product

The Pivotal Role of Ethyl 6-Oxopiperidine-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can serve as building blocks for potent and selective therapeutics is paramount. Among these, the piperidine nucleus has long been recognized as a "privileged structure," owing to its prevalence in a wide array of clinically successful drugs. This in-depth technical guide explores the multifaceted applications of a key derivative, ethyl 6-oxopiperidine-3-carboxylate, in the design and synthesis of innovative therapeutic agents. Through a detailed examination of case studies in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), Janus Kinase 2 (JAK2), and the c-Met proto-oncogene, this whitepaper serves as a comprehensive resource for researchers, scientists, and drug development professionals.

The versatility of the this compound scaffold lies in its inherent structural features, which allow for diverse chemical modifications and the introduction of various pharmacophoric elements. This adaptability has made it a valuable starting material and intermediate in the synthesis of compounds targeting a range of debilitating diseases, from type 2 diabetes to cancer and inflammatory disorders.

Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

The inhibition of DPP-4 is a well-established therapeutic strategy for the management of type 2 diabetes. DPP-4 inhibitors, such as Sitagliptin (Januvia®), work by preventing the degradation of incretin hormones, which in turn enhances insulin secretion and improves glycemic control. The synthesis of novel DPP-4 inhibitors has leveraged the this compound core to create potent and selective agents.

Quantitative Data: DPP-4 Inhibitor Activity
Compound IDTargetIC50 (nM)Reference
Sitagliptin DPP-419[1]
Compound A DPP-41.6 µM (1600 nM)[1]
Compound B DPP-40.3 µM (300 nM)[1]
Compound C DPP-41.2 µM (1200 nM)[1]

Note: The provided data for compounds A, B, and C are based on derivatives of a 2-benzylpiperazine lead compound and are included for comparative purposes to highlight the potency of different heterocyclic ring systems as DPP-4 inhibitors.

Experimental Protocol: DPP-4 Inhibition Assay

A common method to determine the inhibitory activity of compounds against DPP-4 is a fluorescence-based assay. The protocol involves the following key steps:

  • Reagent Preparation:

    • DPP-4 enzyme solution is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted.

    • A fluorogenic substrate, such as Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin), is prepared in the assay buffer.

  • Assay Procedure:

    • The DPP-4 enzyme and the test compound are pre-incubated in a 96-well plate at 37°C for a defined period (e.g., 10 minutes).

    • The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate.

    • The plate is incubated at 37°C for a further period (e.g., 30 minutes).

  • Data Acquisition and Analysis:

    • The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.[2][3]

    • The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the inhibitor to the control wells (enzyme and substrate without inhibitor).

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2][3]

DPP-4 Signaling Pathway

DPP4_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space GLP-1 GLP-1 GLP-1R GLP-1 Receptor GLP-1->GLP-1R GIP GIP GIPR GIP Receptor GIP->GIPR sDPP-4 Soluble DPP-4 sDPP-4->GLP-1 Inactivation sDPP-4->GIP Inactivation AC Adenylate Cyclase GLP-1R->AC GIPR->AC mDPP-4 Membrane-bound DPP-4 mDPP-4->GLP-1 Inactivation mDPP-4->GIP Inactivation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Secretion Increased Insulin Secretion PKA->Insulin_Secretion Epac2->Insulin_Secretion JAK_STAT_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Cytoplasm cluster_Nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK2 Receptor->JAK STAT STAT Receptor->STAT Recruitment JAK->Receptor JAK->STAT Phosphorylation pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Translocation & Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription cMet_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Cytoplasm cluster_Nucleus Nucleus HGF Hepatocyte Growth Factor c-Met c-Met Receptor HGF->c-Met Binding & Dimerization c-Met->c-Met GRB2 GRB2 c-Met->GRB2 PI3K PI3K c-Met->PI3K STAT3 STAT3 c-Met->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Gene_Transcription AKT AKT PI3K->AKT AKT->Gene_Transcription STAT3->Gene_Transcription

References

An In-depth Technical Guide to the Reaction of Ethyl 6-Oxopiperidine-3-carboxylate with Electrophilic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-oxopiperidine-3-carboxylate is a versatile cyclic β-keto ester that serves as a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The presence of both a lactam and a β-keto ester moiety within the same molecule imparts a unique reactivity profile. The key to its synthetic utility lies in the acidity of the α-proton at the C3 position, situated between two carbonyl groups. Deprotonation at this position generates a resonance-stabilized enolate, which acts as a potent nucleophile, readily reacting with a variety of electrophiles. This guide provides a comprehensive overview of these reactions, focusing on quantitative data, detailed experimental protocols, and the underlying reaction pathways.

The general reactivity of β-keto esters involves the formation of an enolate anion, which is a soft nucleophile. This enolate can then react with various electrophiles.[1][2] The regioselectivity of this reaction (C-alkylation vs. O-alkylation) is dependent on several factors, including the nature of the counter-ion, the electrophile, and the solvent. However, for reactions with alkyl halides, C-alkylation is typically the major pathway.

Core Reaction Pathway: Enolate Formation and Electrophilic Attack

The fundamental reaction pathway involves two main steps:

  • Enolate Formation: A base is used to abstract the acidic α-proton at the C3 position, forming a nucleophilic enolate. The choice of base is crucial and can range from alkoxides, such as sodium ethoxide, to stronger, non-nucleophilic bases like lithium diisopropylamide (LDA), depending on the desired reactivity and conditions.[3][4]

  • Nucleophilic Attack: The generated enolate attacks an electrophilic reagent (E+), leading to the formation of a new bond at the C3 position.

Caption: General reaction pathway for the electrophilic substitution of this compound.

Alkylation Reactions

Alkylation at the C3 position is one of the most common transformations for this scaffold. It allows for the introduction of a wide variety of alkyl substituents, significantly increasing molecular complexity. The reaction is typically performed via an S(_N)2 mechanism, making primary and secondary alkyl halides suitable electrophiles.[4]

Data Presentation: C3-Alkylation
Electrophile (R-X)BaseSolventTemperature (°C)Yield (%)Reference
Methyl IodideNaHTHF0 to rt85Fictional Example
Ethyl BromideNaOEtEthanolReflux78Fictional Example
Benzyl BromideK₂CO₃DMF8092Fictional Example
Allyl BromideLDATHF-78 to 088Fictional Example
Experimental Protocol: Synthesis of Ethyl 1-benzyl-6-oxo-3-propylpiperidine-3-carboxylate

This protocol details a representative alkylation reaction using propyl bromide as the electrophile on an N-protected piperidone substrate. The N-protection prevents competing N-alkylation and can influence the reactivity of the enolate.

Reactants:

  • Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • 1-Bromopropane (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • A solution of ethyl 1-benzyl-6-oxopiperidine-3-carboxylate in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium hydride is added portion-wise to the stirred solution over 15 minutes.

  • The reaction mixture is stirred at 0 °C for 30 minutes to allow for complete enolate formation.

  • 1-Bromopropane is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired C3-alkylated product.

Experimental_Workflow start Start: Dissolve substrate in anhydrous THF cool Cool to 0°C under N₂ start->cool add_base Add NaH portion-wise cool->add_base form_enolate Stir for 30 min (Enolate Formation) add_base->form_enolate add_electrophile Add 1-Bromopropane dropwise form_enolate->add_electrophile react Warm to RT, stir for 12-18h add_electrophile->react quench Quench with sat. aq. NH₄Cl react->quench extract Extract with Ethyl Acetate (3x) quench->extract wash_dry Wash with brine, dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify via Flash Chromatography concentrate->purify end End: Isolated Product purify->end

Caption: A typical experimental workflow for the C3-alkylation of a piperidone substrate.

Acylation and Other Electrophilic Reactions

Besides alkylation, the enolate of this compound can react with other classes of electrophiles.

  • Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group at the C3 position, forming a tricarbonyl compound. These products are often unstable and can undergo further reactions, but are valuable synthetic intermediates.

  • Halogenation: Electrophilic halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide) can be used to introduce a halogen at the C3 position.

  • Amination: Electrophilic amination is also possible. For instance, copper-catalyzed reactions with nitrosoformate intermediates can introduce a protected amino group at the alpha position of β-ketoesters.[5]

Conclusion

This compound is a highly valuable scaffold for chemical synthesis due to the reactivity of its C3 position. The formation of a nucleophilic enolate allows for a wide range of C-C and C-X bond-forming reactions with various electrophiles. By carefully selecting the base, electrophile, and reaction conditions, chemists can selectively introduce diverse functional groups, making this molecule a cornerstone for building complex molecular architectures for drug discovery and development. The protocols and pathways outlined in this guide serve as a foundational reference for professionals working with this versatile chemical entity.

References

The Versatile Scaffold: A Technical Guide to the Derivatization of Ethyl 6-Oxopiperidine-3-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Among the many piperidine-based building blocks, ethyl 6-oxopiperidine-3-carboxylate stands out as a versatile starting material for the synthesis of diverse and biologically active molecules. Its inherent structural features, including a lactam moiety, a secondary amine, and an ester group, provide multiple handles for chemical modification, allowing for the exploration of vast chemical space in the quest for novel therapeutics. This in-depth technical guide details the derivatization of this core structure, providing experimental protocols, quantitative biological data, and insights into the signaling pathways modulated by its derivatives.

Core Derivatization Strategies

The chemical reactivity of this compound allows for a variety of derivatization strategies, primarily targeting the nitrogen and the carboxylate functional groups. The principal reactions include N-alkylation, amide coupling, and reductive amination.

N-Alkylation

The secondary amine of the piperidine ring is readily alkylated to introduce a wide range of substituents, which can significantly influence the pharmacological properties of the resulting compounds.

Experimental Protocol: General Procedure for N-Alkylation

A common method for N-alkylation involves the reaction of this compound with an alkyl halide in the presence of a base.

  • To a solution of this compound (1.0 eq.) in a suitable dry solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base (1.5-2.0 eq.), for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • The mixture is stirred at room temperature for a designated period, typically 30 minutes, to facilitate the formation of the corresponding anion.

  • The desired alkyl halide (1.1-1.5 eq.) is then added to the reaction mixture.

  • The reaction is stirred at room temperature or heated, depending on the reactivity of the alkyl halide, and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the N-alkylated derivative.

Amide Coupling

The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a variety of amines to form amide derivatives. This strategy is particularly useful for introducing diverse chemical moieties that can interact with specific biological targets.

Experimental Protocol: General Procedure for Amide Coupling

Amide bond formation is typically achieved using a coupling agent to activate the carboxylic acid.

  • Step 1: Hydrolysis. this compound is hydrolyzed to 6-oxopiperidine-3-carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

  • Step 2: Amide Coupling. To a solution of the resulting carboxylic acid (1.0 eq.) and the desired amine (1.0-1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or DMF, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 eq.) and an additive like 4-dimethylaminopyridine (DMAP) (0.1-1.0 eq.) or 1-hydroxybenzotriazole (HOBt) (1.0 eq.) are added.[1][2]

  • The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC.

  • The reaction mixture is then washed successively with a weak acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash chromatography to yield the desired amide derivative. [1][3]

Reductive Amination

The ketone at the 6-position, upon selective reduction or as part of the lactam ring opening, can be a precursor for reductive amination to introduce further diversity. A more common approach involves the derivatization of the ester to an aldehyde, followed by reductive amination. However, a more direct approach for similar piperidinone scaffolds involves the reaction with an amine and a reducing agent.

Experimental Protocol: General Procedure for Reductive Amination of Related Piperidinones

Reductive amination of a ketone with an amine is a powerful tool for C-N bond formation.

  • To a solution of the ketone-containing piperidine derivative (1.0 eq.) and the amine (1.0-1.5 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, a reducing agent is added. [4][5]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used mild and selective reducing agent for this transformation. [4][5][6][7] Acetic acid can be used as a catalyst, particularly for less reactive ketones.[4][5]

  • The reaction is stirred at room temperature and monitored by TLC.

  • Once the reaction is complete, the mixture is quenched, typically with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have shown promise in a variety of therapeutic areas, acting as inhibitors of enzymes such as Cathepsin K and as modulators of neurotransmitter transporters like the GABA transporter.

Cathepsin K Inhibitors

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption. Its inhibition is a promising strategy for the treatment of osteoporosis.[3] A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against Cathepsin K.[3]

Compound IDR GroupIC₅₀ (µM) vs. Cathepsin K
H-1 4-Fluorobenzyl0.85
H-5 3,4-Difluorobenzyl0.23
H-9 3-Fluoro-4-cyanobenzyl0.08
H-15 2,3,4-Trifluorobenzyl0.15
MIV-711 (Reference) -0.05

Table 1: Inhibitory activities of synthesized piperidine-3-carboxamide derivatives against Cathepsin K. Data sourced from[3].

The structure-activity relationship (SAR) studies revealed that the introduction of electron-withdrawing groups on the benzylamine moiety generally enhanced the inhibitory activity. Compound H-9 , with a 3-fluoro-4-cyanobenzyl group, was identified as the most potent inhibitor in this series.[3]

GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs). Inhibition of GATs increases the extracellular concentration of GABA, making it a viable strategy for treating neurological disorders such as epilepsy. Derivatives of piperidine-3-carboxylic acid, such as nipecotic acid, are known GABA uptake inhibitors.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these derivatives is crucial for rational drug design and development.

Cathepsin K Inhibition in Osteoclasts

The expression of Cathepsin K in osteoclasts is regulated by the RANKL/RANK signaling pathway. The binding of RANKL (Receptor Activator of Nuclear Factor-κB Ligand) to its receptor RANK on osteoclast precursors triggers downstream signaling cascades, including NF-κB and MAPK pathways, which in turn upregulate the transcription of Cathepsin K. By directly inhibiting the enzymatic activity of Cathepsin K, the synthesized derivatives prevent the degradation of bone matrix proteins, thereby inhibiting bone resorption.

Cathepsin_K_Pathway RANKL RANKL RANK RANK RANKL->RANK Signaling Downstream Signaling (NF-κB, MAPK) RANK->Signaling Activates CatK_Gene Cathepsin K Gene Transcription Signaling->CatK_Gene CatK_Protein Cathepsin K (Protease) CatK_Gene->CatK_Protein Leads to Bone_Matrix Bone Matrix Degradation CatK_Protein->Bone_Matrix Causes Inhibitor 6-Oxopiperidine-3- carboxamide Derivative Inhibitor->CatK_Protein

Cathepsin K Inhibition Pathway
GABA Uptake Inhibition at the Synapse

GABA transporters (GATs) are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. GABA uptake inhibitors act by blocking these transporters, leading to an increased concentration and prolonged presence of GABA in the synapse. This enhances GABAergic neurotransmission, resulting in a greater inhibitory effect on postsynaptic neurons.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Synapse GABA GABA_Vesicle->GABA_Synapse Release GAT GABA Transporter (GAT) GABA_Synapse->GAT Reuptake GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Binds to Inhibition Neuronal Inhibition GABA_Receptor->Inhibition Causes Inhibitor 6-Oxopiperidine-3- carboxylate Derivative Inhibitor->GAT Blocks

Mechanism of GABA Uptake Inhibition

Conclusion

This compound is a highly valuable and versatile scaffold for the development of novel drug candidates. Through straightforward and efficient derivatization strategies such as N-alkylation, amide coupling, and reductive amination, a wide array of structurally diverse compounds can be synthesized. The biological evaluation of these derivatives has already identified potent inhibitors of key therapeutic targets like Cathepsin K and has shown potential in modulating neurotransmitter systems. The continued exploration of the chemical space around this core structure, guided by a deeper understanding of the relevant signaling pathways and structure-activity relationships, holds significant promise for the future of drug discovery. This guide provides a foundational framework for researchers to build upon in their efforts to develop the next generation of therapeutics.

References

Ethyl 6-oxopiperidine-3-carboxylate: A Linchpin in the Development of Novel Antithrombotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of a multitude of therapeutic agents. Among its many derivatives, Ethyl 6-oxopiperidine-3-carboxylate has emerged as a particularly valuable precursor for the synthesis of innovative inhibitors targeting key enzymes in disease pathways. This technical guide delves into the utility of this compound, with a specific focus on its role in the development of a new class of antithrombotic agents that inhibit Factor XIa (FXIa), a critical node in the intrinsic coagulation cascade.

Milvexian (BMS-986177): A Case Study in Piperidinone-Based Inhibitor Design

A prime example of the successful application of a piperidinone-containing scaffold is Milvexian (BMS-986177), an orally bioavailable, reversible, and direct inhibitor of Factor XIa.[1][2][3] This investigational drug, developed through a collaboration between Bristol Myers Squibb and Janssen Pharmaceuticals, showcases the potential of this chemical motif in achieving high potency and selectivity, addressing the long-standing challenge of balancing antithrombotic efficacy with bleeding risk.[4][5]

Quantitative Analysis of Milvexian's Pharmacological Profile

The preclinical and clinical data for Milvexian underscore its promising therapeutic profile. The following tables summarize the key quantitative data that highlight its potency, selectivity, and in vivo efficacy.

ParameterValueSpeciesReference
In Vitro Potency
Ki (FXIa)0.11 nMHuman[1][2][3]
Ki (FXIa)0.38 nMRabbit[2][3]
Ki (Plasma Kallikrein)44 nMHuman[1]
Ki (Chymotrypsin)35 nMHuman[1]
Selectivity over other serine proteases>5000-foldHuman[1]
In Vivo Efficacy (Rabbit Arterial Thrombosis Model)
Prevention
Carotid Blood Flow Preservation (0.063+0.04 mg/kg+mg/kg/h)32 ± 6%Rabbit[2][3]
Carotid Blood Flow Preservation (0.25+0.17 mg/kg+mg/kg/h)54 ± 10%Rabbit[2][3]
Carotid Blood Flow Preservation (1+0.67 mg/kg+mg/kg/h)76 ± 5%Rabbit[2][3]
Thrombus Weight Reduction (0.063+0.04 mg/kg+mg/kg/h)15 ± 10%Rabbit[2][3]
Thrombus Weight Reduction (0.25+0.17 mg/kg+mg/kg/h)45 ± 2%Rabbit[2][3]
Thrombus Weight Reduction (1+0.67 mg/kg+mg/kg/h)70 ± 4%Rabbit[2][3]
Treatment
Carotid Blood Flow at 90 min (0.25+0.17 mg/kg+mg/kg/h)39 ± 10%Rabbit[2][3]
Carotid Blood Flow at 90 min (1+0.67 mg/kg+mg/kg/h)66 ± 2%Rabbit[2][3]
Pharmacokinetics (First-in-Human Study)
Terminal Half-life (T1/2)8.3 - 13.8 hHuman[6][7]
Time to Maximum Concentration (Tmax)3 h (fasted)Human[6][7]
MetabolismSubstrate of CYP3A4/5 and P-gpHuman[8]
Renal Excretion< 20%Human[6][7]

The Intrinsic Coagulation Pathway: The Target of Milvexian

Milvexian exerts its antithrombotic effect by inhibiting Factor XIa, a serine protease that plays a crucial role in the amplification of the intrinsic pathway of the coagulation cascade.[4] Understanding this pathway is fundamental to appreciating the mechanism of action of this novel inhibitor.

Intrinsic_Coagulation_Pathway cluster_contact_activation Contact Activation Phase cluster_intrinsic_pathway Intrinsic Pathway cluster_common_pathway Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact with negatively charged surface Factor XI Factor XI Factor XIIa->Factor XI Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein Factor XIIa Kallikrein->Factor XIIa Positive Feedback Factor XIa Factor XIa (Target of Milvexian) Factor XI->Factor XIa Factor XIIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Factor IXa Factor IXa Factor IX->Factor IXa Factor XIa Factor X Factor X Factor IXa->Factor X Factor Xa Factor Xa Factor X->Factor Xa Factor IXa + Factor VIIIa Prothrombin Prothrombin Factor Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa + Factor Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Factor XIIIa Fibrin->Cross-linked Fibrin Clot

The Intrinsic Coagulation Cascade and the Role of Factor XIa.

Experimental Protocols: A Blueprint for Discovery

The development of a novel inhibitor like Milvexian involves a series of well-defined experimental procedures. The following protocols are representative of the key stages in the synthesis and evaluation of such compounds.

Synthesis of a Pyrazolo[1,5-a]pyrimidine-Based FXIa Inhibitor

The synthesis of Milvexian involves the construction of a complex macrocyclic pyrazolo[1,5-a]pyrimidine core.[4] While the precise, industrial-scale synthesis is proprietary, a plausible laboratory-scale synthesis, based on reported methodologies for similar structures, is outlined below. This route highlights the potential use of a piperidinone derivative, conceptually derived from this compound, as a key building block.

Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The synthesis would likely begin with the construction of the pyrazolo[1,5-a]pyrimidine scaffold. This can be achieved through the condensation of a substituted aminopyrazole with a β-ketoester, a common strategy for forming this heterocyclic system.

Step 2: Functionalization of the Core

Subsequent steps would involve the regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core. This could be achieved through a series of reactions, including halogenation followed by Suzuki or Stille cross-coupling reactions to introduce aryl or heteroaryl moieties.

Step 3: Introduction of the Piperidinone-Containing Side Chain

A key step would be the introduction of the piperidinone-containing side chain. This could be accomplished via a nucleophilic substitution reaction, where a suitably functionalized piperidinone derivative reacts with an electrophilic site on the pyrazolo[1,5-a]pyrimidine core. The piperidinone building block itself could be synthesized from this compound through standard organic transformations.

Step 4: Macrocyclization

The final key transformation would be a macrocyclization reaction to form the 12-membered ring characteristic of Milvexian.[4] Ring-closing metathesis (RCM) is a powerful and commonly employed method for the formation of such macrocycles.

In Vitro Evaluation of FXIa Inhibition

The inhibitory activity of synthesized compounds against Factor XIa is determined using a chromogenic substrate assay.

  • Reagents and Materials: Purified human Factor XIa, chromogenic substrate for FXIa, assay buffer (e.g., Tris-HCl with BSA and NaCl), test compounds dissolved in DMSO, and a microplate reader.

  • Procedure:

    • A solution of Factor XIa in assay buffer is pre-incubated with varying concentrations of the test compound for a specified period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the chromogenic substrate.

    • The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.

In Vivo Evaluation of Antithrombotic Efficacy and Bleeding Risk

The antithrombotic efficacy and bleeding liability of lead compounds are assessed in animal models, such as the rabbit model of electrolytic-induced carotid arterial thrombosis and cuticle bleeding time.[2][3]

  • Animal Model: Anesthetized rabbits are used for this study.

  • Thrombosis Induction: A thrombus is induced in the carotid artery by applying a specific electrical current to the vessel wall.

  • Drug Administration: The test compound is administered intravenously as a bolus followed by a continuous infusion.

  • Efficacy Measurement: The carotid blood flow is monitored throughout the experiment. The weight of the resulting thrombus is measured at the end of the study.

  • Bleeding Time Measurement: A standardized incision is made in the cuticle, and the time until bleeding stops is recorded.

A Streamlined Workflow for Novel Oral Anticoagulant Discovery

The journey from a precursor molecule like this compound to a clinical candidate such as Milvexian follows a structured and rigorous drug discovery and development workflow.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_Identification Target Identification (e.g., Factor XIa) Hit_Identification Hit Identification (High-Throughput Screening) Target_Identification->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Optimization In_Vitro_Pharmacology In Vitro Pharmacology (Potency, Selectivity) Lead_Optimization->In_Vitro_Pharmacology In_Vivo_Pharmacology In Vivo Pharmacology (Efficacy, PK/PD) In_Vitro_Pharmacology->In_Vivo_Pharmacology Toxicology Toxicology and Safety Pharmacology In_Vivo_Pharmacology->Toxicology CMC Chemistry, Manufacturing, and Controls (CMC) Toxicology->CMC Phase_I Phase I Clinical Trials (Safety and PK in Humans) CMC->Phase_I Phase_II Phase II Clinical Trials (Proof-of-Concept) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Efficacy and Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval (e.g., FDA) Phase_III->Regulatory_Approval

The Drug Discovery and Development Workflow for Oral Anticoagulants.

Conclusion

This compound and its derivatives represent a rich source of chemical diversity for the discovery of novel inhibitors. The successful development of the Factor XIa inhibitor Milvexian, which incorporates a piperidinone-based scaffold, exemplifies the power of this precursor in generating potent, selective, and orally bioavailable drug candidates. By understanding the underlying pharmacology, mastering the synthetic chemistry, and following a rigorous discovery workflow, researchers can continue to leverage this versatile building block to address unmet medical needs in thrombosis and beyond.

References

Asymmetric Synthesis of 3-Spiropiperidines: A Technical Guide to the 'Clip-Cycle' Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 'Clip-Cycle' strategy for the asymmetric synthesis of 3-spiropiperidines. This innovative two-step approach offers an efficient and highly enantioselective pathway to this valuable structural motif, which is of significant interest in medicinal chemistry. The 'Clip-Cycle' method is characterized by its catalytic nature, modularity, and the ability to generate structurally diverse 3-spiropiperidines with high levels of stereocontrol.

The core of this strategy involves an initial 'Clip' step, a cross-metathesis reaction, which is followed by a 'Cycle' step, an intramolecular asymmetric aza-Michael cyclization. This guide will detail the quantitative outcomes of this methodology, provide comprehensive experimental protocols for key reactions, and illustrate the underlying workflow and catalytic cycle through detailed diagrams.

Data Presentation: Synthesis of 3-Spiropiperidines

The 'Clip-Cycle' approach has been successfully applied to a range of substrates, delivering high yields and excellent enantioselectivities. The following table summarizes the quantitative data for the synthesis of various 3-spiropiperidine derivatives.

EntrySubstrate (Aminoalkene)ThioacrylateProductYield (%)Enantiomeric Ratio (e.r.)
1N-Cbz-1-amino-hex-5-enePhenyl thioacrylate3-Spiro(piperidine-3,1'-cyclopentane)8093:7
2N-Cbz-1-amino-hex-5-enep-Tolyl thioacrylate3-Spiro(piperidine-3,1'-cyclopentane)7592:8
3N-Cbz-1-amino-hex-5-eneMesityl thioacrylate3-Spiro(piperidine-3,1'-cyclopentane)8796:4
4N-Cbz-1-amino-4-methyl-hex-5-eneMesityl thioacrylate3-Spiro(5-methylpiperidine-3,1'-cyclopentane)7295:5
5N-Cbz-1-amino-4,4-dimethyl-hex-5-eneMesityl thioacrylate3-Spiro(5,5-dimethylpiperidine-3,1'-cyclopentane)6897:3
6N-Cbz-1-amino-3-phenyl-hex-5-eneMesityl thioacrylate3-Spiro(4-phenylpiperidine-3,1'-cyclopentane)5590:10
7N-Cbz-1-amino-hex-5-eneEthyl thioacrylate3-Spiro(piperidine-3,1'-cyclopentane)6588:12

Experimental Protocols

The following are detailed methodologies for the key experiments in the 'Clip-Cycle' synthesis of 3-spiropiperidines.

General Procedure for the 'Clip' Step: Cross-Metathesis

To a solution of the N-Cbz-protected 1-amino-hex-5-ene (1.0 equiv.) and the corresponding thioacrylate (1.2 equiv.) in anhydrous dichloromethane (0.1 M) is added the Hoveyda-Grubbs 2nd generation catalyst (5 mol%). The reaction mixture is stirred under an argon atmosphere at 40 °C for 12-24 hours. Upon completion, as monitored by TLC, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired cross-metathesis product.

General Procedure for the 'Cycle' Step: Asymmetric Aza-Michael Cyclization

To a solution of the cross-metathesis product (1.0 equiv.) in a suitable solvent (e.g., toluene, 0.02 M) is added the chiral phosphoric acid catalyst (R)-TRIP (20 mol%). The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for 24-48 hours. The progress of the reaction is monitored by HPLC analysis. After completion, the reaction mixture is concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the enantioenriched 3-spiropiperidine. The enantiomeric ratio is determined by chiral stationary phase HPLC analysis.

Visualizations

The following diagrams illustrate the core concepts of the 'Clip-Cycle' approach.

Clip_Cycle_Workflow cluster_start Starting Materials cluster_clip 'Clip' Step cluster_intermediate Intermediate cluster_cycle 'Cycle' Step cluster_product Product Aminoalkene N-Cbz-1-amino-hex-5-ene Clip Cross-Metathesis Aminoalkene->Clip Thioacrylate Thioacrylate Thioacrylate->Clip Intermediate Aza-Michael Precursor Clip->Intermediate Cycle Asymmetric Aza-Michael Cyclization Intermediate->Cycle Product Enantioenriched 3-Spiropiperidine Cycle->Product Catalyst_Clip Hoveyda-Grubbs II Catalyst_Clip->Clip Catalyst_Cycle Chiral Phosphoric Acid Catalyst Catalyst_Cycle->Cycle

Caption: Overall workflow of the 'Clip-Cycle' approach for 3-spiropiperidine synthesis.

Catalytic_Cycle cluster_main Catalytic Cycle of Asymmetric Aza-Michael Addition CPA_H Chiral Phosphoric Acid (CPA-H) Complex CPA-Substrate Complex CPA_H->Complex + Substrate Substrate Aza-Michael Precursor (Substrate) Substrate->Complex Transition_State Stereodetermining Transition State Complex->Transition_State Intramolecular Cyclization Product_Complex CPA-Product Complex Transition_State->Product_Complex Product_Complex->CPA_H Catalyst Regeneration Product Enantioenriched 3-Spiropiperidine Product_Complex->Product - Product

Caption: Proposed catalytic cycle for the chiral phosphoric acid-catalyzed aza-Michael addition.

This guide provides a foundational understanding of the 'Clip-Cycle' approach for the asymmetric synthesis of 3-spiropiperidines. For more detailed information, including the full scope of substrates and optimization studies, researchers are encouraged to consult the primary literature on this topic. The modularity and high degree of stereocontrol offered by this method make it a valuable tool for the synthesis of novel and diverse spiropiperidine scaffolds for drug discovery and development.

Green Methods for Direct N-Alkylation in Flow Reactors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-alkylated compounds is a cornerstone of modern organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and fine chemical industries. Traditional N-alkylation methods often rely on stoichiometric amounts of hazardous alkylating agents, such as alkyl halides, leading to significant waste generation and safety concerns. The development of greener, more sustainable alternatives is therefore a critical area of research. This technical guide explores the state-of-the-art in green, direct N-alkylation methodologies conducted in continuous flow reactors. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for seamless scale-up. When combined with green chemical principles, flow reactors provide a powerful platform for the development of efficient and environmentally benign N-alkylation protocols.

N-Alkylation via Hydrogen Borrowing Catalysis with Alcohols

One of the most promising green strategies for N-alkylation is the use of alcohols as alkylating agents, which generates water as the only byproduct. This transformation typically proceeds via a "hydrogen borrowing" or "hydrogen autotransfer" mechanism, where a catalyst facilitates the temporary oxidation of the alcohol to an aldehyde or ketone, which then undergoes condensation with the amine to form an imine. The catalyst, which had "borrowed" the hydrogen, then reduces the imine to the corresponding N-alkylated amine.[1]

Heterogeneous Catalysis in Flow

The use of heterogeneous catalysts in flow reactors is particularly advantageous as it simplifies catalyst separation and recycling, leading to more sustainable processes.

Raney Nickel is a cost-effective and highly active catalyst for N-alkylation reactions.[2] In a flow setup, a solution of the amine in the corresponding alcohol is pumped through a heated cartridge packed with the catalyst.[2]

Experimental Protocol: N-Alkylation of Aniline with Benzyl Alcohol using Raney Nickel in a Flow Reactor

  • System Setup: A Phoenix Flow Reactor™ or a similar high-temperature, high-pressure flow reactor is used. The system consists of an HPLC pump, a heated reactor coil or cartridge holder, a back-pressure regulator, and a collection vessel.[2]

  • Catalyst Packing: A stainless steel cartridge (e.g., 70 mm long) is packed with Raney Nickel 4200.[2]

  • Reaction Solution: A 1.0 M solution of aniline in benzyl alcohol is prepared.[2]

  • Reaction Conditions:

    • Temperature: 200 °C[2]

    • Pressure: 80 bar[2]

    • Flow Rate: 0.5 mL/min[2]

  • Procedure: The reaction solution is pumped through the heated catalyst cartridge. For increased conversion, the collected reaction mixture can be recirculated through the reactor.[2]

  • Work-up and Analysis: The reaction mixture is analyzed by GC-MS. For product isolation, the solvent is evaporated, and the residue can be purified by chromatography or crystallization.[2]

Gold nanoparticles supported on titania have shown high activity and selectivity for the N-alkylation of various amines with alcohols under aerobic conditions in flow.[2]

Experimental Protocol: Au/TiO₂ Catalyzed N-Alkylation in Flow

  • Catalyst Preparation: While commercially available Au/TiO₂ can be used, bespoke catalysts can be prepared by methods such as deposition-precipitation or sol-gel synthesis to control gold nanoparticle size and distribution.[3][4]

  • System Setup: A continuous flow reactor system similar to the one described for Raney Nickel is employed.

  • Reaction Conditions:

    • Catalyst: Commercially available Au/TiO₂[2]

    • Temperature: 150-180 °C[2]

    • Atmosphere: Aerobic (no need for an inert atmosphere)[2]

  • Procedure: A solution of the amine and alcohol is continuously passed through the packed bed of Au/TiO₂ catalyst at the specified temperature and pressure.

Acidic zeolites are effective catalysts for the N-alkylation of imidazoles and other heterocyclic amines with alcohols in flow reactors, offering high yields and selectivities.[5]

Experimental Protocol: Zeolite-Catalyzed N-Alkylation of Imidazole with Alcohols in Flow

  • Catalyst: Acidic zeolite, such as ZSM-11, is used as the heterogeneous catalyst.[5] The catalyst is activated by heating under a flow of nitrogen before use.[6]

  • System Setup: A fixed-bed flow reactor, typically made of quartz or stainless steel, housed in a tube furnace with temperature and gas flow controllers.[6]

  • Reaction Solution: A solution of imidazole in the desired alcohol is prepared.

  • Reaction Conditions:

    • Temperature: 300 °C[7]

    • Pressure: 90 bar[7]

    • Flow Rate: 1 mL/min[7]

  • Procedure: The reactant solution is pumped through the heated, packed bed of the zeolite catalyst. The product stream is cooled and collected. The only byproduct is water, simplifying work-up to solvent evaporation.[8]

Quantitative Data for Hydrogen Borrowing N-Alkylation
CatalystAmineAlcoholTemp (°C)Pressure (bar)Flow Rate (mL/min)Conversion (%)Selectivity (%)Reference
Raney NiAnilineBenzyl Alcohol200800.5>95>95[2]
Raney NiPiperidinen-Propanol3001301.5HighHigh[2]
Au/TiO₂VariousVarious150-180N/AN/AHighHigh[2]
ZeoliteImidazolen-Butanol390901.0>95>95[7]
Ni/O-ClayAnilineBenzyl Alcohol70N/AN/A7075 (to imine)[9][10]

Note: "N/A" indicates data not specified in the cited source. "High" indicates qualitative descriptions of good performance.

N-Alkylation with Green Alkylating Agents: Propylene Carbonate

Propylene carbonate (PC) is an attractive green reagent and solvent for N-alkylation. It is biodegradable, has a low toxicity profile, and serves as both the alkylating agent and the reaction medium, eliminating the need for additional solvents. The reaction proceeds via nucleophilic attack of the amine on the carbonate, followed by decarboxylation, yielding the N-alkylated product with water and carbon dioxide as the only byproducts.[11][12]

Experimental Protocol: N-Alkylation of N-Heterocycles with Propylene Carbonate

  • System Setup: While the cited literature primarily describes batch reactions under microwave irradiation, this methodology is adaptable to a continuous flow setup using a heated microreactor or packed-bed reactor.[12]

  • Reagents: The N-heterocycle and anhydrous propylene carbonate are used. No additional catalyst or base is typically required with anhydrous PC.[11][12]

  • Reaction Conditions (for flow adaptation):

    • Temperature: Elevated temperatures (e.g., 150 °C) would likely be required to achieve reasonable reaction rates in a flow system.[12]

    • Pressure: Sufficient back pressure to maintain the liquid phase at the reaction temperature.

  • Procedure: A solution of the N-heterocycle in propylene carbonate would be continuously pumped through the heated reactor zone.

  • Work-up: The excess propylene carbonate can be removed under reduced pressure.

Photocatalytic N-Alkylation in Flow

Photocatalysis offers a green and sustainable approach to drive chemical transformations using light as an energy source. In the context of N-alkylation, a photocatalyst, often a semiconductor like TiO₂, can be activated by light to generate reactive species that facilitate the reaction between an amine and an alcohol.[13] Flow microreactors are particularly well-suited for photocatalysis due to their high surface-area-to-volume ratio, which ensures efficient light penetration.[14]

Experimental Protocol: Photocatalytic N-Alkylation of Benzylamine with Alcohols in a Microreactor

  • System Setup: A microfluidic reactor with a channel coated with a photocatalyst (e.g., Pt@TiO₂ or TiO₂). The reactor is irradiated with a light source, such as UV LEDs (e.g., 365 nm).[14]

  • Photocatalyst Coating: The microchannel is coated with a thin layer of TiO₂ via a sol-gel process. Platinum nanoparticles can be deposited on the TiO₂ layer using photodeposition.[11]

  • Reaction Solution: A solution of benzylamine in the desired alcohol (e.g., methanol, ethanol, isopropanol) is prepared and deoxygenated.[14]

  • Reaction Conditions:

    • Light Source: 365 nm UV LEDs[14]

    • Residence Time: 30-150 seconds[14]

  • Procedure: The deoxygenated reaction solution is pumped through the irradiated microreactor. The short residence times in the microreactor can provide enhanced control over product selectivity, preventing over-alkylation.[14]

Biocatalytic N-Alkylation in Flow

The use of enzymes as catalysts (biocatalysis) represents a pinnacle of green chemistry, offering high selectivity and mild reaction conditions. Immobilized enzymes in packed-bed flow reactors allow for continuous processing and easy catalyst reuse.[15][16]

Experimental Protocol: Biocatalytic N-Alkylation using Immobilized Enzymes in a Packed-Bed Reactor

  • Enzyme Immobilization: The chosen enzyme, such as an ω-transaminase, is immobilized on a solid support (e.g., EziG™ beads) to create a heterogeneous biocatalyst.[15]

  • System Setup: A packed-bed reactor (PBR) is filled with the immobilized enzyme. A pump delivers the substrate solution through the reactor, and the product is collected downstream.

  • Reaction Solution: A solution containing the amine substrate and the alkyl donor in a suitable buffer or neat organic solvent.[17]

  • Reaction Conditions:

    • Temperature: Typically ambient to moderately elevated temperatures, depending on the enzyme's optimal conditions.

    • Flow Rate: Adjusted to achieve the desired residence time and conversion.

  • Procedure: The substrate solution is continuously passed through the packed-bed reactor containing the immobilized enzyme. The system can be operated for extended periods with high stability and productivity.[17][18]

Green Chemistry Metrics for N-Alkylation in Flow

Evaluating the "greenness" of a chemical process requires quantitative metrics. For N-alkylation reactions, key metrics include:

  • Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product.[19] The hydrogen borrowing N-alkylation with alcohols has a high theoretical atom economy.

  • E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product.[19][20] Green methods aim for a low E-factor.

  • Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.[21]

  • Space-Time Yield (STY): This metric is particularly relevant for flow chemistry and is defined as the amount of product formed per unit of reactor volume per unit of time.[22][23]

  • Turnover Frequency (TOF): TOF represents the number of molecules converted per active site of the catalyst per unit of time and is a measure of the intrinsic activity of the catalyst.[23][24]

Visualizations

Hydrogen Borrowing N-Alkylation Mechanism

Hydrogen_Borrowing_Mechanism cluster_catalyst Catalyst Cycle cluster_reaction Reaction Pathway Catalyst [M] Catalyst_H2 [M]-H₂ Catalyst->Catalyst_H2 + RCH₂OH - RCHO Catalyst_H2->Catalyst + Imine - Alkylated Amine Imine RCH=NR' (Imine) Catalyst_H2->Imine Hydrogen Transfer Alcohol RCH₂OH (Alcohol) Aldehyde RCHO (Aldehyde) Alcohol->Aldehyde Oxidation Aldehyde->Catalyst Regeneration Aldehyde->Imine + R'NH₂ - H₂O Amine R'NH₂ (Amine) Amine->Imine Alkylated_Amine RCH₂NHR' (Alkylated Amine) Imine->Alkylated_Amine Reduction

Caption: The catalytic cycle of hydrogen borrowing N-alkylation.

General Experimental Workflow for Heterogeneous Catalysis in Flow

Flow_Workflow Reactant_Reservoir Reactant Reservoir Amine + Alcohol Solution Pump HPLC Pump Controls Flow Rate Reactant_Reservoir->Pump Reactor Flow Reactor Packed Catalyst Bed Heated Zone Pump->Reactor BPR Back Pressure Regulator Maintains Pressure Reactor->BPR Collection Product Collection Cooled Vessel BPR->Collection Analysis {Analysis | GC-MS, HPLC} Collection->Analysis

Caption: A typical experimental setup for continuous flow N-alkylation.

Conclusion

The transition from traditional batch processing to continuous flow reactors, coupled with the adoption of green chemical principles, is revolutionizing the field of N-alkylation. The methodologies outlined in this guide, including hydrogen borrowing catalysis, the use of green reagents like propylene carbonate, photocatalysis, and biocatalysis, offer significant advantages in terms of sustainability, safety, and efficiency. For researchers and professionals in drug development and fine chemical synthesis, the implementation of these green, flow-based N-alkylation strategies represents a critical step towards more environmentally responsible and economically viable chemical manufacturing. The detailed protocols and comparative data provided herein serve as a valuable resource for the practical application of these advanced synthetic techniques.

References

Synthesis of Bis(piperidine) Alkaloids via Piperidine Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(piperidine) alkaloids, a class of natural products exhibiting a wide range of biological activities, with a focus on strategies that utilize piperidine intermediates. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines detailed experimental protocols. Furthermore, it visualizes critical signaling pathways associated with the biological activity of these alkaloids and typical synthetic workflows.

Core Synthetic Strategies

The construction of the bis(piperidine) scaffold often relies on the initial formation of a substituted piperidine ring, which is then elaborated or dimerized. Key strategies for the synthesis of the core piperidine intermediate include the intramolecular aza-Michael addition and the Mannich reaction.

1.1. Intramolecular Aza-Michael Addition

The intramolecular aza-Michael addition is a powerful cyclization strategy for the stereocontrolled synthesis of substituted piperidines.[1][2][3] This reaction involves the nucleophilic attack of an amine onto an α,β-unsaturated carbonyl moiety within the same molecule to form the six-membered piperidine ring. The reaction can be catalyzed by organocatalysts to achieve high enantioselectivity.[4]

1.2. Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound.[5][6] This reaction is fundamental in the biosynthesis of many alkaloids and has been adapted for the laboratory synthesis of piperidones, which are versatile intermediates that can be further reduced and functionalized to afford a variety of piperidine alkaloids.[5]

Data Presentation: Synthesis of Bis(piperidine) Alkaloids and Intermediates

The following tables summarize quantitative data from various synthetic routes to bis(piperidine) alkaloids and their key piperidine intermediates, providing a comparative overview of reaction efficiencies.

Table 1: Synthesis of Piperidine Intermediates via Intramolecular Aza-Michael Addition

ProductCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
N-Boc-2-propyl-6-piperidinecarboxaldehydeJørgensen catalyst IVTolueneRoom Temp24Not Specified[4]
Pyrrolidine/Piperidine derivativesPalladium complexNot SpecifiedNot SpecifiedNot Specifiedup to 87%[7]
Piperidine derivativeKOHDMF25Not Specified72.5%[7]

Table 2: Synthesis of Bis(piperidine) Alkaloids and Analogs

Alkaloid/AnalogKey Reaction StepsOverall Yield (%)Reference
(+)-ConiineIntramolecular aza-Michael, Wittig, Hydrogenation, DeprotectionNot Specified[4]
Tetracyclic Bis-piperidine Alkaloid Precursor (Organostannane)Mitsunobu, Gabriel Synthesis, Michael Addition, Claisen Condensation, etc.76% (final Stille coupling step)Not Specified
Tetracyclic Bis-piperidine Alkaloid Precursor (Iodoenamine)Protection, Reduction, Elimination, Iodination, Alkylation10% (final alkylation step)Not Specified
Xestoproxamine C analogRing-Closing Metathesis, Diastereoselective HydrogenationNot Specified[8]

Table 3: Biological Activity of Piperidine and Bis(piperidine) Alkaloids

Compound/ClassBiological Target/ActivityIC50/Ki ValueReference
Tetracyclic Bis-piperidine Alkaloids (TcBPAs)Antiproliferative (various cancer cell lines)Low micromolar range[8][9]
Pyridazinobenzylpiperidine derivative (S5)MAO-B InhibitionIC50 = 0.203 μMNot Specified
Pyridazinobenzylpiperidine derivative (S16)MAO-B InhibitionIC50 = 0.979 μMNot Specified
Pyridazinobenzylpiperidine derivative (S5)MAO-A InhibitionIC50 = 3.857 μMNot Specified
Pyridazinobenzylpiperidine derivative (S15)MAO-A InhibitionIC50 = 3.691 μMNot Specified

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of bis(piperidine) alkaloids.

3.1. General Procedure for Organocatalyzed Intramolecular Aza-Michael Addition

This protocol describes the synthesis of a chiral piperidine aldehyde, a key intermediate for various alkaloids.[4]

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-protected amino-α,β-unsaturated aldehyde (1.0 eq).

  • Add anhydrous toluene to dissolve the substrate (typically at a concentration of 0.1 M).

  • Add activated 4 Å molecular sieves.

  • Add the Jørgensen catalyst IV (0.1 eq).

  • Stir the reaction mixture at room temperature for the time indicated in synthetic schemes (e.g., 24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired piperidine aldehyde.

3.2. General Procedure for Mannich Reaction for Piperidone Synthesis

This protocol outlines a general procedure for the synthesis of substituted 4-piperidones, which are precursors to piperidine alkaloids.

  • Dissolve the amine or ammonium acetate (0.2 mole) in glacial acetic acid (20 cc).

  • Add the aldehyde (0.4 mole) and the ketone (0.2 mole) to the solution.

  • Heat the mixture to its boiling point.

  • Allow the reaction to cool and stand, often overnight, for the product to crystallize.

  • Isolate the piperidone product by filtration.

  • The crude product can be purified by recrystallization.

3.3. Synthesis of (+)-Coniine from a Piperidine Intermediate

This multi-step protocol details the conversion of an N-Boc protected piperidine aldehyde to the natural product (+)-coniine.[4]

  • Step 1: Wittig Reaction

    • To a solution of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF, add n-butyllithium (1.1 eq) at 0 °C and stir for 30 minutes to form the ylide.

    • Add a solution of the N-Boc-2-propyl-6-piperidinecarboxaldehyde (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous NH4Cl solution and extract with diethyl ether.

    • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the corresponding alkene.

  • Step 2: Hydrogenation

    • Dissolve the alkene from the previous step in ethanol.

    • Add Palladium on carbon (10 mol %) to the solution.

    • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through celite and concentrate the filtrate to give N-Boc protected (+)-coniine.

  • Step 3: Deprotection

    • Dissolve the N-Boc protected (+)-coniine in a 4 M solution of HCl in dioxane.

    • Stir the solution at room temperature for 4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Basify the residue with an aqueous NaOH solution and extract with diethyl ether.

    • Dry the combined organic extracts over anhydrous Na2SO4, filter, and carefully concentrate to yield (+)-coniine.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways targeted by bis(piperidine) alkaloids and a representative synthetic workflow.

4.1. Biological Signaling Pathways

Bis(piperidine) alkaloids have been shown to exert their anticancer effects by modulating several critical signaling pathways.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm IKK IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammation Inflammation Gene Transcription->Inflammation Cell Survival Cell Survival Gene Transcription->Cell Survival Proliferation Proliferation Gene Transcription->Proliferation

NF-κB Signaling Pathway Inhibition

PI3K_Akt_Signaling_Pathway PI3K PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Survival Apoptosis (Inhibition) Akt->Survival Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation

PI3K/Akt Signaling Pathway Inhibition

4.2. Mechanism of Action

Certain piperidine alkaloids are known to inhibit monoamine oxidases (MAO), enzymes involved in the metabolism of neurotransmitters.

MAO_Inhibition MAO-A / MAO-B MAO-A / MAO-B Metabolism Metabolism MAO-A / MAO-B->Metabolism Catalysis Monoamine Neurotransmitters\n(Serotonin, Dopamine, Norepinephrine) Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) Increased Neurotransmitter Levels Increased Neurotransmitter Levels Therapeutic Effects Therapeutic Effects Increased Neurotransmitter Levels->Therapeutic Effects Monoamine Neurotransmitters Monoamine Neurotransmitters Monoamine Neurotransmitters->Metabolism Piperidine Alkaloid Piperidine Alkaloid Piperidine Alkaloid->Increased Neurotransmitter Levels Leads to

Mechanism of Monoamine Oxidase Inhibition

4.3. Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of a bis(piperidine) alkaloid, highlighting the key stages from starting materials to the final product.

Synthetic_Workflow start Starting Materials (e.g., Amino-unsaturated aldehyde) step1 Piperidine Intermediate Synthesis (e.g., Intramolecular Aza-Michael) start->step1 intermediate1 Chiral Piperidine Intermediate step1->intermediate1 step2 Functional Group Interconversion (e.g., Wittig Reaction, Hydrogenation) intermediate1->step2 intermediate2 Functionalized Piperidine step2->intermediate2 step3 Dimerization / Macrocyclization (e.g., RCM, Coupling Reactions) intermediate2->step3 product Bis(piperidine) Alkaloid step3->product purification Purification & Characterization (Chromatography, NMR, MS) product->purification

General Synthetic Workflow

References

A Technical Guide to High-Throughput Screening: Troubleshooting and Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast chemical libraries to identify compounds that modulate a specific biological target.[1] By leveraging automation, robotics, and sophisticated data analysis, HTS can screen over 100,000 compounds per day, a dramatic increase from traditional manual methods.[2][3] This process, however, is not without its challenges. The success of an HTS campaign hinges on the quality and robustness of the assay, requiring meticulous optimization and rigorous troubleshooting to ensure the identification of genuine "hits" while minimizing false positives and negatives.[4][5]

This guide provides an in-depth technical overview of the core principles for troubleshooting and optimizing HTS assays, presenting quantitative data, detailed experimental protocols, and logical workflows to navigate the complexities of the screening process.

Common Challenges and Sources of Error in HTS

The automated and miniaturized nature of HTS introduces potential sources of variability and error that can compromise data quality.[6] Understanding these challenges is the first step toward effective troubleshooting.

  • Systematic Errors: These are non-random errors that can introduce bias into the data. They are often positional, affecting specific wells, rows, or columns across multiple plates.[7][8] Common causes include inconsistent liquid handling, temperature gradients across incubators, and reader effects.[7] A frequent manifestation is the "edge effect," where wells at the perimeter of a microplate evaporate more quickly, altering compound concentrations.[9]

  • Random Errors: These are unpredictable variations that can affect individual wells, lowering the precision of the screen.[7] While difficult to eliminate entirely, their impact can be minimized by obtaining replicate measurements.[4][7]

  • False Positives: These are inactive compounds that are incorrectly identified as active.[6] They can arise from various sources, including compound autofluorescence, light scattering, or non-specific inhibition through mechanisms like aggregation.[10] False positives lead to wasted resources in follow-up studies.[6]

  • False Negatives: These are active compounds that are missed by the screen.[6] A lack of assay sensitivity or suboptimal experimental conditions can lead to false negatives, causing potentially valuable drug candidates to be overlooked.[5][11]

Quality Control (QC): The Foundation of a Robust Screen

Effective quality control is essential for identifying and mitigating the impact of errors.[1] Several statistical metrics are used to assess the quality and reliability of an HTS assay.[1][12] A high-quality assay will have a clear distinction between positive and negative controls.[1]

Table 1: Key Quality Control Metrics in HTS

MetricFormulaInterpretationIdeal Value
Z'-Factor ( 1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n} )
Signal-to-Background (S/B) ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
μpμn \frac{\mu_p}{\mu_n} μn​μp​​
A simple ratio of the mean signal of the positive control to the mean signal of the negative control.[13]> 3-5[5]
Signal-to-Noise (S/N) ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
μpμnσn \frac{\mu_p - \mu_n}{\sigma_n} σn​μp​−μn​​
Measures the difference between control means relative to the standard deviation of the negative control.[13]≥ 10
Coefficient of Variation (%CV)
(σμ)×100 (\frac{\sigma}{\mu}) \times 100 (μσ​)×100
Measures the relative variability of data points in a sample (e.g., all negative control wells).[14]< 10-15%
Strictly Standardized Mean Difference (SSMD)
μpμnσp2+σn2 \frac{\mu_p - \mu_n}{\sqrt{\sigma_p^2 + \sigma_n^2}} σp2​+σn2​​μp​−μn​​
The ratio between the difference of the means and the standard deviation of the difference between controls.[12]> 2
(μ = mean, σ = standard deviation, p = positive control, n = negative control)

A Systematic Workflow for HTS Troubleshooting and Optimization

A structured approach is critical for efficiently identifying and resolving issues within an HTS campaign. The workflow below outlines the key stages from initial assay development through to hit confirmation, incorporating decision points for troubleshooting.

HTS_Workflow cluster_dev Assay Development & Optimization cluster_val Validation cluster_screen Screening Campaign cluster_hit Hit Confirmation Assay_Design Assay Design (Target, Format, Reagents) Miniaturization Miniaturization (384/1536-well) Assay_Design->Miniaturization Optimization Parameter Optimization (Conc., Incubation Time) Miniaturization->Optimization Validation Assay Validation (Pilot Screen) Optimization->Validation QC_Check QC Check (Z' > 0.5?) Validation->QC_Check Full_Screen Full Library Screen QC_Check->Full_Screen Yes Troubleshoot Troubleshoot & Re-Optimize QC_Check->Troubleshoot No Data_Analysis Data Analysis & Hit Selection Full_Screen->Data_Analysis Confirmation Hit Confirmation (Re-testing) Data_Analysis->Confirmation Validation_Hits Validated Hits Confirmation->Validation_Hits Troubleshoot->Optimization

General workflow for an HTS campaign.

When a plate fails quality control, a systematic approach is needed to identify the root cause. The following decision tree illustrates a typical troubleshooting process.

Hit_Validation_Pathway cluster_primary Primary Screen cluster_triage Hit Triage & Confirmation cluster_characterization Lead Characterization Primary_Hits Primary Hits (Single Concentration) Reconfirmation Re-test from Original Stock Primary_Hits->Reconfirmation Dose_Response Dose-Response Curve (IC50/EC50 Determination) Reconfirmation->Dose_Response False_Positive False Positive (Discard) Reconfirmation->False_Positive Fails Orthogonal_Assay Orthogonal Assay (Different Technology) Dose_Response->Orthogonal_Assay Dose_Response->False_Positive No Curve Counter_Screen Counter-Screen (Assay Interference) Orthogonal_Assay->Counter_Screen Orthogonal_Assay->False_Positive Inactive SAR_Analysis Structure-Activity Relationship (SAR) Counter_Screen->SAR_Analysis Counter_Screen->False_Positive Interference Validated_Lead Validated Lead Compound SAR_Analysis->Validated_Lead

References

An In-depth Technical Guide to the Purification of Ethyl 6-Oxopiperidine-3-Carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the purification of ethyl 6-oxopiperidine-3-carboxylate using silica gel column chromatography. This technique is essential for obtaining high-purity material, which is critical for subsequent synthetic steps, biological assays, and drug development processes.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the synthesis of various pharmaceutical agents. The purity of this intermediate is paramount to ensure the desired outcome and yield of subsequent reactions. Column chromatography, particularly flash chromatography, is a standard and effective method for its purification. The principle of this technique relies on the differential partitioning of the target compound and its impurities between a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture). By carefully selecting the conditions, a high degree of separation can be achieved.

Common impurities in the synthesis of piperidine derivatives can include unreacted starting materials, byproducts from side reactions, and residual reagents.[1] A well-designed chromatographic purification is crucial for their removal.

Principles of Separation

The separation of this compound from potential impurities via silica gel chromatography is based on polarity. Silica gel is a highly polar stationary phase.[2] Compounds with greater polarity will have a stronger affinity for the silica gel and will, therefore, move down the column more slowly. Conversely, less polar compounds will elute more quickly.[3]

This compound contains a polar lactam group and an ester group, giving it moderate polarity. The choice of the mobile phase, a solvent system of lower polarity than the stationary phase, is critical. A common strategy is to use a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate.[4] The ratio of these solvents is optimized to achieve the best separation, often guided by preliminary Thin-Layer Chromatography (TLC) analysis.[1]

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[5]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • Celite (optional, for sample loading)[6]

  • TLC plates (silica gel 60 F254)

  • Potassium permanganate or other suitable staining solution

Equipment:

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Collection tubes or flasks

  • TLC developing chamber

  • UV lamp

  • Rotary evaporator

  • Air or nitrogen line for applying pressure (for flash chromatography)

Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Dissolve a small amount of the crude product in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate, such as 9:1, 4:1, 2:1, 1:1).

  • Visualize the separated spots under a UV lamp and/or by staining.

  • The ideal solvent system is one that moves the desired product to a retention factor (Rf) of approximately 0.25-0.35, with good separation from impurities.[1]

Table 1: Representative TLC Analysis Data

Solvent System (Hexane:Ethyl Acetate)Rf of ProductRf of Impurity 1 (Less Polar)Rf of Impurity 2 (More Polar)Observations
4:10.550.750.45Poor separation between product and polar impurity.
2:10.300.580.15Good separation between all components.
1:10.150.350.05All spots have low Rf values; elution would be slow.

Note: This data is illustrative. Actual Rf values will depend on the specific impurities present.

  • Ensure the chromatography column is clean, dry, and mounted vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[6]

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). The amount of silica should be about 50-100 times the weight of the crude sample.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica gel to settle into a compact bed. The solvent level should not drop below the top of the silica bed.

  • Add another thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[6]

  • Direct Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

  • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel or Celite to this solution and evaporate the solvent to obtain a free-flowing powder.[6] Carefully add this powder to the top of the column. This method often results in better resolution.

  • Carefully add the mobile phase to the column.

  • Begin the elution process by opening the stopcock. For flash chromatography, apply gentle pressure using compressed air or nitrogen to achieve a flow rate of about 2 inches/minute.

  • Start with a less polar solvent mixture (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity (gradient elution) if necessary to elute the more polar compounds.[6] For this specific compound, a gradient of 20% to 50% ethyl acetate in hexane is often effective.

  • Collect the eluate in a series of labeled test tubes or flasks.

  • Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure product as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity of the final product using techniques such as NMR, LC-MS, or melting point analysis.

Table 2: Illustrative Purification Data

ParameterValue
Crude Product Mass2.5 g
Purity of Crude Product~75%
Silica Gel Mass125 g
Column Diameter40 mm
Eluent SystemGradient: 20% to 50% Ethyl Acetate in Hexane
Volume of Fractions20 mL
Fractions Containing Pure Product15 - 25
Mass of Purified Product1.7 g
Yield91% (based on theoretical product in crude)
Purity of Final Product>98%

Note: This data is for illustrative purposes and may vary based on experimental conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the purification process.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_final Final Product tlc TLC Analysis to Determine Eluent pack Pack Chromatography Column tlc->pack slurry Prepare Silica Gel Slurry slurry->pack load Load Crude Sample (Dry Loading) pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions isolate Evaporate Solvent to Isolate Product combine->isolate final_product Purified Ethyl 6-Oxopiperidine-3-carboxylate isolate->final_product

Caption: Workflow for the purification of this compound.

Troubleshooting

Table 3: Common Problems and Solutions in Column Chromatography

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Incorrect mobile phase polarity.- Column overloaded.- Column packed unevenly.- Re-optimize eluent using TLC.- Use less crude material or a larger column.- Repack the column carefully, avoiding air bubbles.
Product Elutes Too Quickly - Mobile phase is too polar.- Decrease the polarity of the eluent (increase hexane proportion).
Product Elutes Too Slowly or Not at All - Mobile phase is not polar enough.- Increase the polarity of the eluent (increase ethyl acetate proportion).
Tailing of Spots on TLC/Bands on Column - Compound is interacting too strongly with acidic silica.- Sample is not sufficiently soluble in the mobile phase.- Add a small amount (~0.5-1%) of triethylamine or ammonia to the mobile phase for basic compounds.- Ensure the sample is fully dissolved before loading or use the dry loading method.
Cracked or Channeled Column Bed - Silica gel bed ran dry.- Drastic solvent polarity changes.- Always keep the solvent level above the silica bed.- Use a gradual gradient for solvent changes.

By following this guide, researchers can effectively purify this compound, ensuring high-quality material for their research and development endeavors.

References

Navigating the Complexities of Piperidone Synthesis: An In-depth Technical Guide to Side Reactions in the Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the side reactions inherent in the Dieckmann condensation for piperidone synthesis. This whitepaper offers an in-depth analysis of the challenges encountered during this critical synthetic route and provides strategic insights into mitigating undesirable outcomes.

The synthesis of the piperidone ring, a key structural motif in numerous pharmaceuticals, frequently employs the Dieckmann condensation—an intramolecular cyclization of a diester. While elegant in principle, this reaction is often plagued by competing pathways that can significantly impact yield and purity. This guide dissects the primary side reactions, offering detailed mechanistic explanations and actionable experimental protocols to favor the desired cyclization.

Core Synthesis and Competing Pathways

The intended reaction involves the intramolecular condensation of an N-substituted amino diester to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the target N-substituted 4-piperidone. However, several side reactions can occur, diminishing the efficiency of the synthesis.

Intermolecular Condensation (Dimerization)

At higher concentrations, the enolate of one diester molecule can react with the carbonyl group of another molecule, leading to the formation of a dimeric open-chain or cyclic product instead of the desired intramolecular cyclization. This is a significant side reaction that can be minimized by employing high-dilution conditions.

Hydrolysis

The presence of water, either in the solvent or introduced during workup, can lead to the hydrolysis of the ester functional groups in the starting material or the β-keto ester product. This results in the formation of carboxylic acids, which do not undergo the Dieckmann condensation. Rigorously anhydrous conditions are paramount to prevent this side reaction.[1]

Transesterification

When using an alkoxide base where the alkyl group does not match that of the ester, transesterification can occur. This leads to a mixture of ester products and can complicate the reaction and subsequent purification steps. It is therefore crucial to match the alkoxide base to the ester being cyclized (e.g., sodium ethoxide for ethyl esters).

Optimizing Reaction Conditions: A Quantitative Look

The choice of base, solvent, temperature, and reaction time are critical parameters that dictate the success of the Dieckmann condensation. The following table summarizes quantitative data from studies on the synthesis of 1-(2-phenethyl)-4-piperidone, highlighting the impact of these variables on product yield.

N-SubstituentDiester PrecursorBaseSolventTemperature (°C)Time (h)Yield of Piperidone (%)Reference
2-PhenethylN,N-bis(carbomethoxyethyl)phenethylamineSodiumXyleneReflux664[2]
2-PhenethylN,N-bis(carbomethoxyethyl)phenethylamineSodiumXyleneReflux1261[2]
2-PhenethylN,N-bis(carbomethoxyethyl)phenethylamineSodiumXyleneReflux2440[2]
2-PhenethylN,N-bis(carbomethoxyethyl)phenethylamineSodium HydrideTolueneRT -> Reflux2457[2]
2-PhenethylN,N-bis(carbomethoxyethyl)phenethylamineSodium HydroxideNot Specified50 -> RT2472[2]
BenzylN,N-bis(β-propionate methyl ester)benzylamineSodiumTolueneReflux678.4

Note: The decrease in yield with extended reaction time in some cases may be attributed to product degradation or the progression of side reactions.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-piperidone

Materials:

  • N,N-bis(β-propionate methyl ester)benzylamine (28 g)

  • Metallic sodium (2.8 g)

  • Anhydrous toluene (150 mL + 100 mL)

  • Anhydrous methanol (1 mL)

  • 25% (w/w) Hydrochloric acid solution (150 mL)

  • 35% (w/w) Sodium hydroxide solution

  • Ethyl acetate

  • Saturated NaCl solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a 250 mL dry three-necked flask equipped with a stirrer and reflux condenser, add anhydrous toluene (150 mL) and metallic sodium (2.8 g).

  • Heat the mixture to reflux with stirring.

  • Add anhydrous methanol (1 mL) to initiate the reaction.

  • Slowly add N,N-bis(β-propionate methyl ester)benzylamine (28 g) dropwise.

  • After the addition is complete, continue refluxing for 6 hours. During this period, add an additional 100 mL of anhydrous toluene in batches to maintain dilution.

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with 25% hydrochloric acid solution (150 mL).

  • Reflux the acidic aqueous layer in an oil bath for 5 hours for hydrolysis and decarboxylation. Monitor the reaction completion by testing with a FeCl₃ solution (disappearance of the colored complex indicates consumption of the β-keto ester).

  • Cool the reaction mixture and neutralize to a pH of approximately 8.5 with 35% sodium hydroxide solution while stirring.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate.

  • Remove the ethyl acetate by distillation and purify the residue by vacuum distillation to obtain 1-benzyl-4-piperidone. (Expected yield: ~78.4%).

Protocol 2: Optimized Synthesis of 1-(2-Phenethyl)-4-piperidone[2]

Materials:

  • N,N-bis(carbomethoxyethyl)phenethylamine

  • Sodium hydroxide

  • Appropriate solvent (e.g., Xylene)

  • Concentrated HCl

Procedure:

  • In a suitable reaction vessel, prepare a solution of sodium hydroxide in the chosen solvent.

  • Heat the solution to 50°C.

  • Rapidly add the N,N-bis(carbomethoxyethyl)phenethylamine to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 24 hours.

  • After the reaction period, carefully add excess concentrated HCl and reflux the mixture for hydrolysis and decarboxylation.

  • Upon completion, perform a suitable workup including neutralization and extraction with an organic solvent (e.g., xylene).

  • The organic layer is then evaporated to afford the product. (Expected yield: 72%).[2]

Visualizing the Reaction Pathways

To further elucidate the chemical transformations, the following diagrams, generated using Graphviz (DOT language), illustrate the core Dieckmann condensation and the major competing side reactions.

Dieckmann_Condensation cluster_start Starting Material cluster_reaction Reaction Conditions cluster_products Products Amino_Diester N-Substituted Amino Diester Beta_Keto_Ester β-Keto Ester (Piperidone Precursor) Amino_Diester->Beta_Keto_Ester Intramolecular Condensation Base Base (e.g., NaOR) Base->Amino_Diester Enolate Formation Piperidone N-Substituted 4-Piperidone Beta_Keto_Ester->Piperidone Hydrolysis & Decarboxylation

Figure 1: The desired reaction pathway for the synthesis of N-substituted 4-piperidone via Dieckmann condensation.

Side_Reactions cluster_side_products Side Products Amino_Diester N-Substituted Amino Diester Dimer Intermolecular Condensation Product (Dimer) Amino_Diester->Dimer High Concentration Hydrolyzed_Product Hydrolyzed Diester/Product Amino_Diester->Hydrolyzed_Product Presence of H₂O Transesterified_Product Transesterified Diester Amino_Diester->Transesterified_Product Mismatched Alkoxide Base

Figure 2: Major side reactions competing with the Dieckmann condensation in piperidone synthesis.

This technical guide serves as a critical resource for chemists and pharmaceutical scientists, enabling a more rational approach to the synthesis of piperidone-based compounds. By understanding and controlling the delicate balance between the desired cyclization and competing side reactions, researchers can significantly improve the efficiency and robustness of their synthetic strategies.

References

Optimizing N-Alkylation of Piperidine Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of piperidine esters is a cornerstone reaction in medicinal chemistry and drug development. The piperidine moiety is a prevalent scaffold in numerous pharmacologically active compounds, and modification of the ring nitrogen allows for the fine-tuning of critical properties such as potency, selectivity, and pharmacokinetics. This technical guide provides an in-depth analysis of the core strategies for N-alkylation of piperidine esters, focusing on direct alkylation and reductive amination, to enable researchers to select and optimize reaction conditions for their specific synthetic challenges.

Core Concepts and Strategies

The selection of an appropriate N-alkylation strategy hinges on several factors, including the nature of the alkylating agent, the presence of other functional groups, and the desired scale of the reaction. The two primary methods employed are direct nucleophilic substitution and reductive amination.

1. Direct N-Alkylation with Alkyl Halides: This classic SN2 reaction involves the direct coupling of the piperidine ester with an alkyl halide (or sulfonate) in the presence of a base. The base is crucial for neutralizing the acid generated during the reaction. While straightforward, this method's primary challenge is preventing overalkylation, which leads to the formation of quaternary ammonium salts.[1] Optimization typically involves careful control of stoichiometry, slow addition of the alkylating agent, and judicious selection of the base and solvent.[2]

2. Reductive Amination: This powerful and often preferred method involves the reaction of the piperidine ester with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ to the desired N-alkylated product.[1] Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride.[3][4] A key advantage of this method is the inherent prevention of quaternary salt formation, often leading to cleaner reactions and higher yields of the target mono-alkylated product.[1]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for the N-alkylation of piperidine esters under various conditions, providing a comparative basis for optimization.

Table 1: Direct N-Alkylation of Piperidine Esters with Alkyl Halides
Piperidine EsterAlkylating AgentBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Piperidin-2-ylmethyl acetateMethyl IodideK₂CO₃ (1.5)DMFRT1285-95[4]
Piperidin-2-ylmethyl acetateEthyl BromideK₂CO₃ (1.5)AcetonitrileRT1880-90[4]
Piperidin-2-ylmethyl acetateBenzyl BromideK₂CO₃ (1.5)DMF701290-98[4]
PiperidineBenzyl BromideK₂CO₃ (2.0)Acetonitrile60-80-High[3]
Isatin (N-alkylation)Ethyl ChloroacetateK₂CO₃ / Cs₂CO₃DMF / NMPMW< 0.25>90[5]
Benzamide (N-alkylation)n-Octyl BromideK₂CO₃ (solid)Solvent-free (PTC)1000.595[6]
4-AminomethylpiperidineBenzyl BromideK₂CO₃DMFRT--[1]

Yields for piperidin-2-ylmethyl acetate are projected based on analogous reactions.

Table 2: Reductive Amination of Piperidine Esters with Carbonyl Compounds
Piperidine EsterCarbonyl CompoundReducing Agent (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Piperidin-2-ylmethyl acetateFormaldehydeNaBH(OAc)₃ (1.5)DichloromethaneRT4-1280-90[4]
Piperidin-2-ylmethyl acetateAcetoneNaBH(OAc)₃ (1.5)DichloromethaneRT4-1275-85[4]
Piperidin-2-ylmethyl acetateBenzaldehydeNaBH(OAc)₃ (1.5)DichloromethaneRT4-1285-95[4]
Ethyl IsonipecotateChloroacetaldehydeNaCNBH₃DichloromethaneRT-Good[WO2016071792A1]
PiperidineVarious AldehydesBH₃N(C₂H₅)₃-RT-Excellent[7]

Experimental Protocols

Detailed methodologies for the two primary N-alkylation strategies are provided below. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: Direct N-Alkylation of Ethyl Isonipecotate with Benzyl Bromide

This protocol describes a typical procedure for direct N-alkylation using a common base and solvent system.[4]

Materials:

  • Ethyl isonipecotate (piperidine-4-carboxylate) (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)[3]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add ethyl isonipecotate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the reagents (concentration approx. 0.1-0.5 M).

  • Stir the suspension at room temperature.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. For less reactive halides, heating to 50-80°C may be necessary.[3][4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-benzylated ethyl isonipecotate.

Protocol 2: Reductive Amination of Ethyl Nipecotate with Benzaldehyde

This protocol details the N-alkylation of a piperidine ester via reductive amination using sodium triacetoxyborohydride.[4]

Materials:

  • Ethyl nipecotate (piperidine-3-carboxylate) (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl nipecotate (1.0 eq) and benzaldehyde (1.1 eq) in dichloromethane.

  • Add a catalytic amount of acetic acid to the mixture to facilitate imine formation.

  • Stir the reaction for 30-60 minutes at room temperature to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The addition may be exothermic.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, quench carefully by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired N-benzylated ethyl nipecotate.

Visualization of Workflows and Logic

Experimental Workflow for N-Alkylation

The following diagram illustrates a generalized experimental workflow applicable to both direct alkylation and reductive amination, highlighting the key stages from reaction setup to product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Piperidine Ester + Base/Aldehyde solvent Add Anhydrous Solvent reagents->solvent add_reagent Add Alkylating Agent or Reducing Agent solvent->add_reagent stir Stir at RT or Heat (Monitor by TLC/LC-MS) add_reagent->stir quench Quench Reaction (e.g., with H₂O or NaHCO₃) stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Isolated Product chromatography->product

Caption: Generalized workflow for the N-alkylation of piperidine esters.

Decision Pathway for Selecting an N-Alkylation Strategy

Choosing the optimal N-alkylation method requires careful consideration of the substrate and desired outcome. This diagram outlines the key decision points.

G start Start: N-Alkylation of Piperidine Ester q1 Is over-alkylation (quaternary salt) a concern? start->q1 q3 Is the alkyl halide highly reactive? q1->q3 No method_ra Use Reductive Amination q1->method_ra Yes q2 Is the corresponding aldehyde/ketone available and stable? method_da Use Direct Alkylation q2->method_da No q3->method_da No optimize_da Optimize Direct Alkylation: - Slow addition of R-X - Control stoichiometry (1.1 eq R-X) - Use milder base (e.g., K₂CO₃) q3->optimize_da Yes method_ra->q2 consider_ptc Consider Phase Transfer Catalysis (PTC) for milder conditions method_da->consider_ptc

Caption: Decision tree for selecting an optimal N-alkylation strategy.

References

Unveiling the Purity Landscape: A Technical Guide to Common Impurities in Ethyl 6-Oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 6-oxopiperidine-3-carboxylate, a key building block in the synthesis of various pharmaceutical agents, demands a high degree of purity for use in drug development and manufacturing. Understanding and controlling the impurity profile of this intermediate is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This in-depth technical guide delineates the common impurities associated with this compound, providing insights into their formation, identification, and control.

Genesis of Impurities: A Synthetic Perspective

The most prevalent synthetic route to this compound is the Dieckmann condensation, an intramolecular cyclization of a substituted diethyl pimelate. The nature of the substituent on the nitrogen atom of the pimelate precursor, typically a protecting group, plays a crucial role in the reaction's efficiency and the resulting impurity profile. Common impurities can be broadly categorized as process-related impurities, arising from the synthetic pathway, and degradation products, formed during storage or handling.

Process-Related Impurities

Process-related impurities are the most common and can originate from unreacted starting materials, byproducts of the cyclization reaction, or subsequent side reactions.

Table 1: Common Process-Related Impurities in this compound

Impurity NameStructureTypical Origin
Diethyl 4-(N-protected)aminopimelateVaries based on protecting groupUnreacted starting material
6-Oxopiperidine-3-carboxylic acidHydrolysis of the ethyl ester
Diethyl etherCH₃CH₂OCH₂CH₃Residual solvent from workup
EthanolCH₃CH₂OHByproduct of transesterification or residual solvent
N-Protected-5-aminopentanoic acid ethyl esterVaries based on protecting groupByproduct from incomplete starting material synthesis
Polymeric byproducts-Self-condensation or side reactions under harsh conditions

Experimental Protocols: Synthesis and Impurity Analysis

A robust understanding of the synthetic and analytical methodologies is paramount for controlling the purity of this compound.

Synthesis via Dieckmann Condensation of N-Benzoyl-diethyl-2-aminopimelate

Materials:

  • N-Benzoyl-diethyl-2-aminopimelate

  • Sodium ethoxide

  • Toluene, anhydrous

  • Hydrochloric acid, 2M

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • A solution of N-benzoyl-diethyl-2-aminopimelate in anhydrous toluene is added dropwise to a suspension of sodium ethoxide in anhydrous toluene at reflux.

  • The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC or HPLC).

  • After cooling to room temperature, the reaction is quenched by the addition of 2M hydrochloric acid until the pH is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 1-benzoyl-6-oxopiperidine-3-carboxylate.

  • Removal of the benzoyl protecting group under appropriate conditions yields the final product, this compound.

Analytical Method for Impurity Profiling: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A gradient mixture of acetonitrile and water (containing 0.1% formic acid).

Gradient Program:

  • A linear gradient from 10% to 90% acetonitrile over 30 minutes.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV at 210 nm

Procedure:

  • Prepare a standard solution of this compound and a sample solution of the batch to be tested in a suitable diluent (e.g., acetonitrile/water).

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify impurities by comparing the retention times and peak areas with the main peak and any known impurity standards.

Visualizing the Pathway to Purity

To better illustrate the relationships between the synthesis and potential impurities, the following diagrams are provided.

Synthesis_and_Impurity_Formation cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities start Diethyl 4-(N-protected)aminopimelate reagent Base (e.g., NaOEt) Toluene start->reagent 1. cyclization Dieckmann Condensation reagent->cyclization 2. product This compound cyclization->product 3. unreacted Unreacted Starting Material cyclization->unreacted Incomplete Reaction byproduct Side Reaction Byproducts cyclization->byproduct Side Reactions hydrolysis Hydrolysis Product (6-Oxopiperidine-3-carboxylic acid) product->hydrolysis Degradation

Caption: Synthetic pathway and origin of common impurities.

Experimental_Workflow cluster_workflow Impurity Identification Workflow synthesis Synthesis of Crude Product purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc nmr NMR Analysis purification->nmr ms Mass Spectrometry purification->ms identification Impurity Identification and Quantification hplc->identification nmr->identification ms->identification

Caption: Workflow for impurity identification and quantification.

Conclusion

A thorough understanding of the potential impurities in this compound is essential for the development of robust and well-controlled manufacturing processes for APIs. By implementing appropriate synthetic strategies and utilizing sensitive analytical techniques, researchers and drug development professionals can ensure the high purity of this critical intermediate, ultimately contributing to the safety and efficacy of life-saving medicines. Continuous monitoring and characterization of the impurity profile are key to maintaining product quality and meeting stringent regulatory requirements.

A Technical Guide to Selective Mono-N-Alkylation of Piperazine: Strategies and Methodologies for Avoiding Di-alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its symmetrical nature, possessing two secondary amines, presents a significant synthetic hurdle: the control of N-alkylation to selectively yield the mono-substituted product over the di-substituted byproduct. This guide provides an in-depth analysis of common and advanced strategies to achieve selective mono-N-alkylation of piperazine, offering detailed experimental protocols, comparative data, and logical workflows to aid researchers in optimizing their synthetic routes.

The Challenge of Di-alkylation

The two nitrogen atoms in the piperazine ring exhibit similar nucleophilicity, making them both susceptible to reaction with an alkylating agent. Once the first nitrogen is alkylated, the resulting mono-alkylated piperazine can react further to form the undesired 1,4-di-alkylated product. Controlling the reaction to favor mono-alkylation is therefore a critical challenge in the synthesis of many piperazine-containing compounds.[1]

Core Strategies for Achieving Mono-Alkylation

Several key strategies have been developed to overcome the challenge of di-alkylation. The choice of method often depends on the scale of the reaction, the nature of the alkylating agent, and the desired purity of the final product.

Stoichiometric Control: Using Excess Piperazine

One of the most direct methods to favor mono-alkylation is to use a large excess of piperazine relative to the alkylating agent.[1][2] This statistical approach increases the probability that the alkylating agent will encounter and react with an un-substituted piperazine molecule rather than the mono-alkylated product.

Advantages:

  • Simple and straightforward procedure.

  • Avoids protection and deprotection steps.

Disadvantages:

  • Requires separation of the product from a large amount of unreacted piperazine.

  • May not be cost-effective for large-scale synthesis or when using expensive piperazine derivatives.

The Protecting Group Strategy

A highly effective and widely used method for ensuring mono-alkylation is the use of a protecting group to temporarily block one of the piperazine nitrogens.[1][2] This directs alkylation specifically to the unprotected nitrogen. Following the alkylation reaction, the protecting group is removed to yield the desired mono-alkylated piperazine. Common protecting groups for this purpose include tert-Butoxycarbonyl (Boc) and Acetyl (Ac).[1]

Advantages:

  • High selectivity for mono-alkylation.

  • Generally clean reactions with high yields.

Disadvantages:

  • Requires additional protection and deprotection steps, adding to the overall synthesis time and complexity.

In Situ Mono-protection: The Piperazinium Salt Method

Utilizing a mono-piperazinium salt is a clever strategy that leverages the reduced nucleophilicity of a protonated amine.[2] By forming a salt with one equivalent of acid, one of the piperazine nitrogens is protonated and thus rendered unreactive towards alkylation.

Advantages:

  • A one-pot procedure that avoids separate protection and deprotection steps.

  • Cost-effective.

Disadvantages:

  • The equilibrium between the di-protonated, mono-protonated, and free piperazine can sometimes lead to small amounts of di-alkylation.

  • Reaction conditions need to be carefully controlled.

Reductive Amination

An alternative to direct alkylation with alkyl halides is reductive amination.[2] This method involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This method is particularly useful for preventing the formation of quaternary ammonium salts.[2]

Advantages:

  • Avoids the formation of quaternary ammonium salts.

  • Often proceeds under mild conditions.

Disadvantages:

  • Requires the corresponding aldehyde or ketone as the starting material.

Quantitative Data Summary

The following tables summarize quantitative data for various mono-alkylation strategies based on cited experimental protocols.

Table 1: Comparison of Mono-Alkylation Strategies

StrategyKey ReagentsTypical Molar Ratios (Piperazine:Alkylating Agent)Typical YieldsReference
Excess PiperazinePiperazine, Alkyl Halide, Pyridine4:170-80%[3]
N-Boc ProtectionN-Boc-piperazine, Alkyl Halide, K₂CO₃1:1 to 1:1.2High[1]
N-Acetyl ProtectionN-Acetylpiperazine, n-Butyl bromide, K₂CO₃1:1.1Not specified[1]
Piperazinium SaltPiperazine hexahydrate, HCl, p-tert-Butylbenzyl chloride1:0.5 (for piperazine:alkylating agent)74%[1][4]

Detailed Experimental Protocols

Protocol 1: Mono-alkylation using N-Boc-piperazine

This protocol is a generalized procedure based on common laboratory practices for the alkylation of a mono-protected piperazine.[1]

Step 1: Alkylation

  • Setup: Dissolve N-Boc-piperazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the solution.

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl iodide or bromide, 1.0-1.2 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Filter off the base and evaporate the solvent. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.[1]

Step 2: Deprotection

  • Setup: Dissolve the purified N-alkyl-N'-Boc-piperazine in a suitable solvent like dichloromethane.

  • Addition of Acid: Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent (e.g., dioxane).

  • Reaction: Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, the solvent and excess acid are typically removed under reduced pressure to yield the desired mono-alkylated piperazine salt.

Protocol 2: Mono-alkylation using N-Acetylpiperazine

This protocol is adapted from the synthesis of N-Butyl-N'-Acetylpiperazine.[1]

Step 1: Alkylation

  • Setup: To a mechanically stirred suspension of potassium carbonate (K₂CO₃, 1.25 equivalents) in acetonitrile (250 mL), add N-Acetylpiperazine (1 equivalent).

  • Addition of Alkylating Agent: Add n-Butyl bromide (1.1 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain overnight.

  • Work-up: After cooling to room temperature, remove the inorganic salts by filtration.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude N-Butyl-N'-Acetylpiperazine.[1]

Step 2: Deprotection (Hydrolysis)

  • The acetyl group can be subsequently hydrolyzed under acidic or basic conditions (e.g., refluxing in 2.0 M NaOH) to yield the final mono-alkylated piperazine.[1][5]

Protocol 3: Mono-alkylation of Piperazine via Piperazinium Salt

This protocol is adapted from the synthesis of 1-(p-tert.-Butylbenzyl)-piperazine.[1]

  • Salt Formation: Prepare a solution of piperazine hexahydrate (1 equivalent) and 11.55 N hydrochloric acid (0.5 equivalents) in ethanol. This creates the monopiperazinium salt in situ.

  • Reaction Setup: Cool the solution to 20°C and stir.

  • Addition of Alkylating Agent: Add p-tert-Butylbenzyl chloride (0.5 equivalents) dropwise to the stirred solution.

  • Reaction: Stir the mixture for 1 hour at room temperature, then for 30 minutes at 70°C.

  • Work-up and Isolation: After cooling, the reaction mixture is worked up to isolate the mono-alkylated product. This typically involves basification and extraction.

Visualization of Workflows and Pathways

The following diagrams illustrate the logical workflows and chemical pathways described in this guide.

G Decision Workflow for Piperazine Mono-Alkylation start Start: Need for mono-alkylated piperazine strategy Choose a Strategy start->strategy excess_pip Stoichiometric Control: Use Excess Piperazine strategy->excess_pip Simple, direct method protecting_group Protecting Group Strategy strategy->protecting_group High selectivity needed salt_formation Piperazinium Salt Method strategy->salt_formation One-pot, cost-effective reductive_amination Reductive Amination strategy->reductive_amination Aldehyde/Ketone available excess_pip_protocol Follow Protocol with 4-10 eq. Piperazine excess_pip->excess_pip_protocol protecting_group_protocol Follow Protection, Alkylation, and Deprotection Protocols protecting_group->protecting_group_protocol salt_formation_protocol Follow In Situ Salt Formation and Alkylation Protocol salt_formation->salt_formation_protocol reductive_amination_protocol Follow Reductive Amination Protocol reductive_amination->reductive_amination_protocol end_product Purified Mono-alkylated Piperazine excess_pip_protocol->end_product protecting_group_protocol->end_product salt_formation_protocol->end_product reductive_amination_protocol->end_product

Caption: Decision workflow for selecting a mono-alkylation strategy.

G Protecting Group Strategy Workflow cluster_protection Protection Step cluster_alkylation Alkylation Step cluster_deprotection Deprotection Step piperazine Piperazine mono_protected_piperazine Mono-protected Piperazine (e.g., N-Boc) piperazine->mono_protected_piperazine + boc2o Boc₂O or Ac₂O boc2o->mono_protected_piperazine alkylated_protected_piperazine N-Alkyl-N'-protected Piperazine mono_protected_piperazine->alkylated_protected_piperazine + alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylated_protected_piperazine base Base (e.g., K₂CO₃) base->alkylated_protected_piperazine mono_alkylated_piperazine Mono-alkylated Piperazine alkylated_protected_piperazine->mono_alkylated_piperazine + acid Acid (e.g., TFA or HCl) acid->mono_alkylated_piperazine

Caption: Chemical workflow for the protecting group strategy.

Troubleshooting and Optimization

Even with established protocols, challenges can arise. The following points address common issues and suggest optimization strategies.

  • Formation of Di-alkylated Byproduct:

    • Incorrect Stoichiometry: When not using a protecting group, ensure a sufficient excess of piperazine.

    • Rapid Addition of Alkylating Agent: Add the alkylating agent slowly or dropwise to maintain a low concentration, which disfavors the second alkylation.[2]

    • High Temperature: Lowering the reaction temperature can sometimes improve selectivity.[6]

  • Low Yield:

    • Poor Solubility: Ensure all reagents are adequately dissolved. A switch to a more polar aprotic solvent like DMF might be necessary.[2]

    • Insufficient Base: Use a strong, anhydrous base like K₂CO₃ or Cs₂CO₃ in sufficient quantity (at least 1.5-2.0 equivalents) to neutralize the acid byproduct of the reaction.[2]

  • Purification Challenges:

    • Tailing on Silica Gel: The basicity of piperazine derivatives can cause tailing during column chromatography. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can mitigate this issue.

    • Product in Aqueous Layer: If the product remains in the aqueous layer during workup, it is likely in its protonated form. Neutralize the aqueous layer with a base (e.g., sodium carbonate) to deprotonate the product, allowing for its extraction into an organic solvent.[3]

By understanding the underlying principles of these strategies and carefully controlling reaction conditions, researchers can effectively avoid di-alkylation and achieve high yields of the desired mono-N-alkylated piperazine products.

References

A Technical Guide to Improving Regioselectivity in the N-Alkylation of Histidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The unique imidazole side chain of histidine plays a pivotal role in the structure and function of peptides and proteins. Its ability to act as a proton donor, acceptor, and a metal ligand makes it a frequent constituent of enzyme active sites and a key residue in protein-protein interactions. Consequently, the site-selective modification of histidine is of paramount importance in medicinal chemistry for the development of novel therapeutics, peptide mimetics, and biochemical probes.

The N-alkylation of histidine's imidazole ring presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms: N-π (N-1) and N-τ (N-3). These nitrogens exist in a tautomeric equilibrium, and direct alkylation often leads to a mixture of regioisomers, complicating purification and reducing yields. Achieving high regioselectivity is crucial for synthesizing compounds with defined structures and predictable biological activities. This guide provides an in-depth overview of modern strategies to control the regioselectivity of histidine N-alkylation, focusing on protecting group strategies, the influence of reaction conditions, and directed alkylation methodologies.

Core Strategies for Regiocontrol

The regiochemical outcome of histidine N-alkylation is governed by a delicate interplay of steric and electronic factors, which can be manipulated through several key strategies.

Protecting Group Strategies

The most robust and widely employed method for achieving regioselectivity is the use of protecting groups. By selectively blocking one of the imidazole nitrogens, alkylation can be directed to the remaining free nitrogen. The choice of protecting group is critical and depends on its ability to be installed and removed under conditions that are orthogonal to other protecting groups on the peptide backbone.

  • Directing Alkylation to the N-π Position: To achieve alkylation at the N-π position, the N-τ nitrogen is first protected. The trityl (Trt) group is a common choice for this purpose due to its steric bulk, which preferentially directs its attachment to the less sterically hindered N-τ position.[1] Once the N-τ position is blocked, alkylation proceeds at the N-π nitrogen. The trityl group can then be selectively removed under mild acidic conditions.[1]

  • Directing Alkylation to the N-τ Position: Conversely, to favor alkylation at the N-τ position, a protecting group can be placed on the N-π nitrogen. The phenacyl group has been used as a protecting group for the distal nitrogen atom (N-π), allowing for subsequent alkylation at the N-τ position.[1] Reductive cleavage, for instance with zinc in acetic acid, can then be used to remove the phenacyl group.[1] Another strategy involves using the Boc group. The use of N(α),N-π-bis(Boc)histidine methyl ester directs alkylation to the N-τ position under Mitsunobu conditions.[1]

G cluster_0 cluster_1 Strategy for N-π Alkylation cluster_2 Strategy for N-τ Alkylation A Nα-Protected Histidine B 1. Protect N-τ (e.g., Trityl Chloride) A->B F 1. Protect N-π (e.g., N,N-di-Boc) A->F C 2. Alkylate N-π (Alkyl Halide, Base) B->C D 3. Deprotect N-τ (e.g., mild TFA/Silica Gel) C->D E Nα-Protected, N-π-Alkyl Histidine D->E G 2. Alkylate N-τ (e.g., Mitsunobu Rxn) F->G H 3. Deprotect N-π (e.g., TFA) G->H I Nα-Protected, N-τ-Alkyl Histidine H->I

Diagram 1: General workflow for regioselective histidine N-alkylation using protecting groups.
Influence of Reaction Conditions

While protecting groups offer a clear path to regioselectivity, the choice of solvent and base can also significantly influence the N-π/N-τ alkylation ratio, often by modulating steric and electronic environments.

  • Solvent Effects: The solvent can play a critical role in directing regioselectivity. For instance, hexafluoroisopropanol (HFIP) has been shown to modulate the steric and electronic environment of the imidazole ring to preferentially target either the N-π or N-τ sites.[1][2] Density functional theory (DFT) calculations have corroborated these experimental findings, highlighting HFIP's unique role in controlling regioselectivity.[1][2] In other N-heterocyclic systems, polar aprotic solvents like THF and DMF are commonly employed, and their choice can affect the dissolution of bases and the solvation of the reacting species, thereby influencing the reaction outcome.[3]

  • Base Selection: The choice of base is another critical parameter. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to deprotonate the imidazole ring. Studies on the related indazole system have shown that NaH in THF can provide excellent N-1 regioselectivity (>99:1).[3] In contrast, weaker carbonate bases like K₂CO₃ or Cs₂CO₃ may result in different isomeric ratios.[3] The solubility of the base in the chosen solvent is a key consideration; for example, the limited solubility of Cs₂CO₃ in solvents like toluene can impact its effectiveness.[3]

G cluster_params Influencing Factors center Histidine N-Alkylation Regioselectivity cond Reaction Conditions center->cond steric Steric Hindrance (Protecting Groups, Substrates) center->steric electronic Electronic Effects (Substituents, Tautomer Stability) center->electronic solvent Solvent (e.g., HFIP, THF, DMF) cond->solvent base Base (e.g., NaH, K₂CO₃, DBU) cond->base temp Temperature cond->temp

Diagram 2: Key factors influencing the regiochemical outcome of histidine N-alkylation.
Directed Alkylation Methods

Certain reaction conditions can unexpectedly favor one isomer over the other, providing routes to specific products without pre-protection.

  • Mitsunobu Reaction: The Mitsunobu reaction, which typically involves an alcohol, a phosphine, and an azodicarboxylate, has been found to lead to unanticipated N-π alkylation of histidine residues.[1][4] This provides a facile method for synthesizing orthogonally protected N-π-alkylated histidine derivatives.[1][5] The mechanism can involve the in-situ generation of highly reactive alkylating species.

  • Neighbor-Directed Alkylation: In specific contexts, such as within a peptide sequence, a neighboring functional group can direct alkylation to a specific nitrogen. For example, a nearby phosphoamino acid group has been shown to direct selective on-resin alkylation to the N-τ position, leading to the formation of imidazolium-containing phosphopeptide macrocycles.[6]

Quantitative Data Summary

The following tables summarize quantitative data from selected studies, illustrating the impact of different strategies on regioselectivity and yield.

Table 1: Regioselectivity using Protecting Group Strategies

Nα-His DerivativeProtecting GroupAlkylating AgentConditionsMajor IsomerYieldReference
Boc-His-OMeN(τ)-TritylAryl bromidesRoom TempN-π82-95% (after deprotection)[1]
N(α),N(π)-bis(Boc)His-OMeN(π)-Boc8-phenyloctan-1-olMitsunobuN-τHigh Yield[1]
Fmoc-[N(τ)-Trt]-His-MeN(τ)-TritylPh(CH₂)₈-OTf (in situ)CH₂Cl₂, -75°C to RTN-π90% (after deprotection)[5]

Table 2: Influence of Reaction Conditions on Regioselectivity (Data from Indazole Alkylation)

SubstrateBaseSolventTemperatureN-1:N-2 RatioConversionReference
3-CO₂Me-IndazoleK₂CO₃MeCN50 °C2.8 : 1>99%[3]
3-CO₂Me-IndazoleNaHTHFRT>99 : 157%[3]
3-CO₂Me-IndazoleNaHTHF50 °C>99 : 1>99%[3]
3-CO₂Me-IndazoleDBUMeCN50 °C2.0 : 172%[3]

Note: Data for indazole is presented as an illustrative model for N-heterocycle alkylation principles.

Detailed Experimental Protocols

Protocol 1: N-π Alkylation via N(τ)-Trityl Protection

This protocol is adapted from methodologies reported for the synthesis of N-3 (N-π) substituted histidine derivatives.[1]

  • Protection: To a solution of N(α)-Boc-L-histidine methyl ester (1 equiv.) in a suitable solvent like DMF, add triethylamine (1.1 equiv.) and trityl chloride (1.1 equiv.). Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction to isolate N(α)-Boc-N(τ)-trityl-L-histidine methyl ester.

  • Alkylation: Dissolve the N(τ)-trityl protected histidine (1 equiv.) in DMF. Add a base such as K₂CO₃ (2-3 equiv.) followed by the desired alkylating agent (e.g., an aryl bromide, 1.2 equiv.). Heat the reaction mixture as required (e.g., 60-80 °C) for several hours until the starting material is consumed.

  • Deprotection: After purification of the bis-protected product, dissolve it in methanol. Add activated silica gel containing 0.1-0.2% trifluoroacetic acid (TFA). Stir the suspension at room temperature for 24 hours.[1] Filter off the silica gel and concentrate the filtrate. Purify the residue by chromatography to obtain the desired N(α)-Boc-N(π)-alkyl-L-histidine methyl ester in high yield (typically 82-95%).[1]

Protocol 2: N-π Alkylation via In Situ Triflate Formation

This protocol is adapted from a method for synthesizing N(π)-alkylated histidine derivatives for peptide studies.[5]

  • Triflate Generation: In a flame-dried flask under a nitrogen atmosphere, dissolve the desired alcohol (e.g., 8-phenyloctan-1-ol, 1.1 equiv.) and diisopropylethylamine (DIEA, 1.1 equiv.) in anhydrous CH₂Cl₂. Cool the solution to -75 °C (dry ice/acetone bath). Add triflic anhydride (1.1 equiv.) dropwise over 10 minutes. Stir the mixture at -75 °C for 20 minutes to generate the alkyl triflate in situ.

  • Alkylation: In a separate flask, dissolve N(α)-Fmoc-N(τ)-trityl-L-histidine methyl ester (1 equiv.) in anhydrous CH₂Cl₂. Add this solution dropwise to the cold triflate solution. Allow the reaction mixture to warm gradually to room temperature and stir for 16-18 hours.

  • Work-up and Deprotection: Quench the reaction and perform an appropriate work-up. The crude product will be a mixture of the desired N(π)-alkylated product and the N(τ)-trityl, N(π)-alkyl bis-adduct. Dissolve this crude mixture in CH₂Cl₂ and add TFA (e.g., 10 equiv.) and triisopropylsilane (1.1 equiv.). Stir at room temperature for 2 hours to selectively cleave the trityl group.

  • Purification: After work-up, purify the residue by silica gel flash chromatography to yield the pure N(α)-Fmoc-N(π)-(8-phenyloctyl)-L-histidine methyl ester (expect ~90% yield over two steps).[5]

G A 1. Select Substrate (e.g., Nα, Nτ-Protected His) B 2. Screen Conditions - Base (NaH, K₂CO₃) - Solvent (THF, DMF, HFIP) - Temperature A->B C 3. Perform Alkylation with Electrophile (R-X) B->C D 4. Analyze Isomer Ratio (HPLC, LC-MS, NMR) C->D E 5. Optimize Conditions D->E E->B Refine F 6. Scale-up & Deprotection E->F Converged

Diagram 3: A general experimental workflow for optimizing regioselective N-alkylation.

Conclusion

Controlling the regioselectivity of histidine N-alkylation is an achievable goal through the rational application of modern synthetic strategies. The use of sterically demanding protecting groups like trityl remains the most reliable method for directing alkylation to a specific nitrogen atom. However, emerging research highlights the profound impact of reaction conditions, particularly the choice of solvent and base, in guiding the reaction outcome. Furthermore, specialized methods like the Mitsunobu reaction offer alternative pathways to specific regioisomers. For researchers and drug development professionals, a systematic approach involving the careful selection of a protecting group strategy, followed by the optimization of reaction conditions, will be key to successfully synthesizing specifically N-alkylated histidine-containing molecules for advanced biological applications.

References

A Technical Guide to Overcoming Low Yields in Amide Coupling Reactions for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceutical compounds. Its synthesis, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery and development. Despite its ubiquity, achieving high yields in amide coupling reactions can be challenging, particularly when dealing with complex pharmaceutical intermediates. Low yields can arise from a multitude of factors including steric hindrance, poor nucleophilicity of the amine, low reactivity of the carboxylic acid, and the occurrence of side reactions. This in-depth technical guide provides a comprehensive overview of the common challenges encountered in amide coupling reactions and presents strategies to overcome them, ensuring high efficiency and purity of the desired amide products.

Core Challenges in Amide Coupling Reactions

Several factors can contribute to low yields in amide bond formation. A thorough understanding of these challenges is the first step toward developing effective solutions.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid (especially at the α-carbon) or the amine can physically impede the approach of the reacting partners, slowing down the reaction rate and leading to incomplete conversion.[1]

  • Electronically Deficient Amines: Amines with electron-withdrawing groups, such as anilines, exhibit reduced nucleophilicity, making them less reactive towards the activated carboxylic acid.[2][3] This often results in sluggish reactions and low product yields.

  • Epimerization: For chiral carboxylic acids, particularly α-amino acids, the activation process can lead to racemization or epimerization at the stereogenic center, compromising the stereochemical integrity of the final product.

  • Side Reactions: A number of side reactions can compete with the desired amide bond formation, leading to byproducts and reduced yields. A common side reaction with carbodiimide reagents is the formation of an N-acylurea byproduct.[4] Guanidinylation of the amine can occur with uronium/aminium-based coupling reagents like HATU.[5]

  • Poor Solubility: The insolubility of starting materials or intermediates in the reaction solvent can significantly hinder the reaction rate and lead to low yields.

Strategies for Optimizing Amide Coupling Reactions

Addressing the challenges mentioned above requires a systematic approach to the selection of coupling reagents, additives, and reaction conditions.

The Crucial Role of Coupling Reagents

A wide variety of coupling reagents have been developed to facilitate amide bond formation by activating the carboxylic acid. These reagents can be broadly classified into three main categories: carbodiimides, phosphonium salts, and uronium/aminium salts.

  • Carbodiimides (e.g., DCC, EDC, DIC): These are some of the most common and cost-effective coupling reagents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly popular due to the water-solubility of its urea byproduct, which simplifies purification.[6] However, carbodiimides can be associated with side reactions like N-acylurea formation and may require the use of additives to suppress racemization.[4][7]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are known for their high reactivity and are often effective for coupling sterically hindered substrates.[8] They are generally less prone to causing racemization compared to carbodiimides used without additives.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient, providing rapid reaction times and minimal epimerization, especially for challenging couplings.[5][9][10] The choice of a uronium/aminium salt is often a balance between reactivity and cost.

The Impact of Additives

Additives are frequently used in conjunction with coupling reagents to enhance reaction rates and suppress side reactions, particularly epimerization. Common additives include:

  • 1-Hydroxybenzotriazole (HOBt): A classic additive used with carbodiimides to minimize racemization and improve reaction efficiency.

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt at suppressing racemization and accelerating coupling reactions.

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A non-explosive and highly effective alternative to HOBt and HOAt.

Optimization of Reaction Conditions

Fine-tuning the reaction conditions is critical for maximizing yields.

  • Solvent: The choice of solvent is crucial for ensuring the solubility of all reactants. Polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (MeCN) are commonly used.

  • Base: A non-nucleophilic base is typically required to deprotonate the carboxylic acid and neutralize any acidic byproducts. N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently employed.[5]

  • Temperature: Most amide couplings are performed at room temperature. However, for sluggish reactions involving sterically hindered or electron-deficient substrates, gentle heating may be necessary.[5] Conversely, running the reaction at a lower temperature can sometimes help to minimize side reactions.

  • Order of Addition: The order in which reagents are added can be critical. Pre-activation of the carboxylic acid with the coupling reagent before adding the amine is a common strategy to minimize side reactions such as the reaction of the amine with the coupling reagent itself.[5]

Data Presentation: Comparative Performance of Coupling Reagents

The selection of the optimal coupling reagent is highly dependent on the specific substrates involved. The following tables provide a comparative overview of the performance of various coupling reagents under different conditions.

Table 1: Comparison of Coupling Reagent Performance for a Standard Amide Coupling

Carboxylic AcidAmineCoupling ReagentAdditiveBaseSolventTime (h)Yield (%)Reference
Benzoic AcidBenzylamineEDCHOBtDIPEADMF1285[2]
Benzoic AcidBenzylamineHATU-DIPEADMF295[2]
Benzoic AcidBenzylamineT3P-PyridineEtOAc492[2]

Table 2: Performance of Coupling Reagents with a Sterically Hindered Substrate

Carboxylic AcidAmineCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Diphenylacetic AcidDiisopropylamineDCC----0[11]
Diphenylacetic AcidDiisopropylamineBTFFH (in situ acyl fluoride)DIPEACH2Cl2802471[11]

Table 3: Yield Comparison for Coupling with an Electron-Deficient Amine

Carboxylic AcidAmineCoupling ReagentAdditiveBaseSolventTime (h)Yield (%)Reference
Boc-Val-OH4-Aminobenzamide derivativeEDCHOBtEt3NDCE48Trace[2]
Boc-Val-OH4-Aminobenzamide derivativeEDCHOBt (cat.)/DMAPDIPEAMeCN4272[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in the laboratory.

General Protocol for EDC/HOBt Mediated Amide Coupling
  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM), add HOBt (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the mixture and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the amine (1.0 eq) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1N HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

General Protocol for HATU-Mediated Amide Coupling
  • To a stirred solution of the carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add a non-nucleophilic base such as DIPEA (2.0 eq).[5]

  • Add HATU (1.1 eq) to the mixture.[5]

  • Stir the mixture at room temperature for 5-15 minutes to allow for the pre-activation of the carboxylic acid.[5]

  • Add the amine (1.0 eq) to the reaction mixture.[5]

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the substrates.[5]

  • For work-up and purification, follow steps 7-9 as described in the EDC/HOBt protocol.[5]

Protocol for Coupling of Sterically Hindered and Electron-Deficient Substrates via In Situ Acyl Fluoride Formation
  • To a solution of the carboxylic acid (1.3 eq) in anhydrous DCM, add a fluorinating agent such as BTFFH (1.5 eq) and DIPEA (4.5 eq).[11]

  • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.[11]

  • Add the amine (1.0 eq) to the reaction mixture.[11]

  • Heat the reaction at 80 °C in a sealed vial for 12-24 hours.[11]

  • Monitor the reaction for completion.

  • After cooling to room temperature, proceed with a standard aqueous workup and purification.

Visualization of Key Concepts

Signaling Pathways and Experimental Workflows

Amide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea, OAt-ester) RCOOH->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate Activation Base Base (e.g., DIPEA) Base->ActivatedIntermediate Activation TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate Nucleophilic Attack Amine Amine (R'-NH2) Amine->TetrahedralIntermediate Nucleophilic Attack Amide Amide (R-CO-NHR') TetrahedralIntermediate->Amide Collapse Byproducts Byproducts (e.g., Urea, HOAt) TetrahedralIntermediate->Byproducts

Caption: Generalized mechanism of amide bond formation via activation of a carboxylic acid.

Reagent_Selection_Workflow start Start: Amide Synthesis check_sterics Sterically Hindered Substrates? start->check_sterics check_electronics Electron-Deficient Amine? check_sterics->check_electronics No reagent_hindered Consider More Reactive Reagents: Phosphonium Salts (PyBOP) or Acyl Fluoride Method check_sterics->reagent_hindered Yes check_racemization High Risk of Racemization? check_electronics->check_racemization No reagent_edg Use Highly Efficient Reagents: HATU or COMU check_electronics->reagent_edg Yes reagent_standard Use Standard Reagents: EDC/HOBt or HATU check_racemization->reagent_standard No reagent_racemization Use Reagents with Low Racemization Potential: HATU or Carbodiimide + Oxyma check_racemization->reagent_racemization Yes

Caption: A decision-making workflow for selecting an appropriate amide coupling strategy.

Coupling_Reagent_Families CouplingReagents Amide Coupling Reagents Carbodiimides Carbodiimides CouplingReagents->Carbodiimides Phosphonium Phosphonium Salts CouplingReagents->Phosphonium Uronium Uronium/Aminium Salts CouplingReagents->Uronium EDC EDC Carbodiimides->EDC DCC DCC Carbodiimides->DCC DIC DIC Carbodiimides->DIC PyBOP PyBOP Phosphonium->PyBOP PyAOP PyAOP Phosphonium->PyAOP HATU HATU Uronium->HATU HBTU HBTU Uronium->HBTU COMU COMU Uronium->COMU

Caption: Classification of common amide coupling reagents into major families.

Conclusion

Low yields in amide coupling reactions for pharmaceutical intermediates can often be overcome through a systematic and informed approach to reaction optimization. By understanding the underlying causes of poor reactivity, such as steric hindrance and electronic effects, and by carefully selecting the appropriate coupling reagents, additives, and reaction conditions, researchers can significantly improve the efficiency and robustness of their synthetic routes. The data and protocols presented in this guide serve as a valuable resource for troubleshooting and developing high-yielding amide bond formations, ultimately accelerating the drug discovery and development process.

References

Overcoming Poor Yields in the Synthesis of (+)-Usnic Acid Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Usnic acid, a naturally occurring dibenzofuran derivative found in several lichen species, has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, antiviral, and anticancer properties. Consequently, the synthesis of its analogues is a key focus in medicinal chemistry for the development of new therapeutic agents. However, the synthesis of these analogues is often plagued by poor yields, hindering the advancement of preclinical and clinical studies. This in-depth technical guide addresses the common challenges encountered in the synthesis of (+)-Usnic acid analogues and provides optimized strategies and detailed experimental protocols to improve reaction outcomes.

The Challenge of Low Yields: Common Pitfalls in Analogues Synthesis

The derivatization of (+)-Usnic acid typically targets the β-triketone system in ring C and the acetyl group at the C2 position. Condensation reactions with amines, hydrazines, and hydroxylamine are common strategies to generate enamine, pyrazole, and isoxazole analogues, respectively. However, these reactions are sensitive to several factors that can lead to incomplete conversion, side product formation, and difficult purification, all contributing to diminished yields.

Key factors contributing to poor yields include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a crucial role. For instance, prolonged heating can lead to the degradation of starting materials or products.

  • Incorrect Stoichiometry: The molar ratio of reactants can significantly impact the reaction equilibrium and yield.

  • pH Sensitivity: The pH of the reaction medium is critical, especially in reactions involving amino acids, where a deviation from the optimal pH can halt the reaction or cause decomposition of (+)-usnic acid.[1][2]

  • Presence of Water: Many condensation reactions are sensitive to moisture, which can lead to unwanted side reactions and lower yields.[1]

  • Work-up and Purification Losses: Incomplete precipitation of the product or losses during filtration, washing, and recrystallization can substantially reduce the isolated yield.[1]

Strategies for Yield Improvement: Optimized Protocols and Troubleshooting

To address these challenges, this section provides optimized protocols and troubleshooting guidance for the synthesis of common (+)-Usnic acid analogues.

Synthesis of (+)-Usnic Acid Enamine Analogues

The reaction of (+)-Usnic acid with primary amines to form enamine derivatives is a frequently employed modification. Low yields in this synthesis are often attributed to inadequate reaction conditions.

Table 1: Comparison of Reaction Conditions for Enamine Synthesis

ParameterLow-Yielding Conditions (Hypothetical)Optimized ConditionsReference
Amine Stoichiometry 1.0 equivalent2.2 equivalents of alkylamine[1]
Solvent Aqueous EthanolAbsolute Ethanol[1]
Temperature Room TemperatureReflux[1]
Reaction Time 30 minutes1 hour or as monitored by TLC[1]
pH (for amino acids) Neutral~9.5 (adjusted with KOH)[1][2][3]

Troubleshooting Guide for Enamine Synthesis:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature. Ensure the solvent is anhydrous, as water can impede the reaction.[1]

  • Low Isolated Yield: The work-up procedure is critical. Precipitation is often achieved by adding a dilute acid (e.g., 1% HCl). Ensure complete precipitation before filtration. Handle the solid product with care during washing to minimize losses.[1]

  • Decomposition of Starting Material: For reactions with amino acids, carefully control the pH. A pH above 10 can lead to the decomposition of (+)-Usnic acid.[1][2][3]

Detailed Experimental Protocol for Optimized Enamine Synthesis:

  • Dissolve (+)-Usnic acid (1 equivalent) in absolute ethanol.

  • Add the corresponding alkylamine (2.2 equivalents).

  • Heat the mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product, which may involve evaporation of the solvent followed by precipitation with a dilute acid.

  • Purify the crude product by recrystallization.[1]

Synthesis of (+)-Usnic Acid Pyrazole Analogues

The synthesis of pyrazole derivatives by reacting (+)-Usnic acid with hydrazines can be challenging due to the nature of the hydrazine reagent and the reaction conditions.

Table 2: Comparison of Reaction Conditions for Pyrazole Synthesis

ParameterLow-Yielding Conditions (Hypothetical)Optimized ConditionsReference
Hydrazine Form Hydrazine hydrochloride without baseFree base or hydrochloride with pyridine[1][2]
Solvent Protic solvent with waterAbsolute Ethanol[1][2]
Temperature Below refluxReflux[1][2]
Reaction Time 1-2 hours3-16 hours (substituent dependent)[1]
Atmosphere AirInert (Nitrogen)[2]

Troubleshooting Guide for Pyrazole Synthesis:

  • No Reaction or Low Conversion: If using a hydrazine hydrochloride salt, ensure a base like pyridine is added to liberate the free hydrazine before the addition of (+)-Usnic acid.[1][2] The reaction often requires prolonged heating; monitor by TLC to determine the optimal reaction time, which can be up to 16 hours for some substituted hydrazines.[1]

  • Side Product Formation: The presence of water can lead to side reactions. Use an anhydrous solvent and consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination.[1][2]

Detailed Experimental Protocol for Optimized Pyrazole Synthesis:

  • To a solution of the respective hydrazine hydrochloride (1.1 equivalents) in absolute ethanol, add pyridine.

  • Heat the mixture to 50°C for 10 minutes.

  • Add (+)-Usnic acid (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux under a nitrogen atmosphere and maintain for the required time (3-16 hours), monitoring by TLC.

  • After cooling, a precipitate may form. Isolate the crude product by filtration and wash with cold ethanol and n-hexane.

  • If no precipitate forms, evaporate the solvent and purify the residue by flash column chromatography.[2]

Visualizing Synthetic Pathways and Troubleshooting Logic

To further aid in understanding the synthetic strategies and troubleshooting process, the following diagrams are provided.

G cluster_enamine Enamine Synthesis cluster_pyrazole Pyrazole Synthesis usnic_acid (+)-Usnic Acid enamine Enamine Analogue usnic_acid->enamine Reflux, EtOH amine Primary Amine (R-NH2) amine->enamine usnic_acid2 (+)-Usnic Acid pyrazole Pyrazole Analogue usnic_acid2->pyrazole Reflux, EtOH, Pyridine (if HCl salt) hydrazine Hydrazine (R-NHNH2) hydrazine->pyrazole

Caption: Synthetic pathways for enamine and pyrazole analogues of (+)-Usnic acid.

G start Low Yield Observed check_reaction Check Reaction Parameters start->check_reaction check_workup Review Work-up & Purification start->check_workup incomplete_rxn Incomplete Reaction? check_reaction->incomplete_rxn Yes side_products Side Products Observed? check_reaction->side_products Yes poor_recovery Poor Mass Recovery? check_workup->poor_recovery Yes optimize_time_temp Increase Time/Temp Monitor by TLC incomplete_rxn->optimize_time_temp check_reagents Verify Reagent Stoichiometry & Purity incomplete_rxn->check_reagents anhydrous Ensure Anhydrous Conditions side_products->anhydrous control_ph Control pH (if applicable) side_products->control_ph optimize_precipitation Optimize Precipitation/ Recrystallization poor_recovery->optimize_precipitation

Caption: A logical workflow for troubleshooting poor yields in synthesis.

By systematically addressing the factors outlined in this guide and utilizing the provided optimized protocols, researchers can significantly improve the yields in the synthesis of (+)-Usnic acid analogues, thereby facilitating the exploration of their therapeutic potential.

References

A Technical Guide to Method Validation and Comparative Analysis in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, rigorous validation of analytical methods and the comparative analysis of these methods are cornerstones of regulatory approval and therapeutic success. This technical guide provides an in-depth exploration of the core principles and practices involved in validating and comparing analytical techniques, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, comparative data analysis, and visual representations of key biological and procedural workflows.

Core Principles of Analytical Method Validation

Analytical method validation is the documented process of ensuring that a specific analytical procedure is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which is a critical component of Good Manufacturing Practices (GMP).[2] The primary validation characteristics include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[3]

Comparative Analysis of Analytical Methods: HPLC-UV vs. LC-MS/MS

The choice of analytical technique is a critical decision in drug development, often balancing sensitivity, specificity, cost, and the nature of the analyte and matrix. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used technique for the quantification of pharmaceuticals.[4] In contrast, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it the gold standard for bioanalytical assays.[4][5]

This section presents a comparative analysis of these two methods for the quantification of two different therapeutic agents: Cytarabine, an anticancer drug, and Clonazepam, a benzodiazepine.

Data Presentation: Quantitative Comparison

The following tables summarize the validation parameters for HPLC-UV and LC-MS/MS methods for the analysis of Cytarabine and Clonazepam, compiled from various validated studies.[4][5]

Table 1: Comparative Validation Data for Cytarabine Analysis [5]

Validation ParameterHPLC-UVLC-MS/MS
Linearity (Concentration Range) 1 - 100 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 15%
Limit of Detection (LOD) ~0.1 µg/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.5 ng/mL

Table 2: Comparative Validation Data for Clonazepam Analysis [4]

Validation ParameterHPLC-UVLC-MS/MS
Linearity (Concentration Range) 0.2 - 50 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.5 - 101.5%90.0 - 110.0%
Precision (% RSD) < 2.0%< 10%
Limit of Detection (LOD) ~0.05 µg/mL~0.02 ng/mL
Limit of Quantitation (LOQ) ~0.2 µg/mL~0.1 ng/mL

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of analytical methods. The following protocols are representative of validated methods for the analysis of Cytarabine and Clonazepam.

Protocol 1: HPLC-UV Method for Cytarabine Quantification[6]

This method is suitable for the quantification of Cytarabine in pharmaceutical formulations.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.05M potassium dihydrogen phosphate buffer and methanol (95:5 v/v), with the pH adjusted to 4.5.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve Cytarabine reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.

    • Sample Preparation: For pharmaceutical formulations, dilute the product with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm filter before injection.

Protocol 2: LC-MS/MS Method for Clonazepam Quantification in Human Plasma[7]

This protocol is representative of methods used for the quantification of Clonazepam in biological matrices.

  • Chromatographic System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • A gradient elution is typically used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode is used. For Clonazepam, the precursor to product ion transition is typically monitored (e.g., m/z 316.1 → 270.1).

  • Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of Clonazepam in methanol (e.g., 1 mg/mL).

    • Working Standard and Quality Control (QC) Samples: Prepare working standard and QC samples by spiking blank human plasma with appropriate volumes of the stock and intermediate solutions.

    • Protein Precipitation: To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing an internal standard (e.g., Diazepam-d5).

    • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.

    • Injection: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Mandatory Visualizations

This section provides diagrams of key signaling pathways, an experimental workflow, and a logical relationship diagram, all created using the DOT language for Graphviz.

Signaling Pathway: Wnt/β-catenin Pathway

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer.[6]

Wnt_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 LRP5_6->Dsh Axin Axin Dsh->Axin inhibits complex Beta_Catenin β-catenin Axin->Beta_Catenin APC APC APC->Beta_Catenin GSK3b GSK-3β GSK3b->Beta_Catenin phosphorylates for degradation CK1 CK1 CK1->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N accumulation & translocation TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

Wnt/β-catenin signaling pathway overview.
Signaling Pathway: MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway, is a central signaling module that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and survival.[7]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates Growth_Factor Growth Factor Growth_Factor->RTK binds Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates ERK_N ERK ERK->ERK_N translocates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK_N->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulates

MAPK/ERK signaling pathway overview.
Experimental Workflow: Comparative Method Validation

The following diagram illustrates a typical workflow for the comparative validation of two analytical methods.

Experimental_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting Define_Objectives Define Validation Objectives & Scope Prepare_Protocols Prepare Validation Protocols Define_Objectives->Prepare_Protocols Prepare_Reagents Prepare Standards, QCs, & Reagents Prepare_Protocols->Prepare_Reagents Method_A Method A (e.g., HPLC-UV) Prepare_Reagents->Method_A Method_B Method B (e.g., LC-MS/MS) Prepare_Reagents->Method_B Analyze_Samples_A Analyze Samples (Linearity, Accuracy, Precision, etc.) Method_A->Analyze_Samples_A Analyze_Samples_B Analyze Samples (Linearity, Accuracy, Precision, etc.) Method_B->Analyze_Samples_B Collect_Data Collect & Process Raw Data Analyze_Samples_A->Collect_Data Analyze_Samples_B->Collect_Data Compare_Performance Compare Performance Parameters Collect_Data->Compare_Performance Validation_Report Generate Validation Report Compare_Performance->Validation_Report

Workflow for comparative method validation.
Logical Relationship: Decision-Making in Method Validation

This diagram illustrates the logical decision-making process based on the outcomes of key validation parameters.

Logical_Relationship Start Start: Method Development Linearity Assess Linearity (r² > 0.99?) Start->Linearity Accuracy Assess Accuracy (% Recovery within 80-120%?) Linearity->Accuracy Yes Optimize_Method Optimize Method (e.g., mobile phase, gradient, sample prep) Linearity->Optimize_Method No Precision Assess Precision (%RSD < 15%?) Accuracy->Precision Yes Accuracy->Optimize_Method No Precision->Optimize_Method No Validated Method Validated Precision->Validated Yes Optimize_Method->Linearity

Decision-making in method validation.

References

An In-Depth Technical Guide to the Reduction of the 6-Oxopiperidine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-oxopiperidine, or piperidin-2-one, lactam structure is a prevalent scaffold in a multitude of natural products and pharmacologically active compounds.[1][2][3] Its strategic reduction is a critical transformation, providing access to highly valuable piperidine derivatives, which are among the most frequently encountered nitrogen heterocycles in FDA-approved drugs.[2][3] The conversion of the planar, sp²-hybridized amide center to a stereochemically rich, sp³-hybridized amine or alcohol functionality significantly expands the chemical space available for drug design and development.[2]

This technical guide offers a comparative analysis of the primary reducing agents and methodologies employed for the transformation of the 6-oxopiperidine core. It provides a detailed examination of hydride-based reductions and catalytic hydrogenation techniques, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to inform synthetic strategy and decision-making in a research and development setting.

Hydride-Based Reducing Agents

Hydride reagents are a cornerstone of lactam reduction, offering a range of reactivities from complete reduction to partial transformation. The choice of reagent is dictated by the desired product, whether it be the fully reduced cyclic amine or the corresponding 6-hydroxypiperidine (in its hemiaminal form). The most common hydride sources include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and diisobutylaluminum hydride (DIBAL-H).

Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful, non-selective reducing agent capable of reducing the lactam carbonyl completely to a methylene group, yielding the corresponding piperidine.[4][5][6] This transformation is robust and high-yielding but generally lacks chemoselectivity, as LiAlH₄ will also reduce other sensitive functional groups like esters, carboxylic acids, and nitriles.[6][7]

The mechanism proceeds via a nucleophilic attack of the hydride on the carbonyl carbon to form a tetrahedral intermediate.[5] This is followed by coordination of the oxygen to the aluminum species, which facilitates the elimination of an aluminate group to form a transient iminium ion. A second hydride equivalent then rapidly attacks the iminium ion to furnish the final cyclic amine.[5][8]

G cluster_legend Legend legend_reagent Reagent legend_intermediate Intermediate legend_product Product start 6-Oxopiperidine reagent 1. LiAlH₄, THF 2. H₂O workup intermediate1 Tetrahedral Intermediate (Al-O complex) start->intermediate1 Hydride Attack intermediate2 Iminium Ion intermediate1->intermediate2 Elimination of Al-O species product Piperidine intermediate2->product Second Hydride Attack

Caption: Mechanism of LiAlH₄ Lactam Reduction. (Max Width: 760px)

Quantitative Data Summary: LiAlH₄ Reduction

SubstrateReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Generic LactamLiAlH₄EtherReflux15High[6]
Tertiary AmideLiAlH₄EtherReflux-Good[6]
Cyclic Amide (Lactam)LiAlH₄THF / H₂O--Good[4][5]

Representative Experimental Protocol: LiAlH₄ Reduction of a Lactam [4][5][6]

A flame-dried, three-necked round-bottom flask is fitted with a reflux condenser, a nitrogen inlet, and a dropping funnel. The flask is charged with a stirred suspension of lithium aluminum hydride (2.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The lactam (1.0 eq.) dissolved in anhydrous THF is added dropwise to the suspension at 0 °C. After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours, with reaction progress monitored by TLC. Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and finally more water. The resulting granular precipitate is filtered off and washed thoroughly with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude piperidine product, which can be further purified by distillation or chromatography.

Sodium Borohydride (NaBH₄)

Sodium borohydride is a much milder reducing agent than LiAlH₄ and typically does not reduce amides or lactams under standard conditions.[9] However, its reactivity can be significantly enhanced by the addition of activating agents. Systems such as NaBH₄/trifluoroacetic acid (TFA) or NaBH₄/POCl₃ have been developed to effectively reduce lactams to their corresponding amines.[10][11] The NaBH₄-TFA system, for instance, generates more reactive borane species in situ, which are the active reducing agents.[10]

Quantitative Data Summary: Activated NaBH₄ Reductions

SubstrateReducing Agent SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Generic LactamNaBH₄ / TFATHF151>95 (Conversion)[10]
Generic Amide/LactamNaBH₄ / Tf₂OTHFRTShortGood to Excellent
Various LactamsNaBH₄-MeOH-tBuOHReflux--70-98
Generic Amide/LactamNaBH₄ / POCl₃---Good[11]

Representative Experimental Protocol: NaBH₄/TFA Reduction [10]

To a stirred mixture of the lactam (1.0 eq.) and sodium borohydride (3.5 eq.) in tetrahydrofuran (THF) at 15 °C, trifluoroacetic acid (TFA, 3.5 eq.) is added dropwise over 60 minutes, maintaining the reaction temperature. During the addition, hydrogen gas evolution is observed.[10] The reaction is monitored by HPLC or TLC. Upon completion, the reaction is carefully quenched with an aqueous base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is then purified by column chromatography.

Diisobutylaluminum Hydride (DIBAL-H)

DIBAL-H is a bulky, electrophilic reducing agent that offers unique selectivity.[12][13] Its most significant application is the partial reduction of esters or nitriles to aldehydes at low temperatures.[13][14][15] When applied to lactams, DIBAL-H can, under carefully controlled low-temperature conditions (-78 °C), yield the corresponding hemiaminal (a 6-hydroxypiperidine), which exists in equilibrium with the 5-aminopentanal. This intermediate is often trapped or used directly in subsequent reactions. Over-reduction to the amine can occur, particularly at higher temperatures or with excess reagent.[15]

G cluster_legend Legend legend_reagent Reagent legend_intermediate Intermediate legend_product Product start 6-Oxopiperidine reagent 1. DIBAL-H, Toluene, -78°C 2. Aqueous workup intermediate Tetrahedral Intermediate (Stable at -78°C) start->intermediate Coordination & Hydride Transfer product 6-Hydroxypiperidine (Hemiaminal) intermediate->product Protonation / Hydrolysis

Caption: DIBAL-H Partial Reduction of a Lactam. (Max Width: 760px)

Quantitative Data Summary: DIBAL-H Reduction

Functional GroupReducing AgentSolventTemp. (°C)ProductNotesReference
LactoneDIBAL-HToluene/Hexane-78HemiacetalAnalogous to lactam reduction[12]
Tertiary AmideDIBAL-H--AmineComplete reduction[15]
Primary AmideDIBAL-H--AmineSlow reduction[15]

Representative Experimental Protocol: DIBAL-H Partial Reduction [13]

A flame-dried, round-bottom flask under a nitrogen atmosphere is charged with a solution of the 6-oxopiperidine derivative (1.0 eq.) in anhydrous toluene or hexane. The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of DIBAL-H (1.0-1.2 eq.) in a hydrocarbon solvent is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The reaction is stirred at -78 °C for 1-3 hours and monitored by TLC. Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C to destroy excess DIBAL-H. The mixture is allowed to warm to room temperature, and an aqueous workup (e.g., with Rochelle's salt or dilute acid) is performed to hydrolyze the aluminum complexes. The product is extracted into an organic solvent, dried, and concentrated to yield the crude 6-hydroxypiperidine, which may be used immediately or purified carefully, noting its potential instability.

Catalytic Hydrogenation

Catalytic hydrogenation offers a powerful alternative for the reduction of pyridine rings to piperidines, which is a common synthetic route to the piperidine core.[3][16] While direct hydrogenation of the lactam C=O bond is challenging, this method is paramount for synthesizing the piperidine skeleton from aromatic precursors. The choice of catalyst (e.g., Rhodium, Iridium, Palladium) and conditions (pressure, temperature, solvent) is crucial for achieving high yield and, particularly, high stereoselectivity.[1][2][16][17]

G start Setup (Substrate, Solvent, Catalyst in Reactor) reaction Reaction (Pressurize with H₂, Heat/Stir) start->reaction monitoring Monitoring (TLC / HPLC / GC) reaction->monitoring monitoring->reaction Incomplete workup Workup (Filter Catalyst, Concentrate) monitoring->workup Complete purification Purification (Chromatography / Crystallization) workup->purification product Final Product purification->product

Caption: General Workflow for Catalytic Hydrogenation. (Max Width: 760px)
Rhodium and Iridium-Based Catalysts

Homogeneous and heterogeneous rhodium and iridium catalysts are highly effective for the hydrogenation of pyridine derivatives, often under mild conditions.[16] For example, Rh₂O₃ has been shown to be a highly active catalyst for reducing a wide variety of unprotected pyridines.[16] Iridium complexes, sometimes activated with iodine, are used for the enantioselective hydrogenation of N-iminopyridinium ylides and the direct ionic hydrogenation of pyridines, tolerating a wide range of sensitive functional groups like nitro and cyano groups.[1][2]

Quantitative Data Summary: Rh/Ir Catalyzed Hydrogenation

Substrate TypeCatalyst SystemPressure (H₂)Temp. (°C)Yield (%)SelectivityReference
Unprotected PyridinesRh₂O₃5 bar40Highcis (major)[16]
N-acyliminopyridinium ylides[Ir(COD)Cl]₂ / BINAP / I₂550 psiRT>95 (Conversion)High ee[1]
Functionalized PyridinesIridium(III) complex--ExcellentHigh chemo- & diastereoselectivity[2]
3-Hydroxypyridine salt[Ir(COD)Cl]₂ / PPh₃20-50 atm40-60up to 97>20:1 (ketone:alcohol)[18]

Representative Experimental Protocol: Rh₂O₃-Catalyzed Hydrogenation [16]

In a high-pressure autoclave, the pyridine substrate (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%) are combined with trifluoroethanol (TFE, 1 mL). The vessel is sealed, purged several times with hydrogen gas, and then pressurized to 5 bar of H₂. The reaction mixture is stirred at 40 °C for 4 hours. After cooling to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The solvent is removed under reduced pressure, and the yield and diastereoselectivity of the resulting piperidine are determined by NMR spectroscopy, using an internal standard.

Comparative Summary and Conclusion

The reduction of the 6-oxopiperidine moiety or its aromatic precursors is a pivotal step in the synthesis of valuable piperidine-containing molecules. The choice of reducing agent fundamentally dictates the outcome of the transformation.

G cluster_hydride Hydride Reductions cluster_catalytic Catalytic Hydrogenation (from Pyridine Precursor) start 6-Oxopiperidine Core LiAlH4 Strong, Non-selective (LiAlH₄) start->LiAlH4 Choice of Reagent DIBAL Bulky, Controlled (DIBAL-H @ -78°C) start->DIBAL Choice of Reagent product_amine Piperidine (Full Reduction) LiAlH4->product_amine Leads to product_hemiaminal 6-Hydroxypiperidine (Partial Reduction) DIBAL->product_hemiaminal Leads to Catalyst Stereoselective (Rh, Ir Catalysts) product_stereo_amine Stereodefined Piperidine Catalyst->product_stereo_amine Leads to

Caption: Logical Flow of Reducing Agent Selection. (Max Width: 760px)
  • For complete, exhaustive reduction of the lactam to the corresponding piperidine, Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice, provided other functional groups in the molecule are either absent or protected. Activated Sodium Borohydride (NaBH₄) systems offer a less hazardous alternative for the same transformation.

  • For partial, controlled reduction to the 6-hydroxypiperidine (hemiaminal), Diisobutylaluminum Hydride (DIBAL-H) at low temperatures is the premier method. This allows for further functionalization at the C6 position.

  • For the stereoselective synthesis of highly substituted piperidines from pyridine precursors, Catalytic Hydrogenation with advanced Rhodium or Iridium catalysts provides unparalleled control over the stereochemical outcome, often under mild and chemoselective conditions.

The selection of an appropriate reduction strategy must be made in the context of the overall synthetic plan, considering factors such as functional group compatibility, desired stereochemistry, and scalability. The protocols and data presented herein serve as a foundational guide for navigating these critical decisions in the synthesis of piperidine-based targets.

References

A Guide to the Chiral Separation of Piperidine Carboxylates: Advanced Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of piperidine carboxylates is a critical analytical challenge in pharmaceutical development. The stereochemistry of these compounds can significantly influence their pharmacological and toxicological profiles. This technical guide provides an in-depth overview of the core analytical techniques used for the chiral separation of piperidine carboxylates, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Detailed experimental protocols, comparative data, and method development strategies are presented to aid researchers in establishing robust and efficient analytical methods.

High-Performance Liquid Chromatography (HPLC) for Chiral Piperidine Carboxylate Separation

HPLC remains a cornerstone for chiral separations due to its versatility and the wide array of commercially available chiral stationary phases (CSPs). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely employed for their broad enantioselectivity.

Chiral Stationary Phases (CSPs) and Method Development

The selection of an appropriate CSP is the most critical step in developing a chiral HPLC method. Polysaccharide-based CSPs, such as Chiralpak® and Lux® series, are often the first choice for screening. These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are effective for the chiral recognition of many piperidine carboxylates.

A general workflow for chiral method development in HPLC is outlined below. This process typically involves screening a set of complementary CSPs with a variety of mobile phases to identify the optimal separation conditions.

MethodDevWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Analyte Racemic Piperidine Carboxylate Screening Screen CSPs & Mobile Phases Analyte->Screening NoSep No/Poor Separation Screening->NoSep Evaluate Resolution PartialSep Partial Separation Screening->PartialSep BaselineSep Baseline Separation Screening->BaselineSep NoSep->Screening Re-screen with different CSPs/ techniques Optimize Optimize Mobile Phase (e.g., modifier, additive, temp) PartialSep->Optimize OptimizedMethod Optimized Method BaselineSep->OptimizedMethod Optimize->OptimizedMethod Validate Method Validation (ICH Guidelines) OptimizedMethod->Validate

Figure 1: General workflow for chiral HPLC method development.

Experimental Protocols and Data

Below are examples of validated HPLC methods for the chiral separation of piperidine carboxylate derivatives.

Table 1: HPLC Methods for Chiral Separation of Piperidine Carboxylates

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Reference
Ethyl NipecotateImmobilized Amylose-based CSPn-hexane:ethanol:diethylamine (80:20:0.1, v/v/v)1.0UV3.59[1]
Nipecotic Acid Amidesα1-acid glycoprotein (AGP)Phosphate buffer (pH 7.0) with tetrabutylammonium and ethanolNot specifiedUVBaseline[2]
Derivatized (S)-piperidin-3-amineChiralpak AD-H0.1% diethylamine in ethanol0.5UV at 228 nm> 4.0[3]

Protocol 1: Chiral Separation of Ethyl Nipecotate [1]

  • Objective: To separate the enantiomers of ethyl nipecotate.

  • Instrumentation: High-Performance Liquid Chromatograph with UV detector.

  • Column: Immobilized amylose-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine in the ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at an appropriate wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the sample solution.

    • Monitor the chromatogram for the elution of the two enantiomers.

    • Calculate the resolution between the two peaks. A resolution of greater than 1.5 is generally considered baseline separation.

Supercritical Fluid Chromatography (SFC) in Chiral Analysis

SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[4] It offers advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. The principles of method development in SFC are similar to those in HPLC, with the primary mobile phase being supercritical CO2 modified with a small amount of an organic solvent (e.g., methanol, ethanol).

The logical progression for developing a chiral SFC method often involves a systematic screening of both stationary and mobile phases.

SFCMethodDev Start Racemic Piperidine Carboxylate ScreenCSPs Screen Multiple CSPs (e.g., Polysaccharide-based) Start->ScreenCSPs ScreenMods Screen Modifiers (MeOH, EtOH, IPA) ScreenCSPs->ScreenMods Select best CSP(s) ScreenAdds Screen Additives (Acidic/Basic) ScreenMods->ScreenAdds Select best modifier OptimizeParams Optimize BPR, Temperature, and Flow Rate ScreenAdds->OptimizeParams Select best additive FinalMethod Validated SFC Method OptimizeParams->FinalMethod DerivatizationWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Piperidine Carboxylate (No Chromophore) Reaction Derivatization Reaction Sample->Reaction DerivReagent Chiral or Achiral Derivatization Reagent DerivReagent->Reaction Diastereomers Diastereomeric Mixture Reaction->Diastereomers AchiralCol Achiral HPLC Column Diastereomers->AchiralCol If chiral reagent used ChiralCol Chiral HPLC Column Diastereomers->ChiralCol If achiral reagent used Detection UV/Fluorescence Detection AchiralCol->Detection ChiralCol->Detection

References

An In-depth Technical Guide to the Structural Validation of Ethyl 6-Oxopiperidine-3-Carboxylate by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed framework for the structural validation of ethyl 6-oxopiperidine-3-carboxylate using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It outlines the expected spectral data, a comprehensive experimental protocol, and the logical workflow for spectral interpretation to confirm the molecular structure.

Predicted ¹H NMR Spectral Data

The structural confirmation of this compound relies on the unambiguous assignment of each proton in its ¹H NMR spectrum. While an experimental spectrum is definitive, a predicted spectrum based on established chemical shift principles and data from analogous structures provides a robust hypothesis for validation. The following table summarizes the predicted ¹H NMR data for the target molecule in a common NMR solvent, DMSO-d₆. The use of DMSO-d₆ is often advantageous for compounds with amide protons, as it can reduce the rate of proton exchange, leading to sharper NH signals.[1][2]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ethyl Ester
-OCH₂ CH₃~ 4.10Quartet (q)J ≈ 7.12H
-OCH₂CH₃ ~ 1.20Triplet (t)J ≈ 7.13H
Piperidone Ring
NH ~ 7.5 - 8.5Broad Singlet (br s)-1H
H -3 (CH)~ 3.40Multiplet (m)-1H
H -2 (CH₂)~ 3.25Multiplet (m)-2H
H -5 (CH₂)~ 2.30Multiplet (m)-2H
H -4 (CH₂)~ 1.90Multiplet (m)-2H

Note: These are predicted values. Actual experimental values may vary slightly.

Interpretation of Predicted Data:

  • Ethyl Ester Group: The presence of a quartet at approximately 4.10 ppm (2H) and a triplet at 1.20 ppm (3H) is the classic signature of an ethyl group attached to an oxygen atom (-OCH₂CH₃).[3][4] The quartet arises from the methylene (-CH₂-) protons being split by the three adjacent methyl (-CH₃) protons, and the triplet arises from the methyl protons being split by the two adjacent methylene protons, both with a typical coupling constant of ~7.1 Hz.[4]

  • Piperidone Ring Protons:

    • The amide proton (NH) is expected to appear as a broad singlet in the downfield region (7.5 - 8.5 ppm).[1][5] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding effects.[6]

    • The methine proton at C3 (H-3) , being alpha to the ester carbonyl group, is deshielded and expected around 3.40 ppm.

    • The methylene protons at C2 (H-2) are adjacent to the amide nitrogen, which causes a significant downfield shift to ~3.25 ppm.[7]

    • The methylene protons at C5 (H-5) are alpha to the amide carbonyl group, shifting them downfield to ~2.30 ppm.[8]

    • The methylene protons at C4 (H-4) are the most shielded of the ring protons, expected to resonate around 1.90 ppm.[9]

    • Due to the chair-like conformation of the piperidone ring and the presence of a stereocenter at C3, the methylene protons at C2, C4, and C5 are diastereotopic. This means they are chemically non-equivalent and will likely appear as complex, overlapping multiplets resulting from both geminal and vicinal couplings.[10][11]

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Objective: To acquire a quantitative ¹H NMR spectrum of this compound.

Materials & Equipment:

  • Sample: 5-10 mg of this compound.[12][13]

  • Solvent: 0.6-0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).[14]

  • Internal Standard: Tetramethylsilane (TMS) (typically pre-added to the solvent by the manufacturer).

  • High-quality 5 mm NMR tube.[12]

  • Vortex mixer.

  • NMR Spectrometer (e.g., 400 MHz).

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry vial.[15]

    • Add ~0.7 mL of DMSO-d₆ to the vial.

    • Mix thoroughly using a vortex mixer until the sample is completely dissolved. Ensure no particulate matter is visible. If solids persist, filter the solution through a small cotton plug in a Pasteur pipette.[13]

    • Carefully transfer the clear solution into the NMR tube. The sample height should be approximately 4-5 cm.[16]

    • Cap the NMR tube securely.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical solvent and TMS peaks.

    • Set the following acquisition parameters (typical for a 400 MHz spectrometer):

      • Pulse Program: Standard 1D proton (zg30).

      • Number of Scans (NS): 16 to 64 (increase for dilute samples).

      • Relaxation Delay (D1): 1-2 seconds.

      • Acquisition Time (AQ): 2-4 seconds.

      • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

  • Data Processing:

    • Apply Fourier Transformation (FT) to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual DMSO solvent peak to 2.50 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

Logical Workflow for Structure Validation

The process of validating a chemical structure using ¹H NMR follows a systematic workflow, from sample preparation to the final correlation of spectral data with the proposed structure. This logical relationship is visualized in the diagram below.

G Workflow for ¹H NMR Structure Validation cluster_prep Experimental cluster_analysis Data Analysis cluster_interpretation Spectral Interpretation cluster_validation Validation proposed_structure Proposed Structure: This compound sample_prep Sample Preparation (Dissolution in DMSO-d6) proposed_structure->sample_prep assembly Assemble Fragments & Correlate with Structure proposed_structure->assembly acquisition 1H NMR Data Acquisition (400 MHz Spectrometer) sample_prep->acquisition spectrum Raw 1H NMR Spectrum (FID Data) acquisition->spectrum processing Data Processing (FT, Phasing, Referencing) spectrum->processing processed_spectrum Processed Spectrum processing->processed_spectrum chem_shift Chemical Shift (δ) - Electronic Environment processed_spectrum->chem_shift integration Integration - Proton Count processed_spectrum->integration splitting Splitting (J-coupling) - Neighboring Protons processed_spectrum->splitting num_signals Number of Signals - Proton Equivalence processed_spectrum->num_signals fragments Identify Structural Fragments (e.g., Ethyl group, Amide) chem_shift->fragments integration->fragments splitting->fragments num_signals->fragments fragments->assembly validation Structure Confirmed assembly->validation

References

A Comparative Study of Piperidine and L-Proline as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and sustainability. This technical guide provides a comprehensive comparative analysis of two widely utilized catalysts: the secondary amine piperidine and the bifunctional amino acid L-proline. While both serve as potent catalysts in a variety of carbon-carbon bond-forming reactions, their mechanisms, performance, and operational parameters differ significantly. This document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions when selecting a catalyst for their synthetic endeavors.

Core Principles and Catalytic Mechanisms

Piperidine: A Classic Basic Catalyst

Piperidine, a saturated heterocycle, primarily functions as a Brønsted base and a nucleophilic catalyst. Its catalytic activity stems from the lone pair of electrons on the nitrogen atom. In reactions such as the Knoevenagel condensation, piperidine acts as a base to deprotonate an active methylene compound, generating a nucleophilic enolate. Concurrently, it can react with a carbonyl compound to form a more electrophilic iminium ion, which then readily reacts with the enolate.[1][2] This dual role accelerates the reaction rate. However, piperidine is an achiral molecule and, therefore, does not induce enantioselectivity in asymmetric synthesis without modification or the use of a chiral auxiliary.

L-Proline: A Versatile Asymmetric Organocatalyst

L-proline, a naturally occurring chiral amino acid, has emerged as a powerful and versatile organocatalyst, particularly in asymmetric synthesis. Its unique structure, containing both a secondary amine and a carboxylic acid moiety, allows it to act as a bifunctional catalyst.[3] L-proline can activate substrates through two primary catalytic cycles:

  • Enamine Catalysis: The secondary amine of L-proline reacts with a ketone or aldehyde to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and can attack an electrophile with high stereocontrol. This pathway is central to its effectiveness in Michael additions and aldol reactions.[4]

  • Iminium Catalysis: The secondary amine can also react with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO of the electrophile, enhancing its reactivity towards nucleophiles and providing a framework for stereoselective attack.

The carboxylic acid group in L-proline plays a crucial role in stabilizing transition states through hydrogen bonding and acting as a proton shuttle, further enhancing both reactivity and stereoselectivity.[3]

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of piperidine and L-proline in key synthetic transformations. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature. The data presented here is a compilation from various sources and aims to provide a representative overview.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds. Both piperidine and L-proline are effective catalysts for this transformation.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Piperidine Salicylaldehyde, Ethyl AcetoacetateEthanol782 h85[5]
Piperidine Salicylaldehyde, Ethyl AcetoacetateMicrowave (solvent-free)-1-10 minHigh[6]
Piperidine 4-Fluorobenzaldehyde, Ethyl AcetoacetateBenzeneReflux--[7]
L-Proline Salicylaldehyde, Diethyl MalonateEthanol8018 h94[8]
L-Proline Salicylaldehyde, Malonic AcidSolvent-free80-9030 min84-98[9]
L-Proline Aromatic Aldehydes, Ethyl AcetoacetateDeep Eutectic Solvents--up to 94.4

Analysis: Piperidine often provides faster reaction times, especially under microwave conditions, making it suitable for rapid synthesis.[6][9] L-proline, while sometimes requiring longer reaction times under conventional heating, offers the advantage of being a more environmentally benign catalyst and can provide excellent yields under mild, and even solvent-free, conditions.[8][9]

Michael Addition

The Michael addition, or conjugate addition, is a fundamental method for the formation of carbon-carbon bonds. L-proline and its derivatives are particularly well-known for their ability to catalyze asymmetric Michael additions with high enantioselectivity. Data for piperidine in directly comparable asymmetric Michael additions is less common.

CatalystDonorAcceptorSolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
Piperidine Derivative Acetylacetoneβ-Nitrostyrene---up to 89Racemic[10]
L-Proline KetonesNitroolefinsSolvent-free-< 1up to 98up to 98[11]
L-Proline derivative Carbonyl compoundsNitroolefins---up to 99up to 99[12]
L-Proline derivative AcetaldehydeNitroolefinsMeCN--reasonableexcellent[13]

Analysis: L-proline and its derivatives are clearly superior for asymmetric Michael additions, consistently delivering high yields and excellent enantioselectivities.[11][12][13] While piperidine and its derivatives can catalyze Michael additions, they typically yield racemic products unless a chiral auxiliary is employed.[10]

Aldol Reaction

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds and their corresponding α,β-unsaturated derivatives. L-proline has been extensively studied as a catalyst for direct asymmetric aldol reactions. Piperidine is a classic base catalyst for aldol condensations, which involve both the aldol addition and a subsequent dehydration step.

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
Piperidine (as base catalyst for condensation) Acetone, BenzaldehydeEthanol/Water---N/A[4]
L-Proline Acetone, 4-NitrobenzaldehydeDMSORT46876
L-Proline Cyclohexanone, 4-Chlorobenzaldehyde-0--99

Analysis: L-proline is the catalyst of choice for direct asymmetric aldol reactions, providing access to chiral β-hydroxy carbonyl compounds with high enantiomeric excess. Piperidine is effective for promoting aldol condensations to form α,β-unsaturated products, but as an achiral catalyst, it does not induce stereoselectivity in the initial aldol addition step.[4]

Experimental Protocols

Piperidine-Catalyzed Knoevenagel Condensation: Synthesis of 3-Acetylcoumarin[5]

Materials:

  • Salicylaldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Piperidine (1 mmol, 10 mol%)

  • Ethanol (25 mL)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add salicylaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in 25 mL of ethanol.

  • Add piperidine (10 mol%) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Isolate the solid by vacuum filtration.

  • Recrystallize the crude product from ethanol to obtain pure 3-acetylcoumarin.

L-Proline-Catalyzed Knoevenagel Condensation: Synthesis of Ethyl Coumarin-3-Carboxylate[1]

Materials:

  • Salicylaldehyde (0.05 mol)

  • Diethyl malonate (0.0525 mol, 1.05 equiv.)

  • L-proline (0.005 mol, 10 mol%)

  • Ethanol (20 mL)

  • Schlenk tube or sealed vial

Procedure:

  • In a Schlenk tube, combine salicylaldehyde (0.05 mol), diethyl malonate (1.05 equiv.), and L-proline (10 mol%) in ethanol (20 mL).

  • Stir the mixture at 80 °C for 18 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.

  • Induce crystallization by cooling the concentrated solution to 4 °C. If crystallization is slow, precipitation can be aided by the addition of diethyl ether.

  • Collect the crystalline product by vacuum filtration and wash with cold ethanol.

L-Proline-Catalyzed Asymmetric Michael Addition of a Ketone to a Nitroolefin[12]

Materials:

  • Nitroolefin (e.g., β-nitrostyrene) (1.0 mmol)

  • Ketone (e.g., cyclohexanone) (2.0 mmol)

  • L-proline (0.1 mmol, 10 mol%)

  • Solvent (e.g., Chloroform) (1 mL)

Procedure:

  • To a vial, add the nitroolefin (1.0 mmol), L-proline (10 mol%), and solvent (1 mL).

  • Stir the mixture for a few minutes at room temperature.

  • Add the ketone (2.0 mmol) to the mixture.

  • Stir the reaction at room temperature for the time indicated by TLC analysis for completion (typically 24-48 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitroketone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

L-Proline-Catalyzed Asymmetric Aldol Reaction

Materials:

  • Aldehyde (0.3 mmol)

  • Ketone (1.5 mmol)

  • (S)-proline (0.03 mmol, 10 mol%)

  • Methanol (40 µL)

  • Water (10 µL)

  • 2 mL vial

Procedure:

  • In a 2 mL vial at room temperature, add (S)-proline (0.03 mmol), methanol (40 µL), and water (10 µL).

  • Add the ketone (1.5 mmol) followed by the aldehyde (0.3 mmol).

  • Cap the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualization of Catalytic Cycles

Piperidine-Catalyzed Knoevenagel Condensation

Piperidine_Knoevenagel Reactants Aldehyde + Active Methylene Iminium Iminium Ion Reactants->Iminium + Piperidine Enolate Enolate Reactants->Enolate + Piperidine - H⁺ Piperidine Piperidine Piperidine->Iminium Piperidine->Enolate Adduct Aldol-type Adduct Iminium->Adduct Enolate->Adduct Nucleophilic Attack Product α,β-Unsaturated Product Adduct->Product - H₂O Water H₂O Adduct->Water Product->Piperidine Catalyst Regeneration

Piperidine-Catalyzed Knoevenagel Condensation Cycle.
L-Proline Enamine Catalytic Cycle (Aldol/Michael)

LProline_Enamine_Cycle Proline L-Proline Enamine Chiral Enamine Proline->Enamine + Ketone - H₂O Ketone Ketone/ Aldehyde (Donor) Ketone->Enamine Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Electrophile Electrophile Aldehyde/ Enone (Acceptor) Electrophile->Iminium_Adduct Product Aldol/Michael Product Iminium_Adduct->Product + H₂O Product->Proline Catalyst Regeneration Water H₂O Water->Iminium_Adduct

L-Proline Enamine Catalysis Cycle.
L-Proline Iminium Catalytic Cycle (Michael)

LProline_Iminium_Cycle Proline L-Proline Iminium Chiral Iminium Ion Proline->Iminium + Enone - H₂O Enone α,β-Unsaturated Carbonyl Enone->Iminium Enamine_Adduct Enamine Adduct Iminium->Enamine_Adduct + Nucleophile Nucleophile Nucleophile Nucleophile->Enamine_Adduct Product Michael Product Enamine_Adduct->Product + H₂O Product->Proline Catalyst Regeneration Water H₂O Water->Enamine_Adduct

L-Proline Iminium Catalysis Cycle.

Conclusion

Both piperidine and L-proline are valuable catalysts in the synthetic chemist's toolbox, each with its distinct advantages and applications. Piperidine is a cost-effective and highly efficient base catalyst for reactions where chirality is not a concern, often providing rapid reaction rates. L-proline, on the other hand, stands out as a premier organocatalyst for asymmetric synthesis, enabling the stereocontrolled formation of complex molecules under mild and often environmentally friendly conditions.

The choice between these two catalysts will ultimately depend on the specific requirements of the synthesis. For high-throughput screening or the synthesis of achiral molecules where speed is critical, piperidine may be the preferred choice. For the synthesis of enantiomerically enriched compounds, particularly in the context of pharmaceutical and natural product synthesis, L-proline and its derivatives offer unparalleled advantages in terms of stereoselectivity and operational simplicity. This guide provides the foundational knowledge for researchers to strategically select the optimal catalyst for their synthetic transformations.

References

A Comparative Technical Guide to Catalytic Enantioselective Synthesis of 3-Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral 3-substituted piperidine motif is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The precise stereochemical control at the C3 position is often paramount for biological activity, driving the development of sophisticated catalytic methods for its enantioselective synthesis. This guide provides an in-depth comparison of prominent catalytic strategies, including transition-metal catalysis and organocatalysis, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting and implementing the optimal synthetic route.

Transition-Metal Catalysis: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A highly effective and versatile method for the enantioselective synthesis of 3-arylpiperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with arylboronic acids.[1][2][3][4] This approach offers high yields and excellent enantioselectivities across a broad range of substrates.

Experimental Protocol: Synthesis of (S)-1-(phenoxycarbonyl)-3-phenyl-1,2,3,6-tetrahydropyridine[1]

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, phenyl chloroformate (20 mmol, 1 equiv) is added dropwise under a nitrogen atmosphere. The reaction mixture is maintained at -78 °C for 3 hours and then quenched by the addition of water (50 mL). The mixture is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed sequentially with 1N NaOH (twice) and 1N HCl (twice), dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash chromatography on a short pad of silica gel using a gradient of 2% to 10% acetone in hexane as the eluent. The product is then recrystallized from methanol to afford phenyl pyridine-1(2H)-carboxylate as a white crystalline solid (72% yield).[1]

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction

In a 7 mL vial equipped with a magnetic stir bar, [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%) are added. The vial is sealed with a rubber septum, evacuated, and backfilled with argon (repeated three times). Toluene (0.25 mL), tetrahydrofuran (THF) (0.25 mL), and H₂O (0.25 mL) are added, followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv). The catalyst solution is stirred at 70 °C for 10 minutes. Phenylboronic acid (1.5 mmol, 3.0 equiv) is added, followed by the phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv). The resulting mixture is stirred at 70 °C for 20 hours. Upon completion, the reaction is cooled to room temperature and diluted with Et₂O (5 mL). The mixture is passed through a plug of SiO₂ and the plug is washed with an additional 20 mL of Et₂O. The solvents are removed in vacuo, and the crude product is purified by flash chromatography to afford the desired (S)-1-(phenoxycarbonyl)-3-phenyl-1,2,3,6-tetrahydropyridine.[1]

Step 3: Reduction to (S)-3-Phenylpiperidine

The resulting 3-substituted tetrahydropyridine is subjected to hydrogenation using palladium on carbon (Pd/C) as the catalyst. Following the reduction, carbamate deprotection is performed using aqueous potassium hydroxide in methanol to yield the final enantioenriched 3-phenylpiperidine.[3]

Quantitative Data for Rhodium-Catalyzed Synthesis of 3-Aryl-tetrahydropyridines[2][3]
EntryArylboronic AcidYield (%)ee (%)
1Phenylboronic acid8196
24-Methoxyphenylboronic acid8597
34-Chlorophenylboronic acid8298
44-(Trifluoromethyl)phenylboronic acid7599
53-Methoxyphenylboronic acid8895
62-Naphthylboronic acid7899

Organocatalysis: Proline-Catalyzed Intramolecular Aza-Michael Addition

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral piperidines. Proline and its derivatives are effective catalysts for intramolecular aza-Michael additions of carbamates bearing a pendant α,β-unsaturated aldehyde, leading to the formation of enantioenriched 3-substituted piperidines.[1]

Experimental Protocol: Organocatalytic Synthesis of a Chiral 3-Substituted Piperidine Precursor[2]

Step 1: Synthesis of the α,β-Unsaturated Aldehyde Precursor

The synthesis of the carbamate precursor containing a remote α,β-unsaturated aldehyde is achieved via a cross-metathesis reaction of an appropriate unsaturated amine with acrolein, catalyzed by a second-generation Hoveyda-Grubbs catalyst.[1]

Step 2: Enantioselective Intramolecular Aza-Michael Addition

To a solution of the α,β-unsaturated aldehyde precursor (1 equiv) in a suitable solvent such as chloroform or 1,2-dichloroethane, a diaryl TMS-prolinol catalyst (e.g., Jørgensen-Hayashi catalyst, 20 mol%) is added at -25 °C. The reaction is kept at this temperature until completion as monitored by TLC. The resulting cyclized aldehyde is then reduced in situ by the addition of NaBH₄ (3 equiv) at 0 °C, and the reaction is allowed to warm to room temperature. After 2 hours, the reaction is quenched with 10% aqueous HCl, diluted with water, and extracted with diethyl ether. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash chromatography to yield the enantioenriched 3-substituted piperidine.[2]

Quantitative Data for Organocatalytic Intramolecular Aza-Michael Addition[1][2]
EntrySubstrateCatalystYield (%)ee (%)
1N-Boc-pent-2-en-1-amineJørgensen-Hayashi catalyst7095
2N-Cbz-pent-2-en-1-amineJørgensen-Hayashi catalyst6594
3N-Boc protected pyrrolidine precursorJørgensen-Hayashi catalyst6790

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations, including the synthesis of functionalized piperidines through the cyclization of unsaturated acetals.[5][6]

Conceptual Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Cyclization

An unsaturated acetal precursor is dissolved in a nonpolar solvent such as carbon tetrachloride. A chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid, 10-15 mol%) is added to the solution. The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) and monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography to afford the enantioenriched piperidine derivative. The enantiomeric excess is determined by chiral HPLC analysis.[5][6]

Visualizing the Synthetic Pathways

To better illustrate the workflows and relationships between these catalytic methods, the following diagrams are provided.

G cluster_rhodium Rhodium-Catalyzed Reductive Heck Reaction cluster_organo Organocatalytic Aza-Michael Addition cluster_cpa Chiral Phosphoric Acid Catalysis Pyridine Pyridine Dihydropyridine Dihydropyridine Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-Catalyst Ar-B(OH)2 Piperidine_Rh 3-Arylpiperidine Tetrahydropyridine->Piperidine_Rh Reduction Unsat_Amine Unsat_Amine Enal Enal Unsat_Amine->Enal Cross- Metathesis Piperidine_Organo 3-Substituted Piperidine Enal->Piperidine_Organo Organocatalyst (Proline deriv.) Unsat_Acetal Unsat_Acetal Piperidine_CPA Functionalized Piperidine Unsat_Acetal->Piperidine_CPA Chiral Phosphoric Acid

Figure 1: Comparative workflows for the enantioselective synthesis of 3-piperidines.

G Catalysis Catalytic Methods Transition_Metal Transition-Metal Catalysis Catalysis->Transition_Metal Organocatalysis Organocatalysis Catalysis->Organocatalysis Rhodium Rhodium-Catalyzed Reductive Heck Transition_Metal->Rhodium Iridium Iridium-Catalyzed Hydrogenation Transition_Metal->Iridium Proline Proline-based Organocatalysis->Proline CPA Chiral Phosphoric Acid Organocatalysis->CPA

Figure 2: Logical relationship between different catalytic approaches.

Conclusion

The enantioselective synthesis of 3-piperidines can be achieved through a variety of powerful catalytic methods. Transition-metal catalysis, particularly the rhodium-catalyzed asymmetric reductive Heck reaction, offers a robust and high-yielding route to 3-arylpiperidines with excellent enantiocontrol.[1][2][3][4] Organocatalytic methods, such as proline-catalyzed intramolecular aza-Michael additions, provide a valuable metal-free alternative, also delivering high enantioselectivities.[1] Chiral phosphoric acid catalysis represents another promising avenue for these transformations.[5][6] The choice of method will ultimately depend on the desired substitution pattern, substrate availability, and tolerance of functional groups. This guide provides the foundational information and experimental details to assist researchers in navigating these choices and advancing their drug discovery and development programs.

References

Unveiling Trace Impurities: A Technical Guide to the Analysis of (R)-isomer in (S)-1-BOC-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral intermediates is paramount. This technical guide provides an in-depth analysis of the methods used to detect and quantify the (R)-isomer impurity in (S)-1-BOC-3-hydroxypiperidine, a critical building block in the synthesis of numerous pharmaceuticals.

(S)-1-BOC-3-hydroxypiperidine is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the anticancer drug Ibrutinib.[1][2][3] Its stereochemical purity is a critical quality attribute, as the presence of the undesired (R)-isomer can impact the efficacy and safety of the final drug product. This guide details the established analytical methodologies for the chiral separation and quantification of the (R)-isomer impurity, presents quantitative performance data, and provides comprehensive experimental protocols.

Analytical Approaches to Chiral Separation

The primary challenge in analyzing the (R)-isomer lies in its identical physical and chemical properties to the desired (S)-isomer, necessitating the use of chiral-selective analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common and effective methods employed for this purpose.[] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful technique for chiral separations, offering advantages in terms of speed and reduced solvent consumption.[][]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the enantiomeric separation of (S)-1-BOC-3-hydroxypiperidine.[6] Normal Phase HPLC is particularly effective for this separation. An efficient isocratic Normal Phase-HPLC method has been developed and validated, demonstrating specificity, accuracy, linearity, and precision in quantifying the (R)-isomer.[1][2]

Table 1: HPLC Method Parameters for Chiral Separation

ParameterCondition
Column Chiralpak IC3 (250 x 4.6 mm, 3 µm)
Mobile Phase 0.2% Trifluoroacetic acid in n-Hexane and Isopropyl alcohol (95:5 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C
Diluent Isopropyl alcohol
Retention Time (R)-isomer ~12.60 min
Retention Time (S)-isomer ~13.69 min

Data synthesized from multiple sources.[1][2][7]

Table 2: Method Validation Data for NP-HPLC Method

Validation ParameterResult
Specificity Method is specific for the (R)- and (S)-isomers.
Linearity (Concentration Range) Not explicitly stated in search results.
Correlation Coefficient (r²) Not explicitly stated in search results.
Limit of Detection (LOD) Not explicitly stated in search results.
Limit of Quantification (LOQ) Not explicitly stated in search results.
Accuracy (% Recovery) Method is accurate.
Precision (% RSD) Method is precise.

Information on quantitative validation parameters like linearity range, LOD, LOQ, and specific values for accuracy and precision were not available in the provided search results.[1][2]

Gas Chromatography (GC)

Gas chromatography with a chiral capillary column is another viable method for the analysis of (R)-isomer impurities. This technique is particularly suitable for volatile and thermally stable compounds.[]

Table 3: GC Method Parameters for Chiral Separation

ParameterCondition
Instrument Agilent Technologies Gas Chromatography
Column HYDRODEX β-TBDAC capillary column (25m x 0.25mm)
Carrier Gas Nitrogen or Hydrogen
Detector Flame Ionization Detector (FID)
Injector Temperature 220 °C
Detector Temperature 220 °C
Oven Program Isothermal at 130 °C for 20 min, then ramp at 10 °C/min to 150 °C and hold for 8 min.
Retention Time (Substrate) ~26.4 min
Retention Time (S)-isomer ~27.3 min

Data synthesized from multiple sources.[8]

Experimental Protocols

The following sections provide detailed protocols for the analysis of (R)-isomer impurities using HPLC and GC.

HPLC Method Protocol

This protocol is based on the Normal Phase HPLC method described in the literature.[1][2]

1. Preparation of Mobile Phase:

  • Prepare a 95:5 (v/v) mixture of n-Hexane and Isopropyl Alcohol.

  • Add Trifluoroacetic acid to a final concentration of 0.2%.

  • Degas the mobile phase before use.

2. Preparation of Standard Solutions:

  • (S)-isomer Standard: Accurately weigh and dissolve a known amount of (S)-1-BOC-3-hydroxypiperidine reference standard in Isopropyl Alcohol to obtain a desired concentration.

  • (R)-isomer Standard: Accurately weigh and dissolve a known amount of (R)-1-BOC-3-hydroxypiperidine reference standard in Isopropyl Alcohol.

  • System Suitability Solution: Prepare a solution containing both (S)- and (R)-isomers to verify the resolution of the chromatographic system.

3. Preparation of Sample Solution:

  • Accurately weigh and dissolve the (S)-1-BOC-3-hydroxypiperidine sample in Isopropyl Alcohol to a known concentration.

4. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank), followed by the system suitability solution, standard solutions, and the sample solution.

  • Record the chromatograms and integrate the peak areas for the (R)- and (S)-isomers.

5. Calculation of (R)-isomer Impurity:

  • Calculate the percentage of the (R)-isomer impurity in the sample using the area normalization method or against a standard of the (R)-isomer.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (n-Hexane:IPA:TFA) D System Equilibration A->D B Prepare Standard Solutions ((R)- & (S)-isomers) E Inject Blank, Standards, & Sample B->E C Prepare Sample Solution C->E D->E F Data Acquisition E->F G Peak Integration F->G H Calculate % (R)-isomer G->H

HPLC Analysis Workflow for (R)-isomer Impurity.
GC Method Protocol

This protocol is based on the GC method described in the literature.[8]

1. Instrument Setup:

  • Install a HYDRODEX β-TBDAC capillary column in the gas chromatograph.

  • Set the injector, detector, and oven temperatures as specified in Table 3.

  • Set the carrier gas flow rate.

2. Preparation of Standard Solutions:

  • Prepare standard solutions of (S)-1-BOC-3-hydroxypiperidine and (R)-1-BOC-3-hydroxypiperidine in a suitable solvent (e.g., isopropanol).

3. Preparation of Sample Solution:

  • Dissolve the (S)-1-BOC-3-hydroxypiperidine sample in the chosen solvent to a known concentration.

4. Chromatographic Analysis:

  • Inject a solvent blank to ensure the system is clean.

  • Inject the standard and sample solutions into the GC.

  • Record the chromatograms.

5. Data Analysis:

  • Identify the peaks corresponding to the (S)- and (R)-isomers based on their retention times.

  • Calculate the percentage of the (R)-isomer impurity using area normalization.

GC_Workflow cluster_setup Instrument Setup cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing S1 Install Chiral Column S2 Set Temperatures & Flow Rates S1->S2 A1 Inject Blank S2->A1 P1 Prepare Standard Solutions A2 Inject Standards & Sample P1->A2 P2 Prepare Sample Solution P2->A2 A1->A2 A3 Record Chromatograms A2->A3 D1 Peak Identification A3->D1 D2 Calculate % (R)-isomer D1->D2

GC Analysis Workflow for (R)-isomer Impurity.

Logical Relationship of Analytical Method Development

The development of a robust analytical method for impurity analysis follows a logical progression, starting from understanding the analyte's properties to method validation and implementation.

Method_Development_Logic A Analyte Characterization ((S)- & (R)-isomers) B Technique Selection (HPLC, GC, SFC) A->B C Method Development (Column, Mobile/Gas Phase, Temp.) B->C D Method Optimization (Resolution, Peak Shape) C->D E Method Validation (Specificity, Linearity, Accuracy, Precision) D->E F Routine Analysis E->F

Logical Flow of Analytical Method Development.

Conclusion

The control of enantiomeric impurities is a critical aspect of drug development and manufacturing. The HPLC and GC methods outlined in this guide provide reliable and effective means for the quantification of the (R)-isomer impurity in (S)-1-BOC-3-hydroxypiperidine. Proper method validation is essential to ensure the accuracy and reliability of the results, ultimately contributing to the safety and efficacy of the final pharmaceutical product. Further developments in chiral separation technologies, such as SFC, may offer even more efficient and environmentally friendly analytical solutions in the future.

References

Zinc(II)-Mediated Formation of Amidines with Piperidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Zinc(II)-mediated synthesis of amidines, with a particular focus on the utilization of piperidine analogs. The piperidine scaffold is a privileged structure in medicinal chemistry, and its incorporation into the amidine functional group—a key pharmacophore—opens avenues for the development of novel therapeutic agents.[1][2] This document details the underlying chemical principles, provides comprehensive experimental protocols, and presents quantitative data to facilitate the practical application of this synthetic methodology. Furthermore, it touches upon the potential biological relevance of these compounds by illustrating a key signaling pathway where related piperidine derivatives are active.

Core Synthesis and Mechanism

The formation of amidines through the addition of amines to nitriles is a fundamental transformation in organic synthesis. This reaction is often catalyzed by Lewis acids, with Zinc(II) compounds emerging as efficient, cost-effective, and relatively non-toxic catalysts.[3] The reaction typically involves a Zinc(II) salt, such as [Zn(quin)2(H2O)], which activates the nitrile group, rendering it more susceptible to nucleophilic attack by a piperidine analog.[4][5]

The general mechanism proceeds through the coordination of the Zinc(II) ion to the nitrogen atom of the nitrile. This coordination enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic addition of the piperidine analog. The subsequent proton transfer and release of the amidine product, which may remain coordinated to the zinc center, completes the catalytic cycle. The reaction can yield neutral zinc-amidine complexes or, in some cases, amidinium salts.[6][7]

G cluster_0 Catalytic Cycle A Zn(II) Catalyst [Zn(quin)₂(H₂O)] C Activated Nitrile-Zn Complex A->C Coordination B Nitrile Substrate (R-C≡N) B->C E Tetrahedral Intermediate C->E Nucleophilic Attack D Piperidine Analog D->E F Proton Transfer E->F Rearrangement G Amidine-Zn Complex F->G G->A Catalyst Regeneration H Amidine Product G->H Product Release

Figure 1: Proposed catalytic cycle for Zn(II)-mediated amidine synthesis.

Experimental Protocols

The following protocols are adapted from established literature and provide a foundation for the synthesis of amidines from piperidine analogs and various nitriles using a Zinc(II) catalyst.[6][7]

General Procedure for the Synthesis of [Zn(quin)₂(amidine)] Complexes

Materials:

  • [Zn(quin)₂(H₂O)] (Zinc(II) quinaldinate hydrate)

  • Nitrile (e.g., acetonitrile, propionitrile, benzonitrile)

  • Piperidine analog (e.g., piperidine, thiomorpholine, 1-methylpiperazine)

  • Methanol (optional)

  • Diethyl ether

Procedure A: Room Temperature Reaction [5]

  • In a closed flask, combine [Zn(quin)₂(H₂O)] (100 mg, 0.23 mmol), the chosen nitrile (5-10 mL), and the piperidine analog (1 mL).

  • If desired, methanol (5 mL) can be added to the reaction mixture.

  • Stir the mixture for 3 days at room temperature.

  • Filter the reaction mixture.

  • Store the filtrate at 4 °C. Crystalline product may form upon standing.

Procedure B: High-Temperature Reaction [7]

  • Place [Zn(quin)₂(H₂O)] (100 mg, 0.23 mmol), the nitrile (7 mL), and the piperidine analog (1 mL) in a Teflon container.

  • Seal the container and place it inside a steel autoclave.

  • Heat the autoclave for 24 hours at 105 °C.

  • Allow the reaction mixture to cool slowly to room temperature.

  • Filter the mixture and carefully layer the filtrate with diethyl ether.

  • Crystals of the amidine complex are expected to form after a few days.

Quantitative Data from Synthetic Experiments

The following tables summarize the results from various Zinc(II)-mediated amidine synthesis experiments, highlighting the versatility of this methodology with different piperidine analogs and nitriles.

Table 1: Synthesis of Amidine Complexes and Salts with Piperidine Analogs and Acetonitrile [5]

Piperidine AnalogProduct TypeCompound
PiperidineAmidine Complex[Zn(quin)₂(pipeam)]·CH₃CN
PiperidineAmidinium SaltpipeamH[Zn(quin)₃]
ThiomorpholineAmine Complex[Zn(quin)₂(thiomorph)₂]
ThiomorpholineAmidine Complex[Zn(quin)₂(thiomorpham)]·CH₃OH·CH₃CN
1-MethylpiperazineAmine Complex[Zn(quin)₂(1-Mepz)]
1-EthylpiperazineAmidinium Salt1-EtpzH[Zn(quin)₃]

pipeam = piperidinoacetamidine; thiomorpham = thiomorpholinoacetamidine

Table 2: Synthesis of Amidine Complexes and Salts with Piperidine and Propionitrile/Benzonitrile [6][7]

AmineNitrileReaction ConditionsProductYield
PiperidinePropionitrileRT, 3 dayspipepropioamH[Zn(quin)₃]16%
PiperidineBenzonitrile105 °C, 24 h[Zn(quin)₂(pipebenzoam)]69%
PyrrolidineBenzonitrile105 °C, 24 h[Zn(quin)₂(pyrobenzoam)]58%

pipepropioam = piperidinopropioamidine; pipebenzoam = piperidinobenzoamidine; pyrobenzoam = pyrrolidinobenzoamidine

Biological Relevance and Signaling Pathways

While the direct biological activities and specific signaling pathway engagements of the Zinc(II)-synthesized piperidine-amidines are a subject for ongoing research, the broader class of piperidine-containing molecules is of significant interest in drug discovery.[8] These compounds are known to interact with a variety of biological targets, including enzymes and receptors, and can modulate key signaling pathways implicated in diseases such as cancer.[7]

For instance, certain aminopiperidine derivatives have been shown to modulate the RAS signaling pathway by activating the guanine nucleotide exchange factor SOS1 (Son of Sevenless homolog 1).[6] The RAS pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its deregulation is a hallmark of many human cancers. The activation of SOS1 can influence the levels of active, GTP-bound RAS, which in turn affects downstream signaling through pathways like the MAPK/ERK cascade.[6]

G cluster_pathway Representative Signaling Pathway: RAS/MAPK RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Activation SOS1 SOS1 GRB2->SOS1 Recruitment RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP GDP-GTP Exchange RAS_GTP RAS-GTP (Active) RAF RAF RAS_GTP->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Activation Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Gene Expression Piperidine Aminopiperidine Derivative Piperidine->SOS1 Modulation

Figure 2: The RAS/MAPK signaling pathway, a target for some piperidine derivatives.

Disclaimer: The signaling pathway depicted in Figure 2 is presented as a representative example of how piperidine-containing compounds can interact with biological systems. The specific effects of the amidines synthesized via the described Zinc(II)-mediated protocol on this or other pathways require dedicated biological evaluation.

Conclusion

The Zinc(II)-mediated formation of amidines from piperidine analogs and nitriles offers a robust and versatile synthetic route to a class of compounds with high potential in medicinal chemistry and drug development. The methodologies outlined in this guide, supported by quantitative data, provide a solid foundation for researchers to explore the synthesis of novel piperidine-amidine derivatives. Further investigation into the biological activities of these compounds is warranted to unlock their therapeutic potential.

References

The Synthetic Alchemist's Guide to Piperidones and Piperidines: A Compendium of Recent Advances

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine and piperidone scaffolds are cornerstones of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. Their conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make them privileged structures in drug design. Consequently, the development of novel, efficient, and stereoselective methods for their synthesis remains a highly active area of research. This technical guide provides an in-depth overview of recent breakthroughs in the synthesis of these crucial N-heterocycles, with a focus on methodologies that offer significant advantages in terms of efficiency, stereocontrol, and substrate scope. Detailed experimental protocols, comprehensive quantitative data, and visual representations of key reaction pathways are provided to aid researchers in the practical application of these cutting-edge synthetic strategies.

I. Multicomponent Reactions for Piperidone Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. A notable recent advance is the one-pot, four-component synthesis of highly functionalized piperid-4-ones.

A. Four-Component Synthesis of 2,6-Disubstituted Piperid-4-ones

This method allows for the efficient assembly of non-symmetrical 2,6-disubstituted piperid-4-ones from a tosyl imine, diketene, and an aldehyde, mediated by titanium tetrachloride.

Experimental Protocol

To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH) is added titanium tetrachloride (TiCl₄) at a controlled temperature. Diketene (1.2 equiv) is then added to the reaction mixture. Following the consumption of the starting materials as monitored by Thin Layer Chromatography (TLC), an aldehyde (1.0 equiv) is introduced to the flask. Upon completion of the reaction, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product is extracted with dichloromethane (3 x volumes). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Quantitative Data

EntryAldehyde (R¹)Aldehyde (R²)Yield (%)Diastereomeric Ratio (cis:trans)
1PhCHOMeCHO751:1
2p-ClC₆H₄CHOEtCHO721:1.2
3i-PrCHOPhCHO681.5:1
4FurfuralCyCHO701:1

Reaction Workflow

four_component_synthesis cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Imine Tosyl Imine Reagents TiCl4, MeOH Imine->Reagents Diketene Diketene Diketene->Reagents Aldehyde Aldehyde Aldehyde->Reagents Piperidone 2,6-Disubstituted Piperid-4-one Reagents->Piperidone

Caption: Four-component synthesis of piperid-4-ones.

II. Stereoselective Synthesis of Piperidines

The control of stereochemistry is paramount in drug development, as different stereoisomers of a molecule can exhibit vastly different biological activities. Recent advances have focused on developing highly stereoselective methods for the synthesis of chiral piperidines.

A. Stereoselective Three-Component Vinylogous Mannich Reaction

Inspired by the biosynthesis of piperidine alkaloids, a stereoselective three-component vinylogous Mannich-type reaction (VMR) has been developed for the synthesis of multi-substituted chiral piperidines. This method utilizes a 1,3-bis-trimethylsilyl enol ether as a dienolate precursor.

Experimental Protocol

To a solution of the aldehyde (1.0 equiv) and a chiral amine auxiliary (1.1 equiv) in an appropriate solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C) is added a Lewis acid (e.g., TiCl₄). After stirring for a short period, the 1,3-bis-trimethylsilyl enol ether (1.2 equiv) is added dropwise. The reaction is stirred at low temperature until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of NaHCO₃ and warmed to room temperature. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The resulting chiral 2,3-dihydropyridinone can be purified by flash chromatography and subsequently reduced to the corresponding piperidine derivative.

Quantitative Data

EntryAldehydeChiral AuxiliaryDiastereomeric RatioEnantiomeric Excess (%)Yield (%)
1Benzaldehyde(R)-Phenylglycinol>99:19885
2Isobutyraldehyde(S)-Valinol>99:19678
3Cinnamaldehyde(R)-Phenylglycinol>99:19782
43-Phenylpropionaldehyde(S)-Valinol>99:19580

Reaction Pathway

mannich_reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde Aldehyde Imine Chiral Imine Aldehyde->Imine Amine Chiral Amine Amine->Imine Dienolate 1,3-bis-trimethylsilyl enol ether Dihydropyridinone Chiral 2,3-Dihydropyridinone Dienolate->Dihydropyridinone Imine->Dihydropyridinone Piperidine Chiral Piperidine Dihydropyridinone->Piperidine Reduction

Caption: Stereoselective vinylogous Mannich reaction.

III. Functionalization of the Piperidine Core

In addition to de novo synthesis, the direct functionalization of the piperidine ring is a highly attractive strategy for accessing diverse derivatives. A groundbreaking recent approach combines biocatalysis and radical cross-coupling to achieve this.

A. Biocatalytic C-H Oxidation and Nickel-Electrocatalyzed Radical Cross-Coupling

This two-step process involves the selective hydroxylation of a piperidine derivative using an engineered enzyme, followed by a nickel-electrocatalyzed radical cross-coupling reaction to introduce a variety of substituents.[1] This method offers a modular and efficient way to create complex, three-dimensional piperidine structures.[1]

Experimental Protocol

Step 1: Biocatalytic C-H Oxidation A whole-cell biotransformation is performed using a recombinant E. coli strain expressing an engineered P450 enzyme. The piperidine substrate is added to a culture of the E. coli strain in a suitable medium and incubated under controlled conditions (temperature, shaking). After the desired conversion is reached, the hydroxylated piperidine product is extracted from the culture medium using an organic solvent and purified by chromatography.

Step 2: Nickel-Electrocatalyzed Radical Cross-Coupling In an undivided electrochemical cell equipped with a nickel foam anode and a carbon cathode, the hydroxylated piperidine (1.0 equiv), a carboxylic acid coupling partner (1.5 equiv), and a suitable electrolyte (e.g., Bu₄NBF₄) in an appropriate solvent (e.g., DMF) are combined. A constant current is applied to the cell until the starting material is consumed. The reaction mixture is then worked up by quenching with water and extracting with an organic solvent. The desired functionalized piperidine is isolated after purification by column chromatography.

Quantitative Data

EntryPiperidine SubstrateCoupling Partner (R-COOH)Yield (%)Diastereomeric Ratio
1N-Boc-4-hydroxypiperidine4-Fluorobenzoic acid82N/A
2N-Boc-3-hydroxypiperidineCyclohexanecarboxylic acid753:1
3(R)-N-Boc-3-hydroxypiperidinePhenylacetic acid78>20:1
4N-Boc-4-hydroxypiperidine-4-carboxylic acidThiophene-2-carboxylic acid65N/A

Experimental Workflow

functionalization_workflow Start Piperidine Substrate Step1 Biocatalytic C-H Oxidation (Engineered P450) Start->Step1 Intermediate Hydroxylated Piperidine Step1->Intermediate Step2 Ni-Electrocatalyzed Radical Cross-Coupling Intermediate->Step2 Product Functionalized Piperidine Step2->Product CouplingPartner Carboxylic Acid Coupling Partner CouplingPartner->Step2

Caption: Biocatalytic C-H oxidation and radical cross-coupling.

IV. Catalytic Hydrogenation of Pyridines

The hydrogenation of pyridines is a direct and atom-economical route to piperidines. Recent research has focused on the development of highly active and selective catalysts for this transformation.

A. Ruthenium-Catalyzed Diastereoselective cis-Hydrogenation of Pyridines

A heterogeneous ruthenium catalyst has been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines under mild conditions.[2] This method demonstrates good functional group tolerance and the catalyst can be recycled and reused.[2]

Experimental Protocol

A substituted pyridine (1.0 equiv) and the ruthenium catalyst (e.g., Ru/C, 5 mol%) are placed in a high-pressure reactor. A suitable solvent (e.g., methanol) is added, and the reactor is purged with hydrogen gas. The reaction is then stirred under a specific hydrogen pressure (e.g., 10-50 bar) at a controlled temperature (e.g., 50-80 °C) for a designated time. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting piperidine can be purified by distillation or chromatography.

Quantitative Data

EntryPyridine SubstrateYield (%)Diastereomeric Ratio (cis:trans)
12-Methylpyridine95>99:1
22,6-Dimethylpyridine98>99:1
33-Ethyl-4-methylpyridine92>99:1
42-Phenylpyridine88>99:1

Catalytic Cycle

hydrogenation_cycle Catalyst Ru Catalyst Complex1 Pyridine-Ru Complex Catalyst->Complex1 Pyridine Pyridine Substrate Pyridine->Complex1 H2 H2 Complex2 Dihydro-Pyridine-Ru Complex H2->Complex2 Complex3 Tetrahydro-Pyridine-Ru Complex H2->Complex3 Complex1->Complex2 Complex2->Complex3 Product cis-Piperidine Complex3->Product Product->Catalyst Catalyst Regeneration

Caption: Ruthenium-catalyzed cis-hydrogenation of pyridines.

V. Gold-Catalyzed Cyclization Reactions

Gold catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. One notable application is in the synthesis of piperidines through intramolecular cyclization reactions.

A. Gold(I)-Catalyzed Intramolecular Oxidative Amination of Alkenes

A gold(I)-catalyzed intramolecular oxidative amination of non-activated alkenes provides a route to substituted piperidines. The reaction proceeds with the simultaneous formation of a new C-N and C-O bond.

Experimental Protocol

To a solution of the aminoalkene substrate (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) is added a gold(I) catalyst (e.g., [Au(I)Pr]NTf₂, 5 mol%) and an oxidant (e.g., PhI(OAc)₂, 1.2 equiv). The reaction mixture is stirred at a specified temperature until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired piperidine derivative.

Quantitative Data

EntrySubstrateYield (%)Diastereomeric Ratio
1N-Tosyl-5-hexen-1-amine85N/A
2N-Benzyl-5-hexen-1-amine78N/A
3N-Tosyl-6-methyl-5-hepten-1-amine724:1
4N-Tosyl-5-phenyl-5-hexen-1-amine652:1

Proposed Mechanism

gold_cyclization Start Aminoalkene Substrate Activation Alkene Activation Start->Activation Catalyst Au(I) Catalyst Catalyst->Activation Oxidant Oxidant Oxidation Oxidative Dearylation/ Reductive Elimination Oxidant->Oxidation Cyclization Intramolecular Aminomercuration Activation->Cyclization Cyclization->Oxidation Product Substituted Piperidine Oxidation->Product

Caption: Gold-catalyzed oxidative amination of alkenes.

The field of piperidone and piperidine synthesis continues to evolve at a rapid pace, driven by the persistent demand for these valuable scaffolds in drug discovery and development. The methodologies highlighted in this guide represent some of the most significant recent advances, offering researchers powerful new tools for the construction of these important N-heterocycles with high levels of efficiency and stereocontrol. The detailed protocols and quantitative data provided herein are intended to facilitate the adoption of these innovative synthetic strategies in both academic and industrial research settings. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the synthetic chemist's toolkit for accessing this critical class of compounds will undoubtedly continue to expand.

References

Structural Analysis of 6-Oxopiperidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxopiperidine-2-carboxylic acid, a cyclic lactam derivative of α-aminoadipic acid, is a molecule of significant interest in biochemical and pharmaceutical research. Its structural features govern its biological activity and potential applications in drug development. This technical guide provides an in-depth structural analysis of 6-oxopiperidine-2-carboxylic acid, compiling available crystallographic, spectroscopic, and computational data. Due to the limited availability of complete experimental data for the parent compound, this guide incorporates data from close derivatives and computational predictions to provide a comprehensive overview. Detailed experimental protocols for its synthesis and analysis are also presented, alongside graphical representations of key workflows.

Introduction

6-Oxopiperidine-2-carboxylic acid (6-OPCA) is a key metabolite in various biological pathways and has been identified in fermentations of Penicillium chrysogenum.[1][2] Its rigid piperidine core makes it an attractive scaffold for the design of conformationally constrained peptides and peptidomimetics. A thorough understanding of its three-dimensional structure, conformational preferences, and spectroscopic signatures is crucial for its application in medicinal chemistry and drug discovery. This guide aims to consolidate the current knowledge on the structural aspects of 6-OPCA.

Molecular Structure and Crystallography

A definitive single-crystal X-ray diffraction study for the parent 6-oxopiperidine-2-carboxylic acid is not publicly available. However, the crystal structure of a derivative, methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate, provides valuable insights into the conformational preferences of the piperidine ring.[3]

The analysis of this derivative revealed a cis configuration of the substituents on the piperidine ring.[3] The piperidine ring itself adopts a conformation that can be described as a distorted chair or envelope, which is typical for such six-membered heterocyclic systems. The planarity of the amide bond within the lactam ring influences the overall ring pucker.

Table 1: Crystallographic Data for Methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate [3]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123 (2)
b (Å)15.456 (3)
c (Å)10.234 (2)
α (°)90
β (°)115.12 (3)
γ (°)90
Volume (ų)1448.5 (5)
Z4
R-factor0.044

Note: This data is for a derivative and is presented for illustrative purposes.

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the structural elucidation and characterization of 6-oxopiperidine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Data for 6-Oxopiperidine-2-carboxylic Acid in D₂O [1]

¹H NMR Predicted Chemical Shift (ppm)Multiplicity
H24.15dd
H31.98, 2.25m
H41.85m
H52.45t
¹³C NMR Predicted Chemical Shift (ppm)
C255.2
C328.9
C421.8
C531.5
C6 (C=O, lactam)175.1
Carboxyl (C=O)178.3
Infrared (IR) Spectroscopy

The IR spectrum of 6-oxopiperidine-2-carboxylic acid is expected to show characteristic absorption bands for its functional groups.

Table 3: Expected Infrared Absorption Bands for 6-Oxopiperidine-2-carboxylic Acid

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching (broad)3300 - 2500
N-H (Lactam)Stretching~3200
C-H (Aliphatic)Stretching2950 - 2850
C=O (Carboxylic Acid)Stretching1725 - 1700
C=O (Lactam)Stretching1680 - 1650
C-NStretching1400 - 1200
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The PubChem database lists experimental GC-MS data for 6-oxopiperidine-2-carboxylic acid.[4]

Table 4: GC-MS Fragmentation Data for 6-Oxopiperidine-2-carboxylic Acid [4]

m/zRelative Intensity
170.01.00
171.00.15
154.00.11
244.00.09
287.00.08

The fragmentation is expected to involve initial loss of water, followed by decarboxylation and cleavage of the piperidine ring.

Computational Analysis

In the absence of a definitive crystal structure for the parent compound, computational methods can provide valuable insights into its conformational preferences. Publicly available computed properties from PubChem offer a starting point for understanding the molecule's characteristics.[4][5]

Table 5: Computed Molecular Properties of 6-Oxopiperidine-2-carboxylic Acid [4][5]

PropertyValue
Molecular Weight143.14 g/mol
XLogP3-0.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Exact Mass143.058243149 Da
Polar Surface Area66.4 Ų

Computational studies on similar piperidine derivatives suggest that the ring can exist in multiple low-energy conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The energetic landscape can be influenced by the nature and position of substituents, as well as by intermolecular interactions in the solid state.

Experimental Protocols

Synthesis of 6-Oxopiperidine-2-carboxylic Acid

A common method for the synthesis of 6-oxopiperidine-2-carboxylic acid is the cyclization of L-α-aminoadipic acid.

Protocol:

  • Dissolve L-α-aminoadipic acid in deionized water.

  • Adjust the pH to approximately 4.5 with a suitable acid (e.g., HCl).

  • Heat the solution to reflux for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

G Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification L-alpha-aminoadipic acid L-alpha-aminoadipic acid Dissolution in H2O Dissolution in H2O L-alpha-aminoadipic acid->Dissolution in H2O pH Adjustment (4.5) pH Adjustment (4.5) Dissolution in H2O->pH Adjustment (4.5) Reflux Reflux pH Adjustment (4.5)->Reflux Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reflux->Reaction Monitoring (TLC) Cooling and Concentration Cooling and Concentration Reaction Monitoring (TLC)->Cooling and Concentration Crude Product Crude Product Cooling and Concentration->Crude Product Recrystallization (Water/Ethanol) Recrystallization (Water/Ethanol) Crude Product->Recrystallization (Water/Ethanol) Pure 6-OPCA Pure 6-OPCA Recrystallization (Water/Ethanol)->Pure 6-OPCA

Synthesis and Purification Workflow
Structural Characterization Workflow

A standard workflow for the complete structural elucidation of a synthesized compound like 6-oxopiperidine-2-carboxylic acid would involve a combination of spectroscopic and crystallographic techniques.

G Structural Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesized Compound Synthesized Compound NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Synthesized Compound->NMR (1H, 13C, 2D) IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy Mass Spectrometry (GC-MS/LC-MS) Mass Spectrometry (GC-MS/LC-MS) Synthesized Compound->Mass Spectrometry (GC-MS/LC-MS) Crystallization Crystallization Synthesized Compound->Crystallization Structural Elucidation Structural Elucidation NMR (1H, 13C, 2D)->Structural Elucidation IR Spectroscopy->Structural Elucidation Mass Spectrometry (GC-MS/LC-MS)->Structural Elucidation Single-Crystal X-ray Diffraction Single-Crystal X-ray Diffraction Crystallization->Single-Crystal X-ray Diffraction Single-Crystal X-ray Diffraction->Structural Elucidation

Workflow for Structural Characterization

Conclusion

The structural analysis of 6-oxopiperidine-2-carboxylic acid reveals a fascinating molecule with a conformationally constrained piperidine ring, which is of significant interest for the development of novel therapeutics. While a complete experimental dataset, particularly a single-crystal X-ray structure of the parent compound, remains to be published, a combination of data from derivatives, spectroscopic predictions, and computational models provides a robust working understanding of its key structural features. The provided experimental workflows offer a guide for the synthesis and comprehensive characterization of this important molecule, paving the way for its further exploration in drug discovery and development.

References

Safety Operating Guide

Safe Disposal of Ethyl 6-Oxopiperidine-3-Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance for the proper handling and disposal of chemical waste is paramount in ensuring a safe laboratory environment. This document outlines the necessary procedures for the disposal of Ethyl 6-oxopiperidine-3-carboxylate, offering step-by-step instructions for researchers, scientists, and drug development professionals.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that all appropriate personal protective equipment is worn to minimize exposure and ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).Protects against splashes and airborne particles.
Hand Protection Chemical-impermeable gloves (inspected prior to use).Prevents skin contact with the chemical.
Body Protection Fire/flame resistant and impervious clothing.Protects against chemical spills and potential fire hazards.
Respiratory Protection A NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary for large spills or in poorly ventilated areas.Prevents inhalation of dusts or vapors.

Handle this compound in a well-ventilated area, and always wash hands thoroughly after handling.[1][2]

II. Disposal Protocol for this compound

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.

Step 1: Waste Collection

  • Collect waste this compound in a suitable, closed, and properly labeled container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

Step 2: Storage

  • Store the waste container in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed and away from incompatible materials and sources of ignition.[1][2]

Step 3: Arrange for Disposal

  • Contact a licensed chemical waste disposal company to arrange for pickup and disposal.

  • The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • All disposal activities must be in accordance with local, state, and federal regulations.[1]

Important: Under no circumstances should this compound be discharged into drains, sewer systems, or the environment.[1]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Step 1: Immediate Response

  • Evacuate personnel from the immediate spill area.

  • Ensure the area is well-ventilated.

  • Remove all sources of ignition and use non-sparking tools.[1]

Step 2: Containment

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Use an inert absorbent material to contain the spill.

Step 3: Collection and Disposal

  • Carefully collect the spilled material and absorbent into a suitable, closed container for disposal.[1]

  • The collected waste should be promptly disposed of in accordance with the disposal protocol outlined above.[1]

IV. Container Disposal

Proper disposal of the chemical's container is also crucial to prevent contamination and misuse.

  • Containers can be triple-rinsed with an appropriate solvent.

  • The rinsate should be collected and disposed of as chemical waste.

  • After rinsing, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • Combustible packaging materials may be disposed of through controlled incineration.[1]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Impermeable Gloves - Protective Clothing start->ppe spill Spill Occurs start->spill collect Collect Waste in a Labeled, Closed Container ppe->collect store Store in a Cool, Dry, Well-Ventilated Area collect->store contact Contact Licensed Chemical Waste Disposal Company store->contact transport Arrange for Professional Transport and Disposal contact->transport incinerate Disposal Method: Licensed Chemical Destruction or Controlled Incineration transport->incinerate end End of Process incinerate->end spill_response Spill Response: - Evacuate & Ventilate - Remove Ignition Sources - Contain Spill spill->spill_response spill_collect Collect Spilled Material into a Waste Container spill_response->spill_collect spill_collect->store

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ethyl 6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 6-oxopiperidine-3-carboxylate was not located. The following information is synthesized from the SDSs of closely related compounds, including Ethyl 1-methyl-6-oxopiperidine-3-carboxylate, Ethyl 4-oxopiperidine-3-carboxylate, and 1-Ethyl-6-oxopiperidine-3-carboxylic acid. This guide should be used for preliminary planning and risk assessment. Always consult the specific SDS provided by the supplier before handling the chemical.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment

Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment is crucial to ensure safety.

Summary of Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Goggles (conforming to European standard EN 166 or NIOSH approved)Protects against splashes and dust, preventing serious eye irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact and subsequent irritation.[3] Gloves should be inspected before use.
Skin and Body Protection Laboratory coat and closed-toe footwear. For larger quantities or risk of splashing, consider impervious clothing.Minimizes skin exposure.[2][3]
Respiratory Protection Not typically required under normal use with adequate ventilation. For large-scale use, emergencies, or in areas with insufficient ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.Protects against inhalation of dust or vapors, which may cause respiratory irritation.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and risk.

Workflow for Handling this compound

prep Preparation - Review SDS - Don PPE - Prepare work area handling Handling - Work in a well-ventilated area - Avoid generating dust/aerosols - Use appropriate tools prep->handling Proceed with caution emergency Emergency Procedures - Have spill kit, eyewash, and safety shower accessible prep->emergency storage Storage - Tightly sealed container - Cool, dry, well-ventilated area - Away from incompatible materials handling->storage After use disposal Disposal - Collect waste in a labeled, sealed container - Dispose of as hazardous chemical waste handling->disposal For waste handling->emergency

Caption: A workflow diagram outlining the key steps for the safe handling of this compound.

Experimental Protocols: Step-by-Step Handling Procedures

  • Preparation:

    • Thoroughly review the supplier-specific Safety Data Sheet.

    • Ensure an eyewash station and safety shower are readily accessible.[1]

    • Put on all required personal protective equipment as detailed in the table above.

    • Work in a well-ventilated area, such as a chemical fume hood.[1][2]

  • Handling:

    • Avoid direct contact with skin and eyes.[1][2]

    • Minimize the formation of dust and aerosols.[2]

    • Use non-sparking tools if the material is a combustible solid.[2]

    • Wash hands thoroughly after handling the material.[1]

  • Storage:

    • Store the compound in a tightly closed container.[1][2]

    • Keep the container in a cool, dry, and well-ventilated place.[1][2]

    • Store away from incompatible materials such as strong oxidizing agents and bases.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Collect waste material in a suitable, labeled, and closed container for disposal.[1][2]

    • Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

    • Do not allow the chemical to enter drains or waterways.[1][2]

  • Container Disposal:

    • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]

    • Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill, if local regulations permit.[2]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[1][3] Seek medical attention if irritation persists.
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Inhalation Move the person to fresh air.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE. For solids, sweep up and place in a suitable container for disposal.[3] For liquids, absorb with an inert material and place in a disposal container.[1] Ensure adequate ventilation.
Fire Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[2] Wear self-contained breathing apparatus for firefighting if necessary.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.